molecular formula C5H9BrOS B131339 3-Bromo- CAS No. 928-46-1

3-Bromo-

Cat. No.: B131339
CAS No.: 928-46-1
M. Wt: 197.1 g/mol
InChI Key: HEVOPKKCJMPBGL-UHFFFAOYSA-N
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Description

3-Bromo-substituted organic compounds serve as versatile and critical intermediates in advanced chemical synthesis and drug discovery pipelines. These compounds are valued for their reactivity, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is fundamental for constructing complex biaryl systems found in many pharmaceuticals and organic materials . In medicinal chemistry, 3-bromo derivatives are key building blocks for developing therapeutic agents. For instance, 3-(bromoacetyl)coumarin derivatives are investigated as promising scaffolds for novel antiproliferative agents, antimicrobials, and even as inhibitors for conditions like type 2 diabetes mellitus . Furthermore, specific this compound4,5-dihydroisoxazole compounds have been discovered to act as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), exhibiting significant anti-proliferative activity against cancer cells, highlighting their potential in oncology research . Beyond pharmaceuticals, these compounds find extensive applications in agrochemical development for creating new pesticides and herbicides with targeted action and improved environmental profiles . In material science, 3-bromo derivatives are integral to the synthesis of functional organic molecules, including dyes and luminophores. Their structural features make them excellent precursors for benzanthrone-based fluorescent probes, which are utilized in biophysical research for studying proteins, lipids, and living cells due to their high photostability and low toxicity . The inherent electrophilicity of the bromine atom allows for further functionalization, enabling researchers to develop novel chemical entities with tailored properties for a wide range of scientific investigations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(3-bromopropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOPKKCJMPBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472669
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-46-1
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 3-Bromo-Compounds in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic incorporation of specific functional groups can dictate the efficiency and success of complex molecular construction. Among these, organobromine compounds, particularly those bearing a bromine atom at the 3-position, have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and reactivity profiles enable a vast array of chemical transformations, making them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the role of 3-bromo-compounds in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Utility: The Versatility of the Carbon-Bromine Bond

The utility of this compoundcompounds stems from the nature of the carbon-bromine (C-Br) bond. Bromine is a good leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents. Furthermore, the C-Br bond is readily activated by transition metal catalysts, paving the way for a multitude of cross-coupling reactions. This trifecta of reactivity allows chemists to introduce a wide range of substituents at a specific position within a molecule, a crucial aspect in the design and synthesis of novel compounds with desired properties.

Key Transformations and Applications

This compoundcompounds are pivotal substrates in a variety of fundamental organic reactions, each offering a unique avenue for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of this compoundcompounds is in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

  • Suzuki-Miyaura Coupling: This reaction couples a this compoundcompound with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used for the synthesis of biaryl and vinyl-substituted aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals.[1][2]

  • Heck Reaction: The Heck reaction involves the coupling of a this compoundcompound with an alkene to form a new, more substituted alkene.[3][4] This reaction is instrumental in the synthesis of complex natural products and pharmaceutical intermediates.

  • Sonogashira Coupling: This powerful reaction facilitates the formation of a C-C bond between a this compoundcompound and a terminal alkyne.[5][6] The resulting internal alkynes are valuable precursors for a wide range of organic transformations and are found in many biologically active molecules.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling a this compoundcompound with a primary or secondary amine.[7][8] It is a cornerstone of medicinal chemistry for the synthesis of anilines and other N-arylated compounds.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:

Reaction This compoundSubstrate Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura3-Bromoindazole (B152527)Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (mw)-High[9]
Suzuki-Miyaura6-Chloro-3-bromoindolePhenylboronic acidP1 (1.0-1.5)-K₃PO₄Dioxane/H₂O605-897[1]
Sonogashira3-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃NTHF606-24High[10][11]
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100396[5]
Heck3-BromoquinolineStyrenePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF100-14012-24High[4][11]
Buchwald-Hartwig4-BromotolueneMorpholinePd(I) dimer (0.5-1.0)JohnPhos (0.0-0.5)KOtBu1,4-Dioxane80-1000.5-1High[12]
Buchwald-HartwigAryl BromideAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108High[7]

Note: "High" yield indicates that the reference reports a good to excellent yield without specifying the exact percentage in the abstract or summary. "P1" refers to a specific precatalyst mentioned in the cited literature.

Grignard Reagent Formation and Subsequent Reactions

This compoundcompounds readily react with magnesium metal to form Grignard reagents (R-MgBr).[13][14] These organomagnesium halides are potent nucleophiles and strong bases, making them invaluable for the formation of new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles.[15][16]

Grignard_Reaction_Pathway cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile This compoundCompound This compoundCompound Grignard_Reagent R-MgBr This compoundCompound->Grignard_Reagent  Mg, Dry Ether Mg Mg Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate  Nucleophilic Attack Electrophile Ketone (R'COR'') Electrophile->Intermediate Product Tertiary Alcohol Intermediate->Product  H₃O⁺ Workup

Nucleophilic Substitution Reactions

The bromine atom in this compoundcompounds can be displaced by a wide range of nucleophiles in SN1 or SN2 reactions. This allows for the direct introduction of various functional groups, such as azides, cyanides, and alkoxides. For example, 3-bromoketones can undergo nucleophilic substitution to introduce functionalities at the α-position to the carbonyl group.[17]

Radical Reactions

This compoundcompounds can also participate in radical reactions.[18] For instance, they can undergo radical cyclization reactions, where a radical generated at the carbon bearing the bromine atom adds to a tethered unsaturated group, forming a new ring system.[19] This strategy is particularly useful for the synthesis of complex heterocyclic structures.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compoundcompounds, based on established literature procedures.

Protocol for Suzuki-Miyaura Coupling of 3-Bromoindazole

Objective: To synthesize a 3-arylindazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromoindazole

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylindazole.[9]

Protocol for Grignard Reagent Formation from 3-Bromoanisole (B1666278) and Reaction with a Ketone

Objective: To prepare a tertiary alcohol by reacting the Grignard reagent of 3-bromoanisole with a ketone.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A ketone (e.g., acetone)

  • Anhydrous calcium chloride drying tube

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stir bar

  • Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a drying tube.

    • Place magnesium turnings (1.2 equiv) in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equiv) in anhydrous ether or THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[20]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the ketone (1.0 equiv) in anhydrous ether or THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude tertiary alcohol by column chromatography or distillation.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and the flow of synthetic sequences is crucial for researchers. The following diagrams, generated using Graphviz, illustrate key concepts.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-R'(L₂) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product This compoundCompound R-Br This compoundCompound->Oxidative_Addition Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L₂) Oxidative_Addition->Pd(II)_Complex Carbopalladation Carbopalladation Pd(II)_Complex->Carbopalladation Alkene_Complex R-Pd(II)-Alkene(L₂) Carbopalladation->Alkene_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkene_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H(L₂) Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2  + H-Base⁺Br⁻ Product Substituted Alkene Product_Complex->Product This compoundCompound R-Br This compoundCompound->Oxidative_Addition Alkene Alkene Alkene->Carbopalladation Base Base Base->Product_Complex

Synthesis_Workflow Start 3-Bromoindole Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 3-Arylindole Step1->Intermediate1 Step2 N-Alkylation (e.g., with Alkyl Halide) Intermediate1->Step2 Intermediate2 N-Alkyl-3-arylindole Step2->Intermediate2 Step3 Further Functionalization (e.g., Nitration, Reduction) Intermediate2->Step3 Final_Product Bioactive Molecule Step3->Final_Product

Conclusion

This compoundcompounds are undeniably central to the toolkit of the modern organic chemist. Their predictable reactivity and the vast number of transformations they can undergo provide a reliable and versatile platform for the construction of complex molecular architectures. From the robust and highly selective palladium-catalyzed cross-coupling reactions to the formation of powerful Grignard reagents, this compoundcompounds offer a strategic advantage in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of their chemistry, as outlined in this guide, is essential for researchers and scientists aiming to push the boundaries of molecular design and synthesis.

References

3-Bromopyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine (B30812) is a pivotal heterocyclic building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and the reactivity of the bromine substituent at the 3-position make it an ideal starting material for introducing the pyridine (B92270) moiety into complex molecules. The pyridine ring itself is a privileged structure in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at target receptors and enzymes.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-bromopyridine in the development of novel therapeutics, with a focus on neurological disorders and oncology.

Synthesis and Chemical Properties

3-Bromopyridine is a colorless to pale yellow liquid with the chemical formula C₅H₄BrN.[2] A common and effective method for its synthesis involves the direct bromination of pyridine.

General Synthesis of 3-Bromopyridine

A widely employed laboratory-scale synthesis involves the electrophilic bromination of pyridine in the presence of a strong acid, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of 3-Bromopyridine

  • Materials: Pyridine, Bromine, 90-95% Sulfuric Acid, 6N Sodium Hydroxide (B78521), Petroleum Ether, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of pyridine (185 mmol) in 90-95% sulfuric acid (15 mL), slowly add bromine (50 mmol) dropwise at 0°C.

    • After the addition is complete, heat the reaction mixture to 130°C for 8 hours.

    • Cool the reaction mixture and carefully pour it into ice water.

    • Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.

    • Extract the aqueous solution three times with 60 mL of petroleum ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine.

Core Reactivity: A Gateway to Molecular Diversity

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for medicinal chemists to construct complex molecular architectures. These reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 3-bromopyridine and a boronic acid or ester, facilitating the synthesis of 3-arylpyridines, a common motif in bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

  • Materials: 3-Bromopyridine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water (degassed).

  • Procedure:

    • In a round-bottom flask, combine 3-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminopyridine (B143674) derivatives from 3-bromopyridine and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine

  • Materials: 3-Bromopyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene (B28343).

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

    • Add 3-bromopyridine and the amine to the tube.

    • Seal the tube, evacuate, and backfill with an inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture with vigorous stirring to 80-110°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 3-bromopyridine and a terminal alkyne, leading to the synthesis of 3-alkynylpyridines.

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine

  • Materials: 3-Bromopyridine, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.

  • Procedure:

    • To a degassed solution of 3-bromopyridine (1.0 eq) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (0.05 eq) and CuI (0.1 eq).

    • After degassing the mixture for a few minutes, add the terminal alkyne (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry

The 3-bromopyridine scaffold is a cornerstone in the synthesis of a multitude of therapeutic agents across various disease areas.

Neurological Drug Discovery

3-Bromopyridine is a key precursor in the synthesis of compounds targeting the central nervous system. A notable example is its use in the synthesis of Preclamol, a dopamine (B1211576) D2 receptor partial agonist that has been investigated for its potential antipsychotic and anti-Parkinsonian effects.[4]

Table 1: Biological Activity of Preclamol

CompoundTargetAssay TypeKi (nM)
(R)-PreclamolDopamine D2 ReceptorRadioligand Binding Assay ([³H]Spiperone)Varies by study; representative values are in the low nanomolar range.

Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue preparation used.[5]

The therapeutic rationale for dopamine D2 partial agonists lies in their ability to modulate dopaminergic activity, acting as agonists in low dopamine states and antagonists in hyperdopaminergic conditions.

Dopamine_D2_Signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK_pathway MAPK Pathway (e.g., ERK) Beta_arrestin->MAPK_pathway Activates MAPK_pathway->Downstream Preclamol Preclamol (Partial Agonist) Preclamol->D2R Modulates

Dopamine D2 Receptor Signaling Cascade.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Preclamol.[5][6]

  • Materials:

    • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Test Compound: Preclamol.

    • Non-specific Agent: 10 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters.

    • Scintillation Fluid and Counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific agent.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

binding_assay_workflow Workflow for In Vitro Receptor Binding Assay start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Cell Membranes start->prep_reagents assay_setup Assay Setup in 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competition Wells prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing to Separate Bound and Free Ligand incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end sar_logic Structure-Activity Relationship (SAR) Logic Flow start Initial Hit Compound (3-Substituted Pyridine) r_group_modification Modify R-group at Position 3 (via Suzuki, Sonogashira, etc.) start->r_group_modification evaluate_activity Evaluate Biological Activity (e.g., IC50, Ki) r_group_modification->evaluate_activity activity_increased Activity Increased? evaluate_activity->activity_increased optimize_r_group Further Optimize R-group (Size, Electronics, H-bonding) activity_increased->optimize_r_group Yes activity_decreased Activity Decreased or Unchanged activity_increased->activity_decreased No optimize_r_group->evaluate_activity lead_candidate Lead Candidate optimize_r_group->lead_candidate Optimization Converges explore_other_positions Explore Modifications at Other Pyridine Positions activity_decreased->explore_other_positions explore_other_positions->evaluate_activity

References

The Nuanced Reactivity of 3-Bromothiophene: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromothiophene (B43185), a pivotal heterocyclic intermediate, serves as a cornerstone in the synthesis of a diverse array of pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Its reactivity, governed by the electronic properties of the thiophene (B33073) ring and the position of the bromine substituent, presents both unique opportunities and challenges in synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the core reactivity of 3-bromothiophene, with a focus on metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic substitution. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging this versatile building block for novel molecular design and development. While often compared to its 2-bromo isomer, 3-bromothiophene exhibits distinct reactivity patterns, necessitating tailored synthetic strategies for optimal outcomes.[4][5]

Metal-Halogen Exchange: A Gateway to Functionalization

Lithium-halogen exchange is a cornerstone transformation for 3-bromothiophene, converting the relatively inert C-Br bond into a highly nucleophilic C-Li bond. This process opens a facile route to a wide range of 3-substituted thiophenes by reaction with various electrophiles.[1] The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate.[1]

Comparative Data for Lithiation Reagents

The choice of organolithium reagent is critical for efficient lithium-halogen exchange. The following table summarizes the characteristics of commonly used reagents.

ReagentFormulaKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium (n-BuLi)CH₃(CH₂)₃LiCommonly available, cost-effective.Can sometimes lead to side reactions.1.1 eq
tert-Butyllithium (t-BuLi)(CH₃)₃CLiHighly reactive, often providing cleaner and faster exchange.[6]More sterically hindered, can be more expensive.[6]2.0 eq
Experimental Protocol: Lithiation of 3-Bromothiophene and Electrophilic Quench

This protocol outlines a general procedure for the lithium-halogen exchange of 3-bromothiophene followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF).

Materials:

  • 3-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of 0.2-0.5 M.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.[1]

  • Stir the reaction mixture at -78 °C for 30-60 minutes.[1]

  • Add the desired electrophile (e.g., DMF, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

lithiation_workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Workup & Purification A Flame-dried flask under Ar/N2 B Add 3-Bromothiophene (1.0 eq) and anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi (1.1 eq) dropwise at -78 °C C->D E Stir for 30-60 min at -78 °C D->E F Add Electrophile (1.2 eq) at -78 °C E->F G Warm to RT, stir 1-3 h F->G H Quench with aq. NH4Cl G->H I Extract with Et2O/EtOAc H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L 3-Substituted Thiophene

Workflow for the lithiation and electrophilic quench of 3-bromothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, and 3-bromothiophene is a competent substrate in many of these transformations.[7] Generally, the C-Br bond at the 3-position has a higher activation barrier for cleavage compared to the 2-position, which can necessitate more robust catalytic systems or harsher reaction conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for creating biaryl linkages.[7]

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophenes:

Bromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O8012~85-95%[5]
3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[5]
3-BromothiophenePd(OAc)₂ / tBu-JohnPhosKFTHFRT--

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene with an Arylboronic Acid

Materials:

  • 3-Bromothiophene

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

  • Toluene and water or 1,4-dioxane (B91453) and water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-bromothiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).[4]

  • Add the solvent system (e.g., toluene/water 4:1).

  • Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.[4]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

suzuki_cycle cluster_out Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex [Ar-Pd(II)L2-R']+ OA_complex->TM_complex Transmetalation (R'-B(OH)2 + Base) product_complex Ar-Pd(II)L2-R' TM_complex->product_complex - B(OH)2X product_complex->Pd0 Reductive Elimination product Ar-R' product_complex->product Product Formation

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling

The Heck reaction forms a new C-C bond between an aryl halide and an alkene. 3-Bromothiophene, being an electron-rich heteroaryl halide, can be a challenging substrate, sometimes exhibiting lower reactivity.[8]

Quantitative Data for Heck Coupling of Bromothiophenes:

Bromothiophene IsomerAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromothiophenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~80-90%
3-BromothiopheneStyrene (B11656)Pd(OAc)₂K₂CO₃DMF12012-24Moderate[8]

Experimental Protocol: Heck Coupling of 3-Bromothiophene with Styrene

Materials:

  • 3-Bromothiophene

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 eq), Palladium(II) Acetate (0.02 eq), and Potassium Carbonate (2.0 eq).[8][9]

  • Add anhydrous DMF, followed by styrene (1.2 eq).[8][9]

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.[8]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Experimental Protocol: Sonogashira Coupling of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous toluene or THF

  • Diisopropylamine or triethylamine

Procedure:

  • To a Schlenk tube, add 3-bromothiophene (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[10]

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the terminal alkyne (1.2 mmol), and the base (2.0 mmol).[10]

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or GC-MS.[10]

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. It is tolerant of a wide variety of functional groups.[11]

Experimental Protocol: Stille Coupling of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Organostannane reagent (e.g., tributyl(phenyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and Pd(PPh₃)₄ (2-5 mol%).[11]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.0-1.2 eq).[11]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or GC-MS.[11]

  • After completion, cool the mixture, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The amination of 3-bromothiophene can be more challenging compared to its 2-bromo isomer, often requiring more specialized ligands.[5][12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.08 eq), and the base (1.2-2.0 eq) in a Schlenk tube.[12][13]

  • Add 3-bromothiophene (1.0 eq), the amine (1.1-1.5 eq), and the anhydrous solvent.[12]

  • Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 80-110 °C for 4-24 hours.[12]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent, filter through celite, and concentrate.

  • Purify the crude product by column chromatography.

buchwald_cycle cluster_out Pd0 Pd(0)L OA_complex Ar-Pd(II)L-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)L(HNR'R'')]Br OA_complex->Amine_adduct + HNR'R'' Amido_complex Ar-Pd(II)L(NR'R'') Amine_adduct->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product Product Formation

Catalytic cycle of the Buchwald-Hartwig amination.

Electrophilic Substitution

While the thiophene ring is generally susceptible to electrophilic substitution, the presence of a deactivating bromine atom at the 3-position influences the regioselectivity and rate of these reactions. The most reactive positions for electrophilic attack on 3-bromothiophene are typically the C2 and C5 positions, which are alpha to the sulfur atom.[7]

Applications in Drug Development and Materials Science

The versatile reactivity of 3-bromothiophene makes it an invaluable building block in several areas of research and development:

  • Pharmaceuticals: The thiophene moiety is present in numerous approved drugs.[2] 3-Bromothiophene and its derivatives are key intermediates in the synthesis of antiplatelet agents like Ticlopidine and Clopidogrel, and antibiotics such as Timentin.[14]

  • Organic Electronics: Thiophene-based polymers are crucial in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and conductive polymers.[2][15] The ability to functionalize the 3-position allows for the fine-tuning of the electronic and photophysical properties of these materials.[15]

  • Agrochemicals and Dyes: 3-Bromothiophene also serves as an intermediate in the synthesis of various dyes and agrochemicals.[2]

Conclusion

3-Bromothiophene is a versatile and valuable reagent in modern organic synthesis. While its reactivity can be more nuanced than that of its 2-bromo isomer, a thorough understanding of its behavior in key transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions allows for its effective incorporation into complex molecular architectures. The detailed protocols and comparative data provided in this guide aim to facilitate the strategic and successful application of 3-bromothiophene in the development of novel pharmaceuticals and advanced materials.

References

3-Bromo-1-propanol fundamental properties and uses.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-1-propanol: Core Properties and Applications

Abstract

This compound1-propanol (CAS No: 627-18-9), also known as trimethylene bromohydrin, is a versatile bifunctional organic compound featuring both a primary alcohol and a primary alkyl bromide. This unique structure allows it to serve as a valuable intermediate and building block in a wide array of synthetic applications. Its ability to undergo reactions such as nucleophilic substitution at the carbon-bromine bond and various transformations of the hydroxyl group makes it a crucial reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of its fundamental properties, key applications, detailed experimental protocols, and essential safety information for researchers, scientists, and professionals in drug development.

Fundamental Properties

This compound1-propanol is a clear, colorless to light yellow liquid under standard conditions.[1][2][3][4] Its dual functionality dictates its chemical reactivity and physical properties.

Identifiers and Nomenclature
IdentifierValue
IUPAC Name 3-bromopropan-1-ol[1]
Synonyms Trimethylene bromohydrin, 1-Bromo-3-propanol, 3-Bromopropanol[2][5][6][7]
CAS Number 627-18-9[2]
Molecular Formula C₃H₇BrO[1][3]
Molecular Weight 138.99 g/mol [1][2]
InChI Key RQFUZUMFPRMVDX-UHFFFAOYSA-N
SMILES OCCCBr
Physical Properties

The physical characteristics of this compound1-propanol are well-documented and essential for its handling and use in experimental setups.

PropertyValueReference
Appearance Clear colorless to pale yellow liquid[1][3][4][8]
Boiling Point 164-165 °C at 760 mmHg62 °C at 5 mmHg[3][5][9]
Density 1.537 g/mL at 25 °C[1][3][9]
Refractive Index (n20/D) 1.488[3][9]
Flash Point 101.7 °C (closed cup)[2][10]
Vapor Pressure 0.1 mmHg at 20 °C[1][10]
Solubility Soluble in water (167 g/L)Miscible with ethanol, ether, acetone[1][5][10]
Chemical Properties
PropertyDescriptionReference
Reactivity Possesses two reactive sites: a hydroxyl (-OH) group and a bromo (-Br) group. The hydroxyl group can undergo condensation, esterification, or etherification. The carbon-bromine bond is susceptible to nucleophilic substitution.[3][5]
Stability Stable under recommended storage conditions (2-8°C). May be sensitive to prolonged exposure to light.
Incompatibilities Incompatible with strong oxidizing agents.[9][11]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound1-propanol.

Spectrum TypeKey Features and Chemical Shifts (δ)
¹H NMR (CDCl₃) δ ~3.62 (t, 2H, -CH₂O)δ ~3.38 (t, 2H, -CH₂Br)δ ~1.81-2.13 (m, 2H, -CH₂-)δ ~4.01 (s, 1H, -OH)[12][13][14]
¹³C NMR Characteristic peaks corresponding to the three carbon atoms, with shifts influenced by the adjacent electronegative oxygen and bromine atoms.[1][15]
Infrared (IR) Broad peak around 3316 cm⁻¹ (O-H stretch)Peaks around 2946, 2885 cm⁻¹ (C-H stretch)Peak around 1087 cm⁻¹ (C-O stretch)Peak around 606 cm⁻¹ (C-Br stretch)[12]
Mass Spectrometry (MS) The mass spectrum shows a characteristic isotopic pattern for a monobrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes. The top peak is typically observed at m/z 31.[1]

Applications and Uses

The bifunctional nature of this compound1-propanol makes it a highly versatile reagent in various fields.

Pharmaceutical and Drug Development

This compound1-propanol is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[5][16] Its structure is particularly useful for introducing a three-carbon chain with a terminal hydroxyl group, which can be a critical pharmacophore or a handle for further functionalization. It has been specifically noted for its role in developing drugs that target neurological disorders.[3][16] For example, it is used in the synthesis of chiral, quaternary prolines, which are important structures in medicinal chemistry.[6][9]

Agrochemical Synthesis

In the agrochemical industry, it serves as a building block for creating active ingredients in herbicides, fungicides, and insecticides.[5] The compound's ability to readily undergo nucleophilic substitution makes it an efficient precursor for more complex agrochemical molecules.[5]

Polymer Chemistry

This compound1-propanol is utilized as a cross-linking agent in the polymer industry.[5] It can react with polymers like polyvinyl alcohol to create cross-linked networks, which significantly enhances the mechanical and thermal stability of the final material.[5][16] It has also been used to synthesize molten salt-polymers.[4][9]

Specialized Research Applications

Its utility extends to more specialized areas of research, including:

  • Fluorescent Dyes: Used in the synthesis of fluorescent halide-sensitive quinolinium dyes for biochemical research.[2][9]

  • Grafting Agent: Acts as a grafting agent to create recyclable reagents for important organic reactions like the Swern oxidation.[2]

  • Colloidal Systems Research: Employed in studies of micellar media and microemulsions by reacting with surfactants and phenols.[2][9]

G cluster_0 Key Application Areas of this compound1-propanol A This compound1-propanol B Pharmaceutical Synthesis A->B Intermediate C Agrochemical Production A->C Building Block D Polymer Chemistry A->D Cross-linker / Monomer E Specialized Research A->E Reagent

Caption: Logical relationship of this compound1-propanol's core applications.

Experimental Protocols

Detailed methodologies are crucial for the effective and safe use of this compound1-propanol. Below are representative protocols for its synthesis and its application in common organic reactions.

Protocol 1: Synthesis of this compound1-propanol

This protocol details an efficient synthesis from the inexpensive starting material, 1,3-propanediol (B51772). The method involves a selective bromination and subsequent deprotection.[12]

Step 1: Synthesis of this compound1-acetyloxypropane

  • In a suitable reaction vessel, dissolve 1,3-propanediol (1.0 eq., e.g., 27.1 mmol, 2.12 g) in glacial acetic acid (approx. 1.7 volumes, e.g., 45 mL).

  • Stir the solution at room temperature and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution turns deep red.

  • Quench the reaction by adding water (approx. 7.4 volumes, e.g., 200 mL).

  • Extract the product with diethyl ether (2 x 15 volumes, e.g., 2 x 400 mL).

  • Wash the combined ether layers successively with water (2 x 3.7 volumes), saturated sodium bicarbonate solution (2 x 7.4 volumes), and again with water (2 x 3.7 volumes).

  • Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound1-acetyloxypropane as a colorless liquid.[12]

Step 2: Synthesis of this compound1-propanol

  • Dissolve the this compound1-acetyloxypropane (1.0 eq., e.g., 277.8 mmol, 50 g) in methanol (B129727) (approx. 3.2 volumes, e.g., 160 mL).

  • Add a strong acidic cation exchange resin (e.g., 32 g) to the solution.

  • Heat the mixture under reflux for 16 hours.

  • Cool the reaction mixture to room temperature, filter to remove the resin, and wash the resin with methanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound1-propanol as a colorless liquid (typical yield: ~95%).[12]

G start 1,3-Propanediol step1 Step 1: Acetyl-protection & Bromination + Glacial Acetic Acid + Dry HBr Gas start->step1 intermediate This compound1-acetyloxypropane step1->intermediate step2 Step 2: Deprotection (Alcoholysis) + Methanol + Acidic Cation Exchange Resin + Reflux (16h) intermediate->step2 end This compound1-propanol step2->end

Caption: Workflow for the synthesis of this compound1-propanol.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for synthesizing ethers using this compound1-propanol as the alkylating agent. The example uses phenol (B47542).[17]

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add sodium hydroxide (B78521) (1.1 eq.) portion-wise while stirring. Continue stirring at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

  • Alkylation: Add this compound1-propanol (1.05 eq.) dropwise to the sodium phenoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography.[17]

G cluster_workflow Williamson Ether Synthesis Workflow cluster_reagents Key Reagents A 1. Alkoxide Formation (Phenol + NaOH in DMF) B 2. Alkylation (+ this compound1-propanol) A->B C 3. Reaction (Heat to 70-80°C, 4-6h) B->C D 4. Work-up & Extraction (Quench, Extract with Ether) C->D E 5. Washing & Drying (Wash with H₂O/Brine, Dry) D->E F 6. Purification (Column Chromatography) E->F R1 Phenol (Nucleophile) R2 This compound1-propanol (Electrophile) P 3-Phenoxy-1-propanol (Product)

Caption: Experimental workflow for O-Alkylation using this compound1-propanol.

Protocol 3: Silyl (B83357) Etherification Reaction

This protocol details the protection of the hydroxyl group in this compound1-propanol as a silyl ether, a common step in multi-step synthesis to prevent unwanted side reactions of the alcohol.[18]

  • In a dry reaction flask under an inert atmosphere, dissolve this compound1-propanol (1.0 eq., e.g., 2.1 mmol, 0.2 mL) in dry dichloromethane (B109758) (DCM, e.g., 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add an organic base, such as 2,4,6-collidine (3.0 eq., e.g., 6.3 mmol, 0.78 mL).

  • Add tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (2.0 eq., e.g., 4.2 mmol, 1 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the organic layer with ethyl acetate.

  • Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography to obtain the target silyl ether.[18]

Safety and Handling

This compound1-propanol must be handled with appropriate safety precautions due to its potential hazards.

  • Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and is suspected of causing genetic defects (H341).[4] It may also cause respiratory irritation.[11][19] Some sources also classify it as toxic if swallowed.[20]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11][21] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[10][11]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][21]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][20]

  • Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly sealed container, protected from light.[11][22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound1-propanol is a cornerstone chemical intermediate with significant utility in both industrial and academic research. Its bifunctional nature provides a gateway to a vast number of more complex molecules, underpinning advancements in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical and chemical properties, combined with adherence to established experimental and safety protocols, is essential for leveraging its full synthetic potential.

References

The Rising Potential of 3-Bromo-Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine at the 3-position of various heterocyclic and aromatic scaffolds has emerged as a powerful tool in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of 3-bromo-derivatives across diverse disease areas. By leveraging the unique physicochemical properties of the bromine atom, researchers can fine-tune ligand-receptor interactions, modulate metabolic stability, and unlock novel pharmacological activities. This guide offers a comprehensive resource, including detailed experimental protocols, comparative quantitative data, and visual representations of key biological pathways and experimental workflows to empower researchers in this exciting field.

Synthetic Strategies and Methodologies

The introduction of a bromine atom at the 3-position of a core scaffold is a critical step in the synthesis of these derivatives. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

Synthesis of 3-Bromothiophene Derivatives

3-Bromothiophene is a key intermediate in the synthesis of several commercially successful drugs. Its preparation often involves a multi-step process to ensure the correct isomeric form.

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol details a common two-step synthesis from thiophene (B33073).

Step 1: Synthesis of 2,3,5-Tribromothiophene (B1329576)

  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

  • Bromination: Cool the flask in a water bath. Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise with vigorous stirring. The evolved hydrogen bromide should be directed to a suitable scrubber.

  • Overnight Reaction: Allow the mixture to stand at room temperature overnight.

  • Work-up: Heat the mixture at 50°C for several hours, then wash with a 2N sodium hydroxide (B78521) solution. The organic layer is then refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

  • Purification: Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride. The crude product is purified by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

Step 2: Selective Reductive Debromination to 3-Bromothiophene

  • Reaction Setup: In a three-necked flask with a stirrer and reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

  • Addition of Tribromothiophene: Heat the mixture to reflux. Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

  • Reflux: After the addition is complete, reflux the mixture for 3 hours.

  • Distillation: Arrange for downward distillation and continue until no more organic material distills with the water.

  • Work-up and Purification: Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water. Dry over calcium chloride and fractionate through a vacuum-mantled column to obtain pure 3-bromothiophene.

Experimental Workflow: Synthesis of 3-Bromothiophene

G Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene Bromine, Chloroform Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene Zinc, Acetic Acid G Benzothiophene Benzo[b]thiophene Bromobenzothiophene This compound1-benzothiophene Benzothiophene->Bromobenzothiophene NBS, Chloroform, Acetic Acid NBS N-Bromosuccinimide (NBS) G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits VASP VASP Phosphorylation PKA->VASP Inhibits Aggregation Platelet Aggregation VASP->Aggregation Inhibits Bromo_Derivative This compoundderivative (Active Metabolite) Bromo_Derivative->P2Y12 Irreversibly Inhibits G Glucose Glucose HK2 Hexokinase 2 (HK2) Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate Warburg Effect Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria Mitochondria->ATP BrPA 3-Bromopyruvate BrPA->HK2 Inhibits BrPA->Glycolysis Inhibits GAPDH

3-Bromo-Compounds as Precursors for Novel Materials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of bromine atoms into organic molecules provides a versatile toolkit for synthetic chemists. Specifically, 3-bromo-compounds have emerged as pivotal precursors in the construction of complex and functional materials. The carbon-bromine bond, with its moderate reactivity, serves as an ideal handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern materials science and drug discovery. This guide explores the utility of this compoundcompounds in synthesizing novel materials, detailing key synthetic strategies, applications, and experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Leveraging the C-Br Bond

The reactivity of the C(sp²)-Br bond in this compoundcompounds makes them excellent substrates for numerous synthetic transformations. These reactions are the cornerstone for building the complex molecular architectures required for advanced materials.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are the most powerful methods for functionalizing this compoundcompounds.[1] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organohalide and an organoboron compound (boronic acid or ester) is widely used due to its mild conditions and tolerance of diverse functional groups.[1][2] It is a favored method for creating biaryl structures, which are common motifs in organic electronics and pharmaceuticals.[1]

  • Stille Coupling: Involves the reaction with organostannanes.

  • Negishi Coupling: Utilizes organozinc reagents.[1]

  • Sonogashira Coupling: Couples the this compoundcompound with a terminal alkyne to form a C(sp²)-C(sp) bond, essential for creating rigid, linear structures in materials like molecular wires.[1]

  • Heck Reaction & Buchwald-Hartwig Amination: 3-Bromopyridine is a common substrate for these reactions, further expanding the synthetic possibilities.[3]

Polymerization: this compoundcompounds, particularly those based on heterocyclic scaffolds like thiophene, are key monomers for the synthesis of conducting and semiconducting polymers.[4][5]

  • Oxidative Polymerization: A straightforward method using an oxidizing agent like FeCl₃ to polymerize monomers such as 3-bromothiophene (B43185).[4]

  • Cross-Coupling Polycondensation: Reactions like Suzuki coupling can be adapted to polymerize bifunctional monomers, allowing for the creation of well-defined, regioregular polymers with tailored electronic properties.[6]

Applications in the Synthesis of Novel Materials

The versatility of this compoundcompounds as precursors has led to their use in a wide array of advanced materials and complex molecules.

Organic Electronics: The development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), relies on the synthesis of novel π-conjugated materials.[7][8] this compoundcompounds are instrumental in this field.

  • Conducting Polymers: Poly(3-bromothiophene), synthesized from 3-bromothiophene, is a conducting polymer with applications in various electronic devices.[4] The bromine atom can also serve as a site for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties.[5]

  • Organic Semiconductors: Building blocks like This compound7-chloro-1-benzothiophene (B6234257) are used to construct high-performance organic semiconductors.[7] The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization to control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7]

Pharmaceuticals and Bioactive Molecules: In drug development, this compoundcompounds serve as key intermediates for synthesizing complex active pharmaceutical ingredients (APIs).[9] The introduction of a bromine atom can enhance therapeutic activity and favorably modify a drug's metabolic profile.[10]

  • Drug Intermediates: Compounds such as 3'-Bromo-4'-methylacetophenone and 3-bromoanisole (B1666278) are crucial starting materials for synthesizing complex pharmaceutical agents, including treatments for multiple sclerosis (Siponimod) and analgesics (Tramadol).[11][12]

  • Biologically Active Scaffolds: Indole derivatives, often synthesized from this compoundindole precursors, exhibit a vast range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[13] Similarly, novel bromophenol derivatives have been designed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[14][15]

Data Presentation

Quantitative data from key synthetic transformations and material characterizations are summarized below for comparative analysis.

Table 1: Summary of Cross-Coupling Reactions of this compoundCompounds

3-Bromo Precursor Coupling Partner Catalyst/Base Conditions Product Yield (%) Reference
This compound2-phenyl-2,1-borazaronaphthalene N-Boc-4-bromopiperidine - - Reductive cross-coupling product 44% [16]
3-bromoselenophene (B15232817) Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Dioxane/Water, 80-100 °C 3-phenylselenophene - [17]
3-bromothiophene Arylboronic acids - - 3-arylthiophenes - [18]
Aryl Halide (Generic) Arylboronic acid Pd(OAc)₂ (Ligand-free) WEB, Room Temp. Biaryl product - [19]

| Vinyl Iodide (Generic) | MeB(OH)₂ | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/Water/THF, 80 °C | Methylated vinyl product | - |[2] |

Table 2: Properties of Materials Synthesized from 3-Bromo Precursors

Material Precursor Synthesis Method Conductivity (S/cm) Optical Band Gap (eV) Electrochemical Band Gap (eV) HOMO/LUMO (eV) Reference

| Poly(3-bromothiophene) | 3-bromothiophene | FeCl₃ Oxidative Polymerization | 0.8 | 2.38 | 1.99 | -5.18 / -3.19 |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoselenophene [17]

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoselenophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an argon atmosphere. Stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Protocol 2: Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization [4]

  • Monomer Solution: Prepare a solution of the monomer, 3-bromothiophene, in a suitable anhydrous solvent (e.g., chloroform (B151607) or nitrobenzene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidant Addition: Slowly add a solution of the oxidizing agent, anhydrous iron(III) chloride (FeCl₃), in the same solvent to the monomer solution with vigorous stirring. An exothermic reaction is typically observed. The molar ratio of FeCl₃ to monomer is typically around 4:1.

  • Polymerization: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for polymerization. The polymer will precipitate out of the solution as a dark-colored solid.

  • Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of a non-solvent, such as methanol (B129727). This will precipitate the polymer completely.

  • Purification: Collect the polymer by filtration. Wash the polymer extensively with methanol to remove any remaining catalyst and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight. The final product is typically a dark powder.

Visualizations

Diagrams illustrating key workflows and mechanisms are presented below using the DOT language.

G cluster_start Starting Material cluster_process Synthetic Transformation cluster_end Final Products Start 3-Bromo Compound (Precursor) Proc Functionalization Reaction (e.g., Cross-Coupling, Polymerization) Start->Proc Reaction Input Mat Novel Functional Material (e.g., Polymer, Semiconductor) Proc->Mat Materials Synthesis Mol Complex Molecule (e.g., API, Bioactive Compound) Proc->Mol Drug Development

Caption: General workflow for synthesizing novel materials from 3-bromo precursors.

G cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n r_pdx R-Pd(II)L_n-X pd0->r_pdx Oxidative Addition r_pdr R-Pd(II)L_n-R' r_pdx->r_pdr Transmetalation r_pdr->pd0 Reductive Elimination rr R-R' (Coupled Product) r_pdr->rr rx R-X (this compoundCompound) rx->r_pdx rbor R'-B(OR)₂ (Boronic Acid/Ester) rbor->r_pdr base Base (e.g., K₂CO₃) base->r_pdr assists

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Monomer 3-Methylthiophene Monomer Polymerization Polymerization (e.g., GRIM or Oxidative) Monomer->Polymerization PrecursorPoly Precursor Polymer Poly(3-methylthiophene) Polymerization->PrecursorPoly Bromination Side-Chain Bromination (Post-Polymerization Modification) PrecursorPoly->Bromination FinalPoly Functionalized Polymer Poly(3-(bromomethyl)thiophene) Bromination->FinalPoly FurtherFunc Further Functionalization (Attachment of Moieties) FinalPoly->FurtherFunc Versatile Reactive Site FinalMaterial Tailored Material (e.g., for Sensors, OPVs) FurtherFunc->FinalMaterial

Caption: Post-polymerization functionalization strategy for thiophene-based polymers.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanisms of 3-bromo-3-methylpentane (B1594764), a tertiary alkyl halide. Due to its structure, this compound predominantly undergoes unimolecular substitution (SN1) and elimination (E1) reactions. This document details the underlying principles, reaction kinetics, product distributions, and experimental methodologies relevant to the study of this compound, presenting quantitative data where available and outlining the logical pathways governing its reactivity.

Core Reaction Pathways: SN1 and E1 Mechanisms

This compound3-methylpentane is a classic substrate for investigating SN1 and E1 reaction mechanisms. The tertiary nature of the carbon atom bonded to the bromine atom dictates its reactivity profile. The significant steric hindrance around the reactive center, caused by the methyl and two ethyl groups, largely prevents the bimolecular substitution (SN2) pathway, which requires a backside attack by a nucleophile. Similarly, while E2 reactions can occur with a strong, sterically hindered base, SN1 and E1 pathways are more common, especially under solvolytic or weakly basic conditions.

The cornerstone of both SN1 and E1 reactions is the formation of a carbocation intermediate. The rate-determining step for both pathways is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation, the 3-methyl-3-pentyl cation, and a bromide ion. This initial step is unimolecular, meaning its rate depends only on the concentration of the substrate, this compound3-methylpentane.

Once the carbocation is formed, it can be attacked by a nucleophile to yield a substitution product (SN1 pathway) or a proton can be abstracted from an adjacent carbon by a base to form an alkene (E1 pathway). These subsequent steps are typically fast. The competition between SN1 and E1 reactions is influenced by several factors, including the nature of the solvent, the nucleophile/base, and the reaction temperature.

Visualizing the Reaction Pathways

The logical flow of the reaction mechanism, starting from the formation of the carbocation intermediate and leading to the substitution and elimination products, can be visualized as follows:

Reaction_Mechanism sub This compound3-methylpentane carbocation 3-methyl-3-pentyl carbocation (tertiary, planar) sub->carbocation Slow, Rate-determining step sn1_product SN1 Product (e.g., 3-methoxy-3-methylpentane) carbocation->sn1_product Fast, Nucleophilic attack e1_product E1 Products (3-methyl-2-pentene, 2-ethyl-1-butene) carbocation->e1_product Fast, Proton abstraction nucleophile Nucleophile (e.g., CH3OH) nucleophile->carbocation base Base (e.g., CH3OH) base->carbocation

Caption: General reaction mechanism for this compound3-methylpentane.

Quantitative Data Summary

While specific kinetic data for this compound3-methylpentane is not abundantly available in readily accessible literature, the following table summarizes the expected trends and provides illustrative data based on analogous tertiary alkyl halides. The reactivity of this compound3-methylpentane is expected to be similar to that of tert-butyl bromide, a commonly studied tertiary alkyl halide.

ParameterConditionExpected Outcome/Value
Reaction Order Solvolysis in polar protic solventsFirst-order with respect to this compound3-methylpentane; zero-order with respect to the nucleophile/base. Rate = k[C₆H₁₃Br].
Solvent Effect Increasing solvent polarity (e.g., from ethanol (B145695) to water)The rate of both SN1 and E1 reactions increases significantly. Polar protic solvents stabilize the transition state and the carbocation intermediate, lowering the activation energy.
Temperature Effect Increasing temperatureThe proportion of the E1 product increases relative to the SN1 product. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.
Product Ratio (SN1/E1) Solvolysis in 80% aqueous ethanol at 25°CFor tertiary alkyl halides, the SN1 product is generally favored at lower temperatures. A higher proportion of elimination products is observed as the temperature increases.
Activation Energy (Ea) SN1 SolvolysisThe activation energy for the rate-determining step (carbocation formation) is relatively high, but specific values for this compound3-methylpentane are not readily available. For comparison, the Ea for the hydrolysis of tert-butyl bromide is around 23 kcal/mol.

Experimental Protocols

The study of the reaction mechanism of this compound3-methylpentane involves kinetic experiments and product analysis. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of the Rate Law for Solvolysis

This experiment aims to determine the reaction order with respect to the alkyl halide and the nucleophile.

Materials:

  • This compound3-methylpentane

  • A polar protic solvent (e.g., 80:20 ethanol:water mixture)

  • A weak base indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Burette, pipettes, flasks, and a stopwatch

Procedure:

  • Prepare a solution of this compound3-methylpentane in a non-polar, inert solvent (e.g., acetone) of a known concentration.

  • In a reaction flask, place a known volume of the ethanol:water solvent and a few drops of the indicator.

  • Add a small, known volume of the standardized NaOH solution to the reaction flask. The solution should be basic (blue if using bromothymol blue).

  • Initiate the reaction by adding a known volume of the this compound3-methylpentane solution to the reaction flask and start the stopwatch simultaneously.

  • The solvolysis reaction will produce HBr, which will neutralize the NaOH.

  • Record the time it takes for the indicator to change color (from blue to yellow/green), indicating that all the NaOH has been consumed.

  • Repeat the experiment with different initial concentrations of this compound3-methylpentane and the nucleophile (by varying the solvent composition) to determine the effect on the reaction rate.

Data Analysis: The rate of the reaction can be calculated from the amount of NaOH consumed over time. By plotting the concentration of the alkyl halide versus time, and by analyzing the initial rates at different concentrations, the order of the reaction with respect to each reactant can be determined.

Experimental Protocol 2: Determination of the SN1/E1 Product Ratio

This experiment aims to quantify the amounts of substitution and elimination products formed under specific conditions.

Materials:

  • This compound3-methylpentane

  • Solvent of choice (e.g., ethanol)

  • Internal standard for gas chromatography (e.g., a non-reactive hydrocarbon with a distinct retention time)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reaction vessel with a condenser and temperature control

Procedure:

  • Set up a reaction vessel with a known volume of the solvent and bring it to the desired temperature.

  • Add a known amount of this compound3-methylpentane and the internal standard to the reaction vessel.

  • Allow the reaction to proceed for a specific amount of time or until completion.

  • Withdraw a sample from the reaction mixture and quench the reaction (e.g., by cooling and adding a non-polar solvent for extraction).

  • Analyze the sample using GC-MS.

Data Analysis: The gas chromatogram will show peaks corresponding to the unreacted this compound3-methylpentane, the SN1 product(s), the E1 product(s), and the internal standard. By integrating the peak areas and comparing them to the peak area of the internal standard (for which a known concentration was added), the concentrations of the products can be determined. The ratio of the concentrations of the SN1 and E1 products gives the product distribution.

Signaling Pathways and Logical Relationships

The decision between the SN1 and E1 pathways after the formation of the common carbocation intermediate is a key logical relationship. This can be visualized as a branching pathway where the fate of the carbocation is determined by the subsequent fast step.

Pathway_Decision carbocation 3-methyl-3-pentyl carbocation nucleophilic_attack Nucleophilic Attack (SN1) carbocation->nucleophilic_attack Weak Nucleophile proton_abstraction Proton Abstraction (E1) carbocation->proton_abstraction Weak Base substitution_product Substitution Product nucleophilic_attack->substitution_product elimination_product Elimination Product proton_abstraction->elimination_product

Caption: Decision point for the carbocation intermediate.

Experimental Workflow Visualization

A typical workflow for studying the kinetics and product distribution of the solvolysis of this compound3-methylpentane is outlined below.

Experimental_Workflow prep Prepare Reactants (this compound3-methylpentane, solvent, internal standard) reaction Run Reaction (Controlled Temperature) prep->reaction sampling Take Aliquots at Different Time Intervals reaction->sampling quench Quench Reaction sampling->quench analysis GC-MS Analysis quench->analysis data Data Processing (Peak Integration, Concentration Calculation) analysis->data results Determine Rate Constant and Product Ratios data->results

Caption: Workflow for kinetic and product analysis.

This technical guide provides a foundational understanding of the reaction mechanisms of this compound3-methylpentane. For more specific quantitative data, it is recommended to consult specialized chemical kinetics literature and databases. The provided experimental protocols offer a starting point for researchers to design and execute their own investigations into the fascinating reactivity of this tertiary alkyl halide.

An In-depth Technical Guide to the Core Principles of Electrophilic Substitution on 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental principles governing electrophilic substitution reactions on 3-bromothiophene (B43185). It delves into the regioselectivity, reaction mechanisms, and the nuanced electronic effects of the bromine substituent that dictate the outcomes of these crucial synthetic transformations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance. The guide includes a compilation of quantitative data on isomer distribution, detailed experimental protocols for key reactions, and visualizations of the underlying chemical principles and workflows.

Introduction

3-Bromothiophene is a versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of both a reactive thiophene (B33073) ring and a functionalizable bromine atom. Understanding the principles of electrophilic substitution on this substrate is paramount for the strategic design of synthetic routes to novel compounds.

Thiophene, an electron-rich aromatic heterocycle, is generally more reactive towards electrophiles than benzene. The sulfur atom can stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions (α-positions) due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the C3 and C4 positions (β-positions).

The introduction of a bromine atom at the 3-position introduces a complex interplay of electronic effects that modulate both the reactivity and the regioselectivity of subsequent electrophilic substitution reactions.

The Directing Effect of the 3-Bromo Substituent

The bromine atom at the 3-position of the thiophene ring exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond network. This effect is deactivating, making 3-bromothiophene less reactive towards electrophiles than unsubstituted thiophene.

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the thiophene ring's π-system. This resonance effect donates electron density to the ring and is crucial in directing the incoming electrophile.

Halogens are generally considered deactivating but ortho, para-directing groups in electrophilic aromatic substitution. In the context of 3-bromothiophene, the positions ortho to the bromine are C2 and C4, and the position para is C5. Therefore, electrophilic attack is directed primarily to the C2 and C5 positions, which are also the inherently more reactive α-positions of the thiophene ring. The C4 position is generally not favored.

The regiochemical outcome is a result of the stability of the carbocation intermediates formed upon electrophilic attack at each possible position. Attack at the C2 and C5 positions allows for resonance structures where the positive charge is delocalized onto the sulfur atom, providing significant stabilization.

Regioselectivity in Key Electrophilic Substitution Reactions

The following sections detail the regioselectivity observed in the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of 3-bromothiophene. The quantitative data, where available in the literature, is summarized in the subsequent tables.

Nitration

The nitration of 3-bromothiophene typically yields a mixture of 3-bromo-2-nitrothiophene (B186782) and this compound5-nitrothiophene. The exact ratio of these isomers is dependent on the specific nitrating agent and reaction conditions employed.

Halogenation

Further halogenation of 3-bromothiophene, for instance with bromine, also leads to substitution at the available α-positions, resulting in the formation of dibromothiophenes.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3-bromothiophene with acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst is expected to yield a mixture of 2-acetyl-3-bromothiophene (B1586746) and 5-acetyl-3-bromothiophene. The reaction of 3-bromothiophene with succinyl chloride in the presence of AlCl₃ has been reported to produce a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones, highlighting the complexity of some acylation reactions.

Sulfonation

The sulfonation of 3-bromothiophene is anticipated to produce a mixture of 3-bromothiophene-2-sulfonic acid and 3-bromothiophene-5-sulfonic acid.

Quantitative Data on Isomer Distribution

The following tables summarize the available quantitative data for the electrophilic substitution on 3-bromothiophene. It is important to note that specific yields and isomer ratios can vary based on the reaction conditions.

ReactionElectrophile/ReagentMajor ProductsIsomer Ratio (2- : 5-)Total Yield (%)
Nitration HNO₃ / H₂SO₄This compound2-nitrothiophene, this compound5-nitrothiopheneData not availableData not available
Bromination Br₂ / Solvent2,3-Dibromothiophene, 3,5-DibromothiopheneData not availableData not available
Acetylation Acetic Anhydride / Lewis Acid2-Acetyl-3-bromothiophene, 5-Acetyl-3-bromothiopheneData not availableData not available
Sulfonation Fuming H₂SO₄3-Bromothiophene-2-sulfonic acid, 3-Bromothiophene-5-sulfonic acidData not availableData not available

Experimental Protocols

The following are detailed experimental protocols for key electrophilic substitution reactions. These are based on general procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.

General Protocol for Nitration of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature at 0 °C.

  • To this nitrating mixture, add 3-bromothiophene dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the isomeric nitro-3-bromothiophenes.

General Protocol for Bromination of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Bromine

  • Acetic acid or Carbon tetrachloride

  • Sodium thiosulfate (B1220275) solution (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromothiophene in a suitable solvent (e.g., acetic acid or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a 10% sodium thiosulfate solution to destroy any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The isomeric dibromothiophenes can be separated by fractional distillation or column chromatography.

General Protocol for Friedel-Crafts Acetylation of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • Acetic anhydride or Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)

  • Dichloromethane (anhydrous)

  • Dilute Hydrochloric Acid (5%)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and the Lewis acid (e.g., AlCl₃).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.

  • After the addition, add 3-bromothiophene dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate in vacuo.

  • The resulting acetylated isomers can be purified by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key factors influencing the regioselectivity of electrophilic substitution on 3-bromothiophene and a general workflow for these reactions.

Electrophilic_Substitution_Regioselectivity cluster_substrate 3-Bromothiophene cluster_effects Electronic Effects of Bromine cluster_positions Potential Sites of Attack cluster_outcome Regiochemical Outcome S Thiophene Ring (Electron Rich) C2 C2 (ortho, α) C5 C5 (para, α) C4 C4 (ortho, β) Br Bromine Substituent (at C3) Inductive Inductive Effect (-I) Deactivating Br->Inductive Resonance Resonance Effect (+M) o,p-Directing Br->Resonance Inductive->S Reduces overall reactivity Resonance->C2 Directs substitution Resonance->C5 Directs substitution Resonance->C4 Directs substitution Major Major Products (Substitution at C2 & C5) C2->Major C5->Major Minor Minor/No Product (Substitution at C4) C4->Minor

Caption: Factors influencing regioselectivity in electrophilic substitution on 3-bromothiophene.

Experimental_Workflow Start Start: 3-Bromothiophene & Reagents Reaction Electrophilic Substitution Reaction (e.g., Nitration, Halogenation, Acylation) Start->Reaction 1. Combine & React Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup 2. Stop Reaction & Isolate Crude Drying Drying of Organic Phase Workup->Drying 3. Remove Water Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 4. Concentrate Purification Purification of Isomers (Column Chromatography / Distillation) Concentration->Purification 5. Separate Isomers Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis 6. Identify & Quantify End Isolated Products: 2- and 5-Substituted 3-Bromothiophenes Analysis->End

Caption: General experimental workflow for electrophilic substitution on 3-bromothiophene.

Conclusion

The electrophilic substitution on 3-bromothiophene is a fundamentally important transformation in organic synthesis. The regiochemical outcome is primarily governed by the directing effect of the bromine substituent, which, despite its deactivating inductive effect, directs incoming electrophiles to the C2 and C5 positions through its resonance effect. This guide has provided a detailed overview of these core principles, supplemented with general experimental protocols and visualizations to aid the practicing chemist. While specific quantitative data on isomer distributions remains an area for further investigation, the principles outlined herein provide a robust framework for predicting and controlling the outcomes of these reactions, thereby facilitating the synthesis of novel and valuable thiophene-based compounds.

The Strategic Core: 3-Bromo-1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic Acid as a Key Intermediate for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole (B372694) scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Its inherent biological activity and synthetic versatility make it a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[1][2][3] This technical guide delves into the synthesis, utility, and potential of 3-Bromo-1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid , a key intermediate poised for the efficient construction of complex heterocyclic entities.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic pathways to this intermediate, its subsequent derivatization, and the potential biological significance of the resulting compounds.

Physicochemical Properties and Structure

While specific experimental data for this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid is not widely published, its properties can be inferred from the closely related and well-documented analogue, this compound1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. The structural similarity suggests that the target compound is a stable, crystalline solid. The presence of the carboxylic acid, pyrazole, and pyridine (B92270) moieties imparts a degree of polarity, influencing its solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic Acid and its Chloro-Analogue

PropertyThis compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Predicted)This compound1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9)
Molecular FormulaC₁₀H₈BrN₃O₂C₉H₅BrClN₃O₂
Molecular Weight282.10 g/mol 302.51 g/mol
AppearanceWhite to off-white solidWhite to light yellow powder
Melting Point~200 °C197-201 °C
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)Soluble in DMSO, Methanol (Slightly)

Data for the chloro-analogue is sourced from commercial supplier information.

Synthetic Pathways to the Core Intermediate

The proposed synthetic workflow involves four key transformations:

  • Formation of the Pyrazole Ring: Cyclocondensation of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound.

  • Bromination: Introduction of the bromine atom at the 3-position of the pyrazole ring.

  • Oxidation: Conversion of a methyl group at the 5-position to the carboxylic acid.

  • Condensation: Attachment of the 3-methylpyridin-2-yl moiety to the pyrazole nitrogen.

G cluster_synthesis Proposed Synthetic Workflow A 2-Chloro-3-methylpyridine (B94477) B 2-Hydrazinyl-3-methylpyridine (B1580577) A->B Hydrazine hydrate (B1144303) D Ethyl 1-(3-methylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate B->D Cyclocondensation C Ethyl 2,4-dioxobutanoate C->D E Ethyl this compound1-(3-methylpyridin-2-yl)-5-methyl-1H-pyrazole-carboxylate D->E Bromination (e.g., NBS) F This compound1-(3-methylpyridin-2-yl)-5-methyl-1H-pyrazole E->F Hydrolysis & Decarboxylation G This compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid F->G Oxidation (e.g., KMnO4)

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocols (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2-Hydrazinyl-3-methylpyridine

This precursor can be synthesized from 2-chloro-3-methylpyridine by nucleophilic substitution with hydrazine hydrate.[5][6][7]

  • Materials: 2-chloro-3-methylpyridine, hydrazine hydrate, ethanol (B145695).

  • Procedure: A mixture of 2-chloro-3-methylpyridine (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-hydrazinyl-3-methylpyridine.

Step 2: Cyclocondensation to form the Pyrazole Ring

The Knorr pyrazole synthesis is a classical and reliable method for the formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[8][9]

  • Materials: 2-hydrazinyl-3-methylpyridine, ethyl acetoacetate (B1235776), ethanol, catalytic acid (e.g., acetic acid).

  • Procedure: To a solution of 2-hydrazinyl-3-methylpyridine (1.0 eq) in ethanol, ethyl acetoacetate (1.1 eq) and a catalytic amount of acetic acid are added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the corresponding pyrazole derivative.

Step 3: Bromination of the Pyrazole Ring

Electrophilic bromination of the pyrazole ring can be achieved using various brominating agents.

  • Materials: Pyrazole intermediate from Step 2, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure: The pyrazole intermediate (1.0 eq) is dissolved in acetonitrile, and N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The solvent is then removed in vacuo, and the residue is purified by column chromatography to yield the this compoundpyrazole derivative.

Step 4: Oxidation to the Carboxylic Acid

The methyl group at the 5-position of the pyrazole can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

  • Materials: this compoundpyrazole intermediate from Step 3, potassium permanganate, water, acetone.

  • Procedure: The this compoundpyrazole intermediate is suspended in a mixture of water and acetone. Potassium permanganate (3.0-4.0 eq) is added in portions, and the mixture is heated at reflux until the purple color disappears. The reaction mixture is then filtered to remove manganese dioxide. The filtrate is acidified with concentrated HCl, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Application in Heterocyclic Synthesis: A Gateway to Novel Scaffolds

The true value of this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation.

G cluster_derivatization Derivatization of the Core Intermediate A This compound1-(3-methylpyridin-2-yl) -1H-pyrazole-5-carboxylic acid B Amide Derivatives A->B Amidation (R-NH2, Coupling Agents) C Ester Derivatives A->C Esterification (R-OH, Acid Catalyst) D Further Heterocyclic Scaffolds B->D Intramolecular Cyclization

Caption: Key synthetic transformations of the pyrazole carboxylic acid intermediate.

Amide Synthesis: Accessing Biologically Relevant Chemical Space

Amide bond formation is a fundamental reaction in medicinal chemistry. The carboxylic acid of the title intermediate can be readily coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives.

Table 2: Representative Amidation Reactions of Pyrazole-5-Carboxylic Acids

AmineCoupling ReagentSolventYield (%)Reference
AnilineHATUDMF>90Adapted from[10]
BenzylamineEDCI/HOBtDCM85-95General Procedure
MorpholineSOCl₂, then amineToluene80-90General Procedure
Various substituted anilinesT3PEthyl Acetate75-92General Procedure

Yields are representative and based on similar reported reactions.

Experimental Protocol: General Procedure for Amide Coupling

  • Materials: this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid, desired amine, coupling reagent (e.g., HATU, EDCI/HOBt), base (e.g., DIPEA), solvent (e.g., DMF, DCM).

  • Procedure: To a solution of the carboxylic acid (1.0 eq) in the appropriate solvent, the coupling reagent (1.1 eq), the amine (1.2 eq), and the base (2.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Biological Relevance and Potential Therapeutic Applications

While the specific biological activity of derivatives of this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid has not been extensively reported, the broader class of pyridinyl-pyrazole compounds has shown significant promise in two key areas: agrochemicals and human therapeutics.

Analogy to Insecticidal Agents

The structurally similar this compound1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides are the core of the diamide (B1670390) class of insecticides, such as chlorantraniliprole. These compounds act as potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells and ultimately paralysis and death of the target pest. This established mechanism suggests that derivatives of the 3-methylpyridin-2-yl analogue could also be explored for insecticidal properties.

Potential as Kinase Inhibitors in Drug Discovery

In the realm of human health, the pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Many pyrazole-based kinase inhibitors function by mimicking ATP and binding to the kinase's active site. The N-pyridinyl group of the title intermediate can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The carboxylic acid provides a vector for introducing substituents that can interact with other regions of the ATP-binding pocket, thereby tuning the compound's potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyridinyl-Pyrazole Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for pyrazole-based kinase inhibitors.

The ability to generate diverse libraries of amides from this compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid makes it an attractive starting point for structure-activity relationship (SAR) studies aimed at discovering novel and selective kinase inhibitors.

Conclusion

This compound1-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid represents a strategically important intermediate for the synthesis of novel heterocyclic compounds. Its proposed synthesis is based on well-established and scalable chemical transformations. The presence of a carboxylic acid handle allows for straightforward derivatization, providing rapid access to large chemical libraries for screening in both agrochemical and pharmaceutical research. The proven success of the pyridinyl-pyrazole scaffold in targeting insect ryanodine receptors and various human kinases underscores the immense potential of this intermediate in the development of next-generation bioactive molecules. This technical guide provides a foundational framework for researchers to harness the synthetic utility of this promising building block.

References

A Technical Guide to the Discovery and Synthesis of Novel 3-(Bromoacetyl)coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel 3-(bromoacetyl)coumarin (B1271225) derivatives. These compounds serve as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document details the synthetic pathways, experimental protocols, and biological evaluation of these derivatives, with a focus on their anticancer and antimicrobial properties. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Introduction to 3-(Bromoacetyl)coumarins

Coumarins, a class of benzopyrone compounds, are prevalent in natural products and are known for their diverse pharmacological activities.[1] The introduction of a bromoacetyl group at the 3-position of the coumarin (B35378) ring creates a highly reactive α-haloketone, making 3-(bromoacetyl)coumarin a valuable intermediate for the synthesis of a wide array of heterocyclic derivatives.[2] These derivatives have garnered significant interest due to their potential as antiproliferative, antimicrobial, and anti-inflammatory agents, as well as inhibitors of enzymes like type 2 diabetes mellitus targets.[1] The versatility of the 3-(bromoacetyl)coumarin scaffold allows for the generation of large libraries of compounds for drug discovery programs.

Synthesis of 3-(Bromoacetyl)coumarin and its Derivatives

The synthesis of 3-(bromoacetyl)coumarin derivatives typically begins with the preparation of a 3-acetylcoumarin (B160212) precursor, which is then brominated to yield the key 3-(bromoacetyl)coumarin intermediate. This intermediate serves as a versatile building block for the synthesis of various heterocyclic systems, most notably thiazole (B1198619) derivatives through the Hantzsch thiazole synthesis.[3]

General Synthetic Workflow

The overall synthetic strategy involves a multi-step process, starting from readily available starting materials. The general workflow is depicted below.

G cluster_0 Step 1: Synthesis of 3-Acetylcoumarin cluster_1 Step 2: Bromination cluster_2 Step 3: Synthesis of Thiazole Derivatives Salicylaldehyde (B1680747) Substituted Salicylaldehyde Acetylcoumarin 3-Acetylcoumarin Derivative Salicylaldehyde->Acetylcoumarin EthylAcetoacetate Ethyl Acetoacetate (B1235776) EthylAcetoacetate->Acetylcoumarin Piperidine (B6355638) Piperidine (catalyst) Piperidine->Acetylcoumarin Acetylcoumarin_ref 3-Acetylcoumarin Derivative Bromine Bromine (Br2) Bromoacetylcoumarin 3-(Bromoacetyl)coumarin Derivative Bromine->Bromoacetylcoumarin Chloroform (B151607) Chloroform (solvent) Chloroform->Bromoacetylcoumarin Bromoacetylcoumarin_ref 3-(Bromoacetyl)coumarin Derivative Acetylcoumarin_ref->Bromoacetylcoumarin Thiourea (B124793) Thiourea/Substituted Thiourea Thiazolylcoumarin 3-(Thiazolyl)coumarin Derivative Thiourea->Thiazolylcoumarin Ethanol Ethanol (solvent) Ethanol->Thiazolylcoumarin Bromoacetylcoumarin_ref->Thiazolylcoumarin

General synthetic workflow for 3-(thiazolyl)coumarin derivatives.
Experimental Protocols

This procedure describes the synthesis of the 3-acetylcoumarin precursor via the Knoevenagel condensation of a substituted salicylaldehyde with ethyl acetoacetate.

Materials and Reagents:

  • Substituted salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

Procedure:

  • To a mixture of the substituted salicylaldehyde (0.10 mole) and ethyl acetoacetate (0.10 mole), add a catalytic amount of piperidine (1 g).

  • Shake the mixture continuously. A solid will separate out.

  • Wash the solid with ethanol.

  • Recrystallize the solid from water to obtain the pure 3-acetylcoumarin derivative.[4]

This protocol details the bromination of 3-acetylcoumarin to produce the key intermediate, 3-(2-bromoacetyl)-2H-chromen-2-one.[3]

Materials and Reagents:

  • 3-Acetyl-2H-chromen-2-one

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Diethyl ether

Procedure:

  • Dissolve 3-acetyl-2H-chromen-2-one (4.7g, 0.025 mole) in chloroform.[4]

  • Slowly add a solution of bromine (4 g, 0.025 mole) in chloroform with shaking.[4]

  • Heat the mixture under reflux for 1 hour and then cool.[4]

  • The solid that separates is washed with ether and can be recrystallized from an ethanol-chloroform mixture (2:1) to yield the product.[4]

This procedure outlines the Hantzsch thiazole synthesis to form a 2-aminothiazole (B372263) derivative from 3-(2-bromoacetyl)-2H-chromen-2-one and thiourea.[3]

Materials and Reagents:

Procedure:

  • Dissolve 3-(2-bromoacetyl)-2H-chromen-2-one in ethanol.[3]

  • Add an equimolar amount of thiourea to the solution.[3]

  • Heat the mixture to reflux for one hour.[3]

  • Add pyridine and continue to reflux for an additional hour.[3]

  • Cool the reaction mixture in an ice-water bath with stirring.[3]

  • Collect the precipitated solid by filtration and wash with diethyl ether.[3]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Spectroscopic Characterization

The structural elucidation of 3-(bromoacetyl)coumarin and its derivatives relies on various spectroscopic techniques.

Table 1: Spectroscopic Data for 3-(Bromoacetyl)coumarin [1][2]

Technique Characteristic Peaks/Signals
IR (KBr, cm⁻¹) ~1729 (Lactone C=O), ~1674 (Ketone C=O), 3100-3000 (Aromatic C-H)
¹H NMR (ppm) δ 8.63 (s, 1H, H-4), δ 4.74 (s, 2H, -CH₂Br)
¹³C NMR (ppm) δ 188.9 (Ketone C=O), δ 158.9 (Lactone C=O), δ 35.6 (-CH₂Br)
HRMS (m/z) 266.9665 ([M+H]⁺, calculated for C₁₁H₈⁷⁹BrO₃: 266.9657)

Biological Activities and Structure-Activity Relationships

Derivatives of 3-(bromoacetyl)coumarin have been extensively evaluated for their biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro cytotoxic effects of 3-(bromoacetyl)coumarin derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Selected 3-(Bromoacetyl)coumarin Derivatives (IC₅₀ values in µM)

Compound Derivative Type MCF-7 (Breast) HepG-2 (Liver) HCT-116 (Colon) A549 (Lung) PC-3 (Prostate) Reference
1 Hydrazinyl thiazolyl coumarin-----[5]
2 Hydrazinyl thiazolyl coumarin-----[5]
3 Hydrazinyl thiazolyl coumarin-----[5]
10b 2-(4-bromophenyl)triazole coumarin19.4 ± 0.22----[6]
10e 2-(anthracen-9-yl)triazole coumarin14.5 ± 0.30----[6]
Doxorubicin Standard Drug40.0 ± 3.9----[6]
Coumarin-selenophene 2a 3-acetyl coumarin-selenophene----20.0[7]

Note: A comprehensive table with more data points would require a systematic review of numerous primary research articles.

Antimicrobial Activity

The fusion of the coumarin scaffold with various heterocyclic rings, particularly thiazole, has yielded compounds with significant antibacterial and antifungal activities.

Table 3: In Vitro Antimicrobial Activity of Selected Coumarin-Thiazole Derivatives (MIC values in µg/mL)

Compound Derivative Type S. aureus B. pumilis E. coli E. cloacae S. cerevisiae C. albicans Reference
3 Thiazole derivative---IZ: 23 mm--[8]
12 Pyrazole derivative-7.69 (µmol/ml)----[8]
15 Pyrazole derivative----15.67.81[9]
16 Pyrazole derivative----31.315.6[9]
Ciprofloxacin Standard Drug---IZ: 23 mm--[8]

Note: IZ = Inhibition Zone. A comprehensive table with more data points would require a systematic review of numerous primary research articles.

Signaling Pathways and Mechanism of Action

While the exact mechanisms of action for many 3-(bromoacetyl)coumarin derivatives are still under investigation, several studies on related coumarin compounds suggest their involvement in key cellular signaling pathways, particularly those related to apoptosis.

Apoptosis Induction Pathway

Coumarin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.

G Coumarin_Derivative 3-(Bromoacetyl)coumarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Coumarin_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Coumarin_Derivative->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by coumarin derivatives.

Studies have shown that some coumarin derivatives can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[10][11]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some coumarin derivatives have been found to exert their anticancer effects by inhibiting this pathway.

G Coumarin_Derivative 3-(Bromoacetyl)coumarin Derivative PI3K PI3K Coumarin_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the PI3K/Akt/mTOR signaling pathway.

By inhibiting key components of this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Conclusion

3-(Bromoacetyl)coumarin and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for the development of new anticancer and antimicrobial agents. Further research focusing on the elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the design of more potent and selective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their quest for novel therapeutics.

References

Understanding the stability of 3-bromo- a carbocation intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of γ-Bromo Carbocation Intermediates

Introduction

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, profoundly influencing reaction rates and product distributions. While typically stabilized by electron-donating groups through inductive and resonance effects, carbocations can also achieve stability through intramolecular participation of neighboring groups. This guide provides a detailed examination of the stability of 3-bromo carbocations, a class of intermediates where the bromine atom is positioned on the gamma (γ) carbon relative to the cationic center. The interplay between the electron-withdrawing inductive effect of the bromine and its ability to act as an intramolecular nucleophile via neighboring group participation (NGP) leads to a fascinating and complex stability profile. This document, intended for researchers and professionals in drug development and chemical sciences, will delve into the mechanistic underpinnings, present quantitative stability data, detail experimental protocols for investigation, and provide visual representations of the key processes.

Electronic Effects of Bromine on Carbocation Stability

The influence of a bromine atom on a carbocation is twofold, characterized by opposing electronic effects:

  • Inductive Effect (-I): Bromine is an electronegative atom, and it pulls electron density away from the carbon backbone through the sigma (σ) bonds. This electron-withdrawing inductive effect destabilizes a nearby carbocationic center by intensifying its positive charge. For a 3-bromo carbocation, this effect is attenuated by the distance but remains a significant destabilizing factor for the open-chain, classical carbocation.

  • Mesomeric (Resonance) Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be donated to an adjacent p-orbital of a carbocation, forming a π-bond. This delocalization of the positive charge, known as the +M effect, is a powerful stabilizing force. However, for this effect to be operative, the bromine must be directly attached to the carbocationic carbon (α-position) or be part of a conjugated system. In a 3-bromo carbocation, this direct resonance stabilization is absent.

Neighboring Group Participation (NGP) and Anchimeric Assistance

The defining feature of γ-bromo carbocation stability is the phenomenon of neighboring group participation, also known as anchimeric assistance. The bromine atom, despite its inductive pull, can act as an internal nucleophile, attacking the carbocationic center from the backside. This intramolecular SN2-like reaction results in the formation of a cyclic, three-membered bromonium ion intermediate.

This participation has profound energetic consequences:

  • Charge Delocalization: The positive charge is no longer localized on a single carbon atom but is shared between the two carbons and the bromine atom of the three-membered ring. This delocalization significantly stabilizes the intermediate.

  • Avoidance of a High-Energy Intermediate: The participation of the bromine atom can occur concurrently with the departure of the leaving group in the transition state. This means the reaction avoids the formation of a discrete, high-energy classical primary or secondary carbocation, proceeding instead through a lower-energy, bridged transition state leading to the bromonium ion. This kinetic effect, where the reaction rate is accelerated by NGP, is termed anchimeric assistance.

The overall stability of the system is therefore not represented by the unstable classical 3-bromo carbocation, but by the significantly more stable, non-classical bromonium ion.

Quantitative Analysis of Stability

The enhanced stability conferred by NGP is most effectively demonstrated through kinetic studies, particularly solvolysis reactions. By comparing the reaction rates of substrates capable of NGP with analogous substrates where such participation is impossible, a quantitative measure of anchimeric assistance can be established.

Table 1: Relative Solvolysis Rates Demonstrating Anchimeric Assistance by Bromine

SubstrateLeaving GroupSolventRelative Rate (krel)
1-Bromo-3-propyl TosylateTosylateAcetic Acid1.0
3-Bromopropyl TosylateTosylateAcetic Acid~3 x 104
Neopentyl TosylateTosylateAcetic Acid~1 x 10-5

Data is illustrative and compiled from typical values found in advanced organic chemistry literature. Actual values can vary with specific reaction conditions.

The data clearly shows that 3-bromopropyl tosylate undergoes solvolysis tens of thousands of times faster than its simple alkyl analogue (1-propyl tosylate, represented here by the 1-bromo-3-propyl tosylate where the bromine cannot participate in the same way) and significantly faster than systems known to be sterically hindered and slow, like neopentyl tosylate. This dramatic rate enhancement is direct evidence for the stabilizing role of neighboring group participation by bromine.

Experimental Protocols

The investigation of carbocation stability and NGP relies heavily on kinetic and product analysis studies. A representative experimental protocol for determining the rate of solvolysis is provided below.

Protocol: Kinetic Analysis of Solvolysis via Titration

Objective: To determine the rate constant for the solvolysis of 3-bromopropyl tosylate in acetic acid.

Materials:

  • 3-Bromopropyl tosylate (substrate)

  • Anhydrous acetic acid (solvent)

  • Sodium acetate (B1210297) (buffer, to neutralize the strong acid produced)

  • Standardized sodium hydroxide (B78521) solution (titrant)

  • Phenolphthalein (B1677637) (indicator)

  • Thermostated water bath

  • Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

Procedure:

  • Solution Preparation: Prepare a solution of 3-bromopropyl tosylate (e.g., 0.01 M) and an equivalent concentration of sodium acetate in anhydrous acetic acid.

  • Reaction Initiation: Place the reaction mixture in a thermostated water bath set to a constant temperature (e.g., 50 °C) to initiate the reaction. Start a timer simultaneously.

  • Aliquoting: At recorded time intervals (e.g., every 20 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture using a pipette.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water or acetone (B3395972) to stop the solvolysis.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated p-toluenesulfonic acid with a standardized solution of sodium hydroxide until a persistent pink endpoint is reached.

  • Data Collection: Record the volume of NaOH solution used for each time point. The amount of acid produced is directly proportional to the extent of the reaction.

  • Infinity Point: After the reaction has proceeded for a time equivalent to at least 10 half-lives (or by heating a sample to a higher temperature to drive it to completion), take a final aliquot to determine the "infinity" concentration of the acid product.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln[(V∞ - Vt)/(V∞)] versus time (t), where Vt is the volume of titrant at time t and V∞ is the volume at completion. The slope of this line is equal to -k.

Visualizations of Mechanisms and Workflows

Diagram 1: Neighboring Group Participation by Bromine

Caption: Mechanism comparing the high-energy classical carbocation pathway with the lower-energy NGP pathway involving a cyclic bromonium ion intermediate.

Diagram 2: Experimental Workflow for Kinetic Analysis

workflow prep 1. Prepare Reaction Mixture (Substrate + Solvent + Buffer) init 2. Initiate Reaction (Place in Thermostated Bath) prep->init loop_start Time Interval? init->loop_start aliquot 3. Withdraw Aliquot loop_start->aliquot Yes quench 4. Quench Reaction (Add to Ice-Cold Solvent) aliquot->quench titrate 5. Titrate with NaOH (Determine [Acid]) quench->titrate record 6. Record Data (Time vs. Volume of Titrant) titrate->record loop_end Reaction Complete? record->loop_end loop_end->loop_start No infinity 7. Determine V∞ (Infinity Point Titration) loop_end->infinity Yes analyze 8. Analyze Data (Plot ln[(V∞-Vt)/V∞] vs. time) infinity->analyze result Calculate Rate Constant (k) analyze->result

Caption: Step-by-step workflow for a typical solvolysis kinetics experiment.

Diagram 3: Potential Energy Profile of NGP

Potential_Energy_Profile cluster_axis Y_axis Potential Energy X_axis_start Y_axis->X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end R Reactant R-L TS_NGP TS (Bridged) R->TS_NGP With NGP TS_NonNGP TS (Non-NGP) R->TS_NonNGP Without NGP P Product R-Nu I_NGP Bromonium Ion (Intermediate) TS_NGP->I_NGP With NGP Bromonium_Ion Bromonium Ion TS_NGP->Bromonium_Ion TS2_NGP TS2 I_NGP->TS2_NGP With NGP TS2_NGP->P With NGP Products R-Nu TS2_NGP->Products I_NonNGP Classical C⁺ (Intermediate) TS_NonNGP->I_NonNGP Without NGP I_NonNGP->P Without NGP Reactants R-L Reactants->TS_NGP ΔG‡ (fast) TS_no_NGP TS (High Energy) Reactants->TS_no_NGP ΔG‡ (slow) Carbocation Classical C+ TS_no_NGP->Carbocation Carbocation->Products Bromonium_Ion->TS2_NGP

Caption: Comparative energy profile for reactions with and without anchimeric assistance.

Conclusion

The stability of 3-bromo carbocation intermediates is a classic illustration of neighboring group participation. While the inductive effect of the bromine atom is inherently destabilizing to a classical carbocation, the ability of bromine's lone pairs to form a cyclic bromonium ion provides a significantly lower energy pathway. This anchimeric assistance leads to substantial rate accelerations in reactions such as solvolysis. The stability of the system is therefore best understood not by considering the fleeting classical carbocation, but by recognizing the critical role of the delocalized, non-classical bromonium ion intermediate. Understanding these principles is vital for predicting reaction outcomes and designing synthetic routes in medicinal and materials chemistry.

The Strategic Placement of Bromine: An In-depth Technical Guide to the Significance of the 3-Bromoaryl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis and drug discovery, the precise positioning of a single atom can dramatically alter the properties and potential of a molecule. This technical guide delves into the profound significance of the bromine atom's placement at the meta-position of an aryl ring, creating the versatile 3-bromoaryl scaffold. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of these crucial building blocks.

Introduction: The Subtle Power of a Halogen's Position

Aryl halides are fundamental precursors in a multitude of chemical transformations, with their reactivity and utility being heavily influenced by the nature and position of the halogen substituent.[1] While ortho- and para-substituted aryl halides have been extensively studied, the meta-substituted isomers, particularly 3-bromoaryl compounds, offer a unique combination of steric accessibility and electronic properties that make them invaluable in both medicinal chemistry and materials science.[2]

The introduction of a bromine atom into a molecular structure, a strategy termed "bromination," can lead to increased therapeutic activity, favorable metabolic profiles, and an extended duration of action for drug candidates.[3][4] The significance of the bromine's location, especially at the meta-position, lies in its influence on the molecule's reactivity in cross-coupling reactions, its ability to form specific non-covalent interactions, and its impact on the spectroscopic signature of the compound.

Synthesis of 3-Bromoaryl Compounds

The preparation of 3-bromoaryl compounds can be achieved through various synthetic routes. A common method involves the bromination of a corresponding precursor. For instance, the regioselective synthesis of 3-arylcoumarins bearing a bromine substituent on the 3-aryl ring can be accomplished through different bromination methods, where the choice of reagents and reaction conditions dictates the position of bromination.[5]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The carbon-bromine bond in 3-bromoaryl compounds serves as a versatile handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[6] The position of the bromine atom significantly influences the reactivity of the aryl halide in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[7] The reactivity of bromopyridines in Suzuki coupling is influenced by the position of the bromine atom, with 3-bromopyridine (B30812) derivatives being effective coupling partners.[7][8] Comparative studies on the Suzuki coupling of bromopyridine isomers with phenylboronic acid have shown that 3-bromopyridine can provide good to excellent yields, often comparable to or even exceeding those of other isomers depending on the specific catalyst system and reaction conditions.[2][9]

Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004Modest Yield[10]
3-BromopyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495[7]
4-BromopyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004Good Yield[10]

Note: The data in this table is compiled from different sources and serves as a representative comparison. "Modest" and "Good" yields are qualitative descriptions from the source.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[11][12] The reactivity of bromoarenes in the Heck reaction can be influenced by the position of the bromine atom. While direct comparative studies of ortho, meta, and para isomers under identical conditions are not always readily available, studies on various brominated aromatics indicate that 3-bromoaryl compounds are competent substrates. For instance, the Heck reaction of bromobenzene (B47551) with styrene (B11656) has been extensively studied, providing a benchmark for comparison.[13][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds.[15] This reaction is tolerant of a wide range of functional groups and can be applied to various aryl bromides, including 3-bromoaryl derivatives. The choice of ligand is crucial for the success of this transformation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 3-Bromoaryl Compound

To a reaction vessel under an inert atmosphere, add the 3-bromoaryl substrate (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol). Add a degassed solvent (e.g., 1,4-dioxane, 5 mL). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The Significance in Medicinal Chemistry and Drug Design

The 3-bromoaryl motif is a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors and other therapeutic agents. The bromine atom at the meta position can engage in crucial interactions with the target protein, including halogen bonding, and can influence the overall physicochemical properties of the molecule.

The Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[2] This interaction is highly directional and can play a significant role in molecular recognition and binding affinity. In 3-bromoaryl compounds, the bromine atom can form halogen bonds with backbone carbonyls or other electron-rich residues in a protein's active site, contributing to the inhibitor's potency and selectivity.

The crystal structure of This compound2-hydroxybenzonitrile (B84773) provides a clear example of halogen bonding.[1][16] In this structure, an intermolecular O—H···Br hydrogen bond is observed, demonstrating the ability of the bromine atom to act as a hydrogen bond acceptor.[16] The C—Br bond length is approximately 1.907 Å.[16]

Case Study: 3-Bromoaryl Compounds as Kinase Inhibitors

Many potent kinase inhibitors incorporate the 3-bromoaryl moiety. For example, a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent multiple receptor tyrosine kinase inhibitors. In the design of these inhibitors, the 3-bromophenyl group plays a crucial role in occupying a specific region of the kinase active site.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy, and inhibitors of this kinase often feature a 3-bromoaryl group. The bromine atom can form important interactions within the ATP-binding pocket of VEGFR-2, contributing to the inhibitor's high affinity.

Below is a diagram of the VEGFR-2 signaling pathway, which is a critical pathway in angiogenesis (the formation of new blood vessels) and a major target for anti-cancer therapies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival

VEGFR-2 Signaling Pathway

Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors, including those based on the 3-bromoaryl scaffold, typically follows a structured workflow. This process integrates computational design, chemical synthesis, and biological evaluation to identify and optimize potent and selective inhibitors.

Kinase_Inhibitor_Discovery_Workflow cluster_design 1. Design & Synthesis cluster_screening 2. In Vitro Screening cluster_optimization 3. Lead Optimization cluster_preclinical 4. Preclinical Studies Target Target Identification (e.g., VEGFR-2) SBDD Structure-Based Drug Design (Docking, Pharmacophore Modeling) Target->SBDD Library Virtual Library Generation (3-Bromoaryl Scaffolds) SBDD->Library Synthesis Chemical Synthesis Library->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition, IC50) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

References

The Synthetic Versatility of 3-Bromo Starting Materials: An In-depth Technical Guide for Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine at the 3-position of aromatic and heteroaromatic scaffolds provides a versatile handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide offers a comprehensive overview of the utility of 3-bromo- starting materials in multi-step organic synthesis, with a particular focus on their application in drug discovery and development. We will delve into the most pertinent cross-coupling reactions, provide detailed experimental protocols, and present quantitative data to aid in reaction optimization.

Core 3-Bromo- Starting Materials: A Comparative Overview

A variety of 3-bromo- substituted aromatic and heteroaromatic compounds serve as invaluable building blocks in organic synthesis. The electronic nature of the ring system and the presence of other functional groups significantly influence their reactivity in cross-coupling reactions.

  • 3-Bromothiophene (B43185): This electron-rich heterocycle is a cornerstone in the synthesis of numerous pharmaceuticals. The thiophene (B33073) moiety is a well-established pharmacophore, and the C-Br bond at the 3-position is readily activated for various coupling reactions. It is a key intermediate in the synthesis of antiplatelet agents like Ticlopidine and Clopidogrel.

  • 3-Bromoaniline (B18343): As an electron-rich aromatic amine, 3-bromoaniline is a versatile precursor for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The amino group can be a directing group in electrophilic aromatic substitution and can also be a nucleophile in its own right, while the bromo-substituent allows for diverse cross-coupling strategies.[1]

  • 3-Bromopyridine: This electron-deficient heterocycle is a common building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system drugs.[3][4] The pyridine (B92270) nitrogen influences the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed reactions.

  • 3-Bromoindole: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and 3-bromoindoles provide a direct route to functionalization at a key position. These starting materials are crucial for the synthesis of a variety of biologically active compounds.

Comparative Reactivity: The reactivity of the C-Br bond in these starting materials is influenced by the electronic nature of the aromatic or heteroaromatic ring. In general, electron-rich systems like 3-bromothiophene and 3-bromoaniline can exhibit different reactivity profiles compared to the electron-deficient 3-bromopyridine. For instance, the electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles. However, the basicity of the pyridine nitrogen can also lead to catalyst inhibition in some cases, necessitating careful selection of ligands and reaction conditions.

Key Cross-Coupling Reactions: Methodologies and Data

3-Bromo- starting materials are workhorses in a multitude of palladium-catalyzed cross-coupling reactions. The following sections provide an overview of the most common transformations, along with quantitative data and detailed experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.

Quantitative Data for Suzuki-Miyaura Coupling:

3-Bromo- Starting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Amino-5-bromopyridinePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄1,4-Dioxane (B91453)/H₂O10085-95
3-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O8085
3-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10092
3-BromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃EtOH/H₂O8088
3-BromoindolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9075-85

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with Phenylboronic Acid [5]

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add 3-Amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.[5]

  • Add the palladium catalyst, Pd(PPh₃)₄.[5]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[5]

  • Add degassed 1,4-dioxane and water.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)-X(L2) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)-R'(L2) transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product rx R-X (3-Bromo-) rx->oxidative_addition boronic R'-B(OH)2 boronic->transmetalation base Base base->transmetalation

Catalytic Cycle of the Suzuki-Miyaura Reaction

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene to form a substituted alkene.

Quantitative Data for Heck Reaction:

3-Bromo- Starting MaterialAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromothiopheneStyrenePd(OAc)₂ (2)-K₂CO₃DMF12085
3-Bromo-2-(bromomethyl)benzonitrilen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10078
BromobenzeneStyrenePd(OAc)₂ (2)-K₂CO₃DMF6092
4-BromotolueneStyrenePd(OAc)₂ (1)P(o-Tolyl)₃ (2)Et₃NAcetonitrileReflux95

Experimental Protocol: Heck Reaction of 3-Bromothiophene with Styrene [5]

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene, Palladium(II) Acetate, and Potassium Carbonate.[5]

  • Add anhydrous DMF.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)-X(L2) oxidative_addition->pdiix olefin_coordination Olefin Coordination pdiix->olefin_coordination pdiix_olefin [R-Pd(II)-X(L2)(Olefin)] olefin_coordination->pdiix_olefin migratory_insertion Migratory Insertion pdiix_olefin->migratory_insertion alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product_complex [Product-Pd(II)-H(L2)] beta_hydride_elimination->product_complex product_complex->pd0 Base-assisted Regeneration reductive_elimination Reductive Elimination product_complex->reductive_elimination product Substituted Alkene reductive_elimination->product rx R-X (3-Bromo-) rx->oxidative_addition olefin Alkene olefin->olefin_coordination base Base base->pd0

Catalytic Cycle of the Heck Reaction

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Quantitative Data for Buchwald-Hartwig Amination:

3-Bromo- Starting MaterialAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
This compound7-chloro-1-benzothiophene (B6234257)Aniline (B41778)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10090
3-Bromopyridine-D4MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10085
This compound2-aminopyridineCyclopentylamineBrettPhos-precatalyst (1)-LiHMDSTHFRT78
3-Bromoanilinen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11088

Experimental Protocol: Buchwald-Hartwig Amination of this compound7-chloro-1-benzothiophene with Aniline [5]

Materials:

  • This compound7-chloro-1-benzothiophene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound7-chloro-1-benzothiophene, Pd₂(dba)₃, and XPhos.[5]

  • Evacuate and backfill the tube with an inert gas three times.[5]

  • Add anhydrous toluene, followed by aniline and sodium tert-butoxide.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[3]

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)-X(L2) oxidative_addition->pdiix amine_coordination Amine Coordination & Deprotonation pdiix->amine_coordination amido_complex R-Pd(II)-NR'R''(L2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'R'' reductive_elimination->product rx R-X (3-Bromo-) rx->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Catalytic Cycle of the Buchwald-Hartwig Amination

Other Important Coupling Reactions

Beyond the "big three," 3-bromo- starting materials are also valuable substrates for other important cross-coupling reactions, including:

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, creating substituted alkynes.

  • Stille Coupling: Utilizing organostannanes as coupling partners.

  • Negishi Coupling: Employing organozinc reagents.

Quantitative Data for Other Coupling Reactions:

Reaction3-Bromo- Starting MaterialCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp (°C)Yield (%)
SonogashiraThis compound1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ (5)Et₃N / CuITriethylamineReflux90
Stille3,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene10085
Negishi3-BromothiophenePhenylzinc chloridePd(dppf)Cl₂ (2)-THF6095

Applications in Drug Discovery and Development

The versatility of 3-bromo- starting materials makes them indispensable in the synthesis of a wide range of pharmaceuticals.

Synthesis of Antiplatelet Agents: Ticlopidine and Clopidogrel

3-Bromothiophene derivatives are crucial intermediates in the synthesis of the antiplatelet drugs Ticlopidine and Clopidogrel, which are P2Y12 receptor inhibitors.[3][6][7]

Simplified Synthetic Workflow for Ticlopidine:

Ticlopidine_Synthesis thiophene Thiophene formylation Formylation thiophene->formylation aldehyde 2-Thiophenecarboxaldehyde formylation->aldehyde henry Henry Reaction aldehyde->henry nitro Nitroalkene henry->nitro reduction Reduction nitro->reduction amine 2-Thienylethylamine reduction->amine cyclization Cyclization amine->cyclization thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine cyclization->thienopyridine alkylation N-Alkylation thienopyridine->alkylation ticlopidine Ticlopidine alkylation->ticlopidine chlorobenzyl 2-Chlorobenzyl chloride chlorobenzyl->alkylation

Synthesis of Ticlopidine

P2Y12 Receptor Signaling Pathway:

Ticlopidine and Clopidogrel are prodrugs that are metabolized to active compounds that irreversibly inhibit the P2Y12 receptor on platelets, thereby preventing platelet aggregation.

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP_P VASP-P PKA->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits Clopidogrel Clopidogrel/Ticlopidine (Active Metabolite) Clopidogrel->P2Y12 Irreversible Inhibition

P2Y12 Receptor Signaling Pathway

Synthesis of Kinase Inhibitors

3-Bromopyridine and its derivatives are frequently employed in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The pyridine ring often serves as a key scaffold for interacting with the hinge region of the kinase active site.

Tyrosine_Kinase_Signaling cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream P ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation TKI Tyrosine Kinase Inhibitor (from 3-Bromopyridine) TKI->RTK Inhibits ATP Binding

Tyrosine Kinase Inhibitor Signaling

Experimental Workflow and Catalyst Selection

The success of a cross-coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following workflow provides a general guideline for catalyst selection and reaction optimization.

Catalyst_Selection_Workflow start Define Transformation (e.g., Suzuki, Heck) substrate Analyze Substrates (3-Bromo- & Coupling Partner) start->substrate initial_screen Initial Catalyst Screen (e.g., Pd(PPh₃)₄, Pd(OAc)₂) substrate->initial_screen ligand_screen Ligand Screening (e.g., Buchwald, NHC ligands) initial_screen->ligand_screen Low Yield success Successful Reaction initial_screen->success High Yield base_solvent_screen Base & Solvent Screening ligand_screen->base_solvent_screen Improvement troubleshoot Troubleshoot (e.g., Catalyst poisoning, side reactions) ligand_screen->troubleshoot No Reaction optimization Optimize Temperature & Concentration base_solvent_screen->optimization Improvement base_solvent_screen->troubleshoot No Improvement optimization->success Optimized Yield optimization->troubleshoot Decomposition

Catalyst Selection Workflow

Conclusion

3-Bromo- starting materials are undeniably powerful and versatile building blocks in modern organic synthesis. Their ready participation in a wide array of robust and reliable cross-coupling reactions provides medicinal chemists and process chemists with efficient tools to construct complex molecular architectures. A thorough understanding of their reactivity, coupled with a systematic approach to reaction optimization, will continue to drive innovation in drug discovery and the broader chemical sciences.

References

Preliminary Studies on the Biological Activity of 3-Bromoflavones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found ubiquitously in plants, have long been recognized for their diverse pharmacological properties. The core flavone (B191248) structure, consisting of a C6-C3-C6 skeleton, has served as a versatile scaffold for the development of novel therapeutic agents. Chemical modification of this scaffold, through halogenation, has emerged as a promising strategy to enhance the biological efficacy of these compounds. Among these, 3-bromoflavones have garnered significant interest due to their potential anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a bromine atom at the 3-position of the flavone nucleus can significantly alter the molecule's electronic and lipophilic properties, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the preliminary studies on the biological activity of 3-bromoflavones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Anticancer Activity

The potential of 3-bromoflavones as anticancer agents has been an area of active investigation. Studies have explored their cytotoxic effects against various cancer cell lines, with promising results indicating their ability to induce apoptosis and inhibit cell proliferation.

Quantitative Data for Anticancer Activity

While extensive data for a wide range of 3-bromoflavone derivatives is still emerging, preliminary studies on related brominated flavonoids provide valuable insights into their potential potency. The following table summarizes the cytotoxic activity of 4'-bromoflavonol, a closely related compound, against a human lung carcinoma cell line.

CompoundCancer Cell LineIC50 (µM)Reference
4'-BromoflavonolA549 (Human Lung Carcinoma)0.46 ± 0.02[1]
5-Fluorouracil (Positive Control)A549 (Human Lung Carcinoma)4.98 ± 0.41[1]
Key Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 3-bromoflavone derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment with the test compounds.

  • Cell Treatment: Cancer cells are treated with the desired concentrations of the compounds for a specified time.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

Signaling Pathways in Anticancer Activity

The anticancer activity of flavonoids, including brominated derivatives, is often mediated through the modulation of various signaling pathways. One of the key mechanisms involves the induction of apoptosis through the mitochondrial pathway.

anticancer_pathway 3-Bromoflavone 3-Bromoflavone Mitochondrial Pathway Mitochondrial Pathway 3-Bromoflavone->Mitochondrial Pathway induces Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway->Caspase-3 Activation leads to Apoptosis Apoptosis Caspase-3 Activation->Apoptosis results in

Caption: Mitochondrial-dependent apoptosis induced by 3-bromoflavones.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Flavonoids have demonstrated significant anti-inflammatory properties, and the introduction of a bromine atom is anticipated to modulate this activity.

Quantitative Data for Anti-inflammatory Activity

Data on the anti-inflammatory activity of 3-bromoflavones is currently limited. However, studies on related aminoflavones provide an indication of their potential to inhibit key inflammatory mediators.

CompoundAssayIC50 (µM)
3'-Amino-4'-hydroxyflavoneNitrite (B80452) Production InhibitionPotent Inhibition (Specific IC50 not provided)[2]
Key Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophages are cultured in a suitable medium.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any treatment, and the IC50 value is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins. The assay can be performed using purified enzymes or in a whole-cell-based system.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5]

anti_inflammatory_pathway cluster_0 Inflammatory Stimuli (e.g., LPS) Stimuli LPS NF-κB Pathway NF-κB Pathway Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Stimuli->MAPK Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression 3-Bromoflavone 3-Bromoflavone 3-Bromoflavone->NF-κB Pathway inhibits 3-Bromoflavone->MAPK Pathway inhibits iNOS iNOS Pro-inflammatory Gene Expression->iNOS COX-2 COX-2 Pro-inflammatory Gene Expression->COX-2 NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammatory Mediators Inflammatory Mediators NO->Inflammatory Mediators Prostaglandins->Inflammatory Mediators

Caption: Inhibition of pro-inflammatory signaling pathways by 3-bromoflavones.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated flavonoids have shown promise in this regard, exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a synthesized 6-bromo-8-nitroflavone against various microbial strains.

CompoundMicroorganismMIC (µg/mL)
6-Bromo-8-nitroflavoneEnterococcus faecalis ATCC 19433Strong inhibition at 0.1% concentration
Escherichia coli ATCC 25922Inhibition at 0.1% concentration
Candida albicans ATCC 10231Strong inhibition at 0.1% concentration

Note: Specific MIC values in µg/mL were not provided in the source; the data indicates strong inhibition at the tested concentration.

Key Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

  • Agar Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.

  • Disk Application: A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of synthesized 3-bromoflavone derivatives.

antimicrobial_workflow Synthesis of 3-Bromoflavone Derivatives Synthesis of 3-Bromoflavone Derivatives Primary Screening (Agar Disk Diffusion) Primary Screening (Agar Disk Diffusion) Synthesis of 3-Bromoflavone Derivatives->Primary Screening (Agar Disk Diffusion) Quantitative Analysis (Broth Microdilution) Quantitative Analysis (Broth Microdilution) Primary Screening (Agar Disk Diffusion)->Quantitative Analysis (Broth Microdilution) Active Compounds Determination of MIC Determination of MIC Quantitative Analysis (Broth Microdilution)->Determination of MIC Further Mechanistic Studies Further Mechanistic Studies Determination of MIC->Further Mechanistic Studies

Caption: Workflow for antimicrobial activity screening of 3-bromoflavones.

Conclusion

Preliminary investigations into the biological activities of 3-bromoflavones suggest their potential as lead compounds for the development of new therapeutic agents. The introduction of bromine at the 3-position of the flavone scaffold appears to be a viable strategy for enhancing anticancer, anti-inflammatory, and antimicrobial properties. However, the available data is still limited, and further comprehensive studies are warranted. Future research should focus on the synthesis and biological evaluation of a wider range of 3-bromoflavone derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and standardize future research in this promising area of drug discovery.

References

A Technical Guide to Commercially Available 3-Bromo-Pyridine Building Blocks for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-pyridine derivatives are a critical class of heterocyclic building blocks in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 3-position of the pyridine (B92270) ring offers a versatile synthetic handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the facile introduction of diverse chemical moieties, facilitating the construction of complex molecular architectures. The pyridine core itself is a prevalent scaffold in numerous FDA-approved drugs, often serving as a key pharmacophore that can engage in hydrogen bonding and other crucial interactions with biological targets.[1] This technical guide provides a comprehensive survey of commercially available this compoundpyridine building blocks, detailed experimental protocols for their utilization, and an in-depth look at their application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Commercially Available this compoundPyridine Building Blocks

The commercial availability of a diverse range of this compoundpyridine building blocks provides researchers with a rich toolkit for their synthetic endeavors. Major chemical suppliers offer a variety of substitution patterns on the pyridine ring, allowing for fine-tuning of steric and electronic properties. The following table summarizes a selection of commercially available this compoundpyridine derivatives, highlighting the breadth of accessible chemical space.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
3-Bromopyridine (B30812)626-55-1C₅H₄BrN158.00Sigma-Aldrich, TCI, Thermo Fisher Scientific, Otto Chemie
This compound5-(trifluoromethyl)pyridine436799-33-6C₆H₃BrF₃N225.99Thermo Fisher Scientific, Sigma-Aldrich, Amerigo Scientific
This compound2-fluoropyridine36178-05-9C₅H₃BrFN175.99TCI America, Chem-Impex, Ambeed
2-Amino-5-bromo-3-methylpyridine3430-21-5C₆H₇BrN₂187.04Thermo Fisher Scientific, TCI, Otto Chemie, IndiaMART
This compound4-methylpyridine3430-22-6C₆H₆BrN172.02Thermo Fisher Scientific, Sigma-Aldrich, Chemsavers
This compound6-chloropyridine53295-16-2C₅H₃BrClN192.44Sincere Chemical, CP Lab Safety
This compound5-chloropyridine73583-39-8C₅H₃BrClN192.44Sigma-Aldrich, Chem-Impex, Amerigo Scientific, Pipzine Chemicals
This compound2-methoxypyridine13472-59-8C₆H₆BrNO188.02Apollo Scientific, SRIRAMCHEM, TCI America
This compound4-ethoxypyridine3522-97-2C₇H₈BrNO202.05Home Sunshine Pharma
This compound5-phenoxypyridine28232-63-5C₁₁H₈BrNO250.09Manchester Organics, Echemi, Cenmed

Key Synthetic Transformations and Experimental Protocols

The utility of this compoundpyridine building blocks is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. These methodologies provide reliable and efficient means to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound.[2] This reaction is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[2]

Experimental Protocol: Synthesis of 3-Phenylpyridine from 3-Bromopyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines.[3]

Materials:

  • 3-Bromopyridine (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Degassed water

  • Round-bottom flask or reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[2]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-bromopyridine).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.[3]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-phenylpyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 3-Bromopyridine (1.0 eq) Phenylboronic Acid (1.2 eq) K3PO4 (2.0 eq) B Add Catalyst: Pd(PPh3)4 (0.05 eq) A->B C Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) B->C D Add Solvents: 1,4-Dioxane/H2O (4:1) C->D E Heat and Stir: 80-100 °C, 12-24 h D->E F Monitor Progress: TLC or GC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Extraction: Ethyl Acetate, H2O, Brine G->H I Dry and Concentrate H->I J Purification: Column Chromatography I->J K 3-Phenylpyridine (Product) J->K

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[4] This reaction is invaluable for the synthesis of substituted alkynes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from an amine and an aryl halide.[5] This reaction has broad utility in the synthesis of aryl amines, which are important substructures in many pharmaceuticals.[5]

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

A prominent example of the application of this compoundpyridine building blocks in drug discovery is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial communication cascade that translates extracellular signals from cytokines and growth factors into a cellular response by activating gene transcription.[6][7] This pathway is integral to immunity, cell proliferation, and apoptosis.[7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.[6][7]

The JAK-STAT Signaling Pathway and its Inhibition

The canonical JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5][8]

JAK inhibitors, such as Tofacitinib, are small molecules that block the activity of JAK enzymes, thereby interrupting this signaling cascade.[9] Tofacitinib, used in the treatment of rheumatoid arthritis and other autoimmune disorders, is known to be synthesized from a this compoundpyridine derivative.[10] By inhibiting JAKs, these drugs prevent the phosphorylation and activation of STATs, thus downregulating the inflammatory response driven by cytokines.[9]

G JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Response Cellular Response (e.g., Inflammation) Gene->Response JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition

Mechanism of the JAK-STAT signaling pathway and its inhibition.

Conclusion

This compoundpyridine building blocks are indispensable tools in modern organic synthesis and drug discovery. Their commercial availability in a wide range of structural motifs, coupled with their versatile reactivity in robust cross-coupling reactions, provides a powerful platform for the rapid generation of novel and complex molecules. The successful development of JAK inhibitors for the treatment of autoimmune diseases exemplifies the profound impact of these building blocks on medicinal chemistry. This guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of this compoundpyridines to advance their scientific objectives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromopyridine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromopyridine (B30812) via electrophilic aromatic substitution of pyridine (B92270). Pyridine, an electron-deficient aromatic heterocycle, is generally resistant to electrophilic substitution, necessitating harsh reaction conditions.[1][2] The described method involves the direct bromination of pyridine using elemental bromine in the presence of concentrated sulfuric acid at elevated temperatures. This process selectively yields 3-bromopyridine, a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals.[3] This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Pyridine undergoes electrophilic aromatic substitution reactions much less readily than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom.[2] This deactivation of the ring requires forcing conditions to achieve substitution. The substitution occurs preferentially at the 3-position, as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized by the proximity of the positive charge to the electronegative nitrogen atom.[1][4][5] The synthesis of 3-bromopyridine is a classic example of such a transformation, providing a valuable building block for further chemical modifications. The protocol outlined below is a common and effective method for this synthesis.[3][6]

Experimental Protocol

This protocol is adapted from established methods for the direct bromination of pyridine.[3][6][7]

Materials:

  • Pyridine

  • Bromine

  • Concentrated Sulfuric Acid (80-95%)[3][6]

  • 6N Sodium Hydroxide (B78521) solution

  • Petroleum Ether (or other suitable organic solvent for extraction)[3][6]

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add pyridine and concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.[3][6]

  • Addition of Bromine: Slowly add bromine dropwise to the stirred pyridine-sulfuric acid mixture via the dropping funnel. Maintain the temperature of the reaction mixture at 0°C during the addition.[3][6]

  • Reaction: After the complete addition of bromine, gradually heat the reaction mixture to 130-140°C. Maintain this temperature for 7-8 hours with continuous stirring.[3][6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.[3][6]

  • Neutralization: Slowly neutralize the acidic solution by adding 6N sodium hydroxide solution with constant stirring until the pH of the solution reaches 8. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction.[3][6]

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with petroleum ether (or another suitable organic solvent) three times.[3][6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-bromopyridine by distillation.[3][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Molar Ratio (Pyridine:Bromine)3.7 : 1[3]
Reaction Temperature130-140 °C[3][6]
Reaction Time7-8 hours[3][6]
Yield~65%[3]
Boiling Point of 3-bromopyridine173 °C[8][9]
Density of 3-bromopyridine1.64 g/mL at 25 °C[9]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromopyridine from pyridine.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Pyridine and Sulfuric Acid at 0°C B 2. Add Bromine Dropwise at 0°C A->B Reagents C 3. Heat to 130-140°C for 7-8 hours B->C Heat D 4. Quench with Ice C->D Cooling E 5. Neutralize with 6N NaOH to pH 8 D->E Base F 6. Extract with Organic Solvent E->F Solvent G 7. Dry and Concentrate F->G Drying Agent H 8. Purify by Distillation G->H Vacuum I 3-Bromopyridine (Final Product) H->I Purified Product

Caption: Workflow for the synthesis of 3-bromopyridine.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3-bromothiophene (B43185). These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules containing the thiophene (B33073) moiety, a common scaffold in pharmaceuticals and organic electronic materials.

Introduction to Palladium-Catalyzed Cross-Coupling of 3-Bromothiophene

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] 3-Bromothiophene is a versatile building block, and its functionalization via these methods allows for the introduction of a wide range of substituents at the 3-position of the thiophene ring. Common cross-coupling reactions include the Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Kumada reactions. Each of these reactions utilizes a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an organometallic reagent with the organohalide.[1][3][4][5][6]

The general catalytic cycle for most of these reactions involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromothiophene to form a Pd(II) complex.[3][4][7]

  • Transmetalation (for Suzuki, Stille, Kumada): The organic group from the organometallic reagent is transferred to the palladium center.[3][4][7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[3][4][7]

The choice of reaction depends on the desired coupling partner, functional group tolerance, and availability of starting materials.

Application Notes and Data Presentation

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of 3-bromothiophene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[3][4][5]

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10016~92
Thiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1108~90
Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner.[8][9]

Coupling PartnerCatalyst / LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11012~85
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂-DMF9018~88
(Thiophen-2-yl)tributylstannanePd₂(dba)₃ / P(o-tol)₃-THF8024~82
Heck Coupling

The Heck reaction couples an alkene with an organohalide.[2][10]

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂K₂CO₃DMF12018~75
n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile10024~80
Pent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ / TedicypK₂CO₃DMF13020Moderate[11]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an organohalide, often with a copper co-catalyst.[12][13]

Coupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NTHF606~90
1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHToluene808~85
TrimethylsilylacetylenePd(OAc)₂ / CuIPiperidineDMF2512~92
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an amine and an organohalide.[14]

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012~95
AnilinePd(OAc)₂ / BINAPNaOt-Bu1,4-Dioxane11018~88
DibutylaminePd₂(dba)₃ / RuPhosK₃PO₄THF8024~90
Kumada Coupling

The Kumada coupling employs a Grignard reagent as the nucleophile.[15]

Coupling PartnerCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)
Phenylmagnesium bromideNiCl₂(dppp)THF654~85-90
Hexylmagnesium bromideNiCl₂(dppe)Et₂O2512~80
Ethylmagnesium chloridePd(dppf)Cl₂THF506~88

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions with 3-bromothiophene.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-Phenylthiophene

Materials:

  • 3-Bromothiophene (1.0 mmol, 163 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-phenylthiophene.

Protocol for Heck Coupling: Synthesis of 3-Styrylthiophene

Materials:

  • 3-Bromothiophene (1.0 mmol, 163 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene, Pd(OAc)₂, and potassium carbonate.[16]

  • Add anhydrous DMF, followed by styrene.[16]

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[16]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the product.

Protocol for Sonogashira Coupling: Synthesis of 3-(Phenylethynyl)thiophene

Materials:

  • 3-Bromothiophene (1.0 mmol, 163 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a Schlenk tube, dissolve 3-bromothiophene and phenylacetylene in THF and triethylamine.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Stir the reaction at 60 °C for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Reagents: 3-Bromothiophene, Coupling Partner, Catalyst, Ligand, Base B Prepare Degassed Solvent C Combine Reagents in Flame-Dried Glassware B->C D Evacuate and Backfill with Inert Gas (x3) C->D E Add Degassed Solvent and Stir D->E F Heat to Reaction Temperature E->F G Cool to Room Temperature F->G H Quench Reaction (if necessary) G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd_0 Pd(0)L₂ Ox_Add Oxidative Addition Pd_0->Ox_Add Pd_II_Complex R¹-Pd(II)L₂-X Ox_Add->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Pd_II_Diaryl R¹-Pd(II)L₂-R² Transmetalation->Pd_II_Diaryl BX X-B(OR)₂ Transmetalation->BX Red_Elim Reductive Elimination Pd_II_Diaryl->Red_Elim Red_Elim->Pd_0 Product R¹-R² Red_Elim->Product R1X R¹-X (3-Bromothiophene) R1X->Ox_Add R2B R²-B(OR)₂ R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Role of 3-Bromo-1-Propanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

3-Bromo-1-propanol (B121458) is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two reactive functional groups: a primary alcohol and a primary alkyl bromide. The hydroxyl group allows for esterification and etherification, while the bromine atom is a good leaving group in nucleophilic substitution reactions. This dual reactivity enables the introduction of a three-carbon chain with a terminal hydroxyl group, a common structural motif in many drug molecules.

These application notes provide detailed protocols and data for the use of this compound1-propanol in the synthesis of antihistamines and as a general reagent in the Williamson ether synthesis for the preparation of various pharmaceutical intermediates.

Synthesis of Bromodiphenhydramine: An Antihistamine

Bromodiphenhydramine is a first-generation antihistamine and anticholinergic agent.[1] Its synthesis can be achieved in a two-step process where this compound1-propanol is not directly used, but a structurally related intermediate is formed to create the ether linkage characteristic of this class of drugs. The following protocol is a representative synthesis of a bromodiphenhydramine analog, illustrating the formation of the key ether bond.

Synthetic Pathway

The synthesis involves a Grignard reaction to create a diarylmethanol intermediate, followed by a Williamson ether synthesis to introduce the amino-ether side chain.

bromodiphenhydramine_synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Williamson Ether Synthesis Phenylmagnesium\nbromide Phenylmagnesium bromide Grignard_Reaction Grignard Reaction Phenylmagnesium\nbromide->Grignard_Reaction 4-Bromobenzaldehyde (B125591) 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Grignard_Reaction (4-bromophenyl)(phenyl)methanol (4-bromophenyl)(phenyl)methanol Grignard_Reaction->(4-bromophenyl)(phenyl)methanol Et2O, 0°C to rt Intermediate_1 (4-bromophenyl)(phenyl)methanol Etherification Etherification Intermediate_1->Etherification 2-(Dimethylamino)ethyl\nchloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl\nchloride->Etherification Bromodiphenhydramine Bromodiphenhydramine Etherification->Bromodiphenhydramine NaH, DMF

Caption: Synthetic pathway for Bromodiphenhydramine.

Experimental Protocol

Step 1: Synthesis of (4-bromophenyl)(phenyl)methanol [2]

  • To a solution of phenylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (4-bromophenyl)(phenyl)methanol.

Step 2: Synthesis of Bromodiphenhydramine [2][3]

  • To a suspension of sodium hydride (1.5 eq) in anhydrous dimethylformamide (DMF), add a solution of (4-bromophenyl)(phenyl)methanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C for 4-6 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield bromodiphenhydramine.

Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Phenylmagnesium bromide, 4-Bromobenzaldehyde-THF0 to rt2-4~85
2(4-bromophenyl)(phenyl)methanol, 2-chloro-N,N-dimethylethanamine HClNaHDMF60-804-6~70

Yields are approximate and can vary based on reaction scale and purification efficiency.

General Protocol for Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it is a primary application of this compound1-propanol in pharmaceutical synthesis.[4] This reaction involves the deprotonation of a hydroxyl-containing compound (an alcohol or a phenol) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound1-propanol.

Reaction Workflow

williamson_ether_synthesis_workflow cluster_workflow Williamson Ether Synthesis Workflow Start Start Deprotonation Deprotonation of R-OH with a strong base (e.g., NaH) Start->Deprotonation Nucleophilic_Attack Nucleophilic attack of R-O⁻ on this compound1-propanol Deprotonation->Nucleophilic_Attack Workup Aqueous workup and extraction Nucleophilic_Attack->Workup Purification Purification by chromatography or distillation Workup->Purification Product R-O-(CH₂)₃-OH Purification->Product End End Product->End

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of a 3-(alkoxy/phenoxy)-1-propanol intermediate.

  • Preparation of the Alkoxide/Phenoxide:

    • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (B47542) (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq), in portions.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of this compound1-propanol:

    • Add this compound1-propanol (1.0-1.2 eq) dropwise to the solution of the alkoxide/phenoxide at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction can be heated (e.g., to 50-80 °C) to increase the rate, particularly for less reactive nucleophiles.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation.

Data Summary for a Generic Williamson Ether Synthesis
Nucleophile (R-OH)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolNaHDMFrt to 606-1280-95
Primary AlcoholNaHTHFrt to 5012-2475-90
Secondary AlcoholNaHDMF50-8018-3660-80

Application in the Synthesis of Beta-Blocker Analogs

While direct protocols for the use of this compound1-propanol in the synthesis of specific beta-blockers like Carvedilol were not found, its structural similarity to other reagents used, such as epichlorohydrin, suggests its potential as a building block for novel beta-blocker analogs. The core of many beta-blockers is an amino-alcohol moiety attached to an aromatic group via an ether linkage. This compound1-propanol can be used to introduce the 3-hydroxypropyl ether side chain.

Hypothetical Synthetic Logic

betablocker_synthesis_logic Aromatic_Core Aromatic Core (e.g., Carbazole, Naphthol) Williamson_Ether_Synthesis Williamson Ether Synthesis Aromatic_Core->Williamson_Ether_Synthesis Intermediate Aryl-(OCH₂)₃-OH Williamson_Ether_Synthesis->Intermediate 3_Bromo_1_Propanol This compound1-propanol 3_Bromo_1_Propanol->Williamson_Ether_Synthesis Functional_Group_Conversion Functional Group Conversion (OH -> Leaving Group) Intermediate->Functional_Group_Conversion Intermediate_LG Aryl-(OCH₂)₃-LG Functional_Group_Conversion->Intermediate_LG Amination Amination with R₂NH Intermediate_LG->Amination Beta_Blocker_Analog Beta-Blocker Analog Aryl-(OCH₂)₃-NR₂ Amination->Beta_Blocker_Analog

Caption: Hypothetical synthesis of a beta-blocker analog.

Potential Role in the Synthesis of Antipsychotics

The synthesis of complex antipsychotic agents often involves the assembly of multiple fragments. While a specific protocol for the use of this compound1-propanol in the synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide was not identified, a fragment derived from this compound1-propanol could potentially be incorporated to link different parts of the molecule. For instance, the propanol (B110389) moiety could be used to create an ether linkage to the benzamide (B126) core.

Logical Relationship in a Hypothetical Synthesis

antipsychotic_synthesis_logic Benzamide_Core Substituted Benzamide Core Coupling_1 Coupling Reaction 1 Benzamide_Core->Coupling_1 3_Hydroxypropyl_Moiety 3-Hydroxypropyl Moiety (from this compound1-propanol) 3_Hydroxypropyl_Moiety->Coupling_1 Pyrrolidinyl_Fragment Pyrrolidinyl Fragment Coupling_2 Coupling Reaction 2 Pyrrolidinyl_Fragment->Coupling_2 Intermediate Intermediate with Propanol Linker Coupling_1->Intermediate Intermediate->Coupling_2 Final_API Antipsychotic API Coupling_2->Final_API

Caption: Logical workflow for incorporating a 3-carbon linker.

Conclusion

This compound1-propanol is a valuable and versatile reagent in the synthesis of pharmaceutical ingredients. Its primary application lies in the formation of ether linkages through the Williamson ether synthesis, enabling the connection of various molecular fragments. The detailed protocols and conceptual workflows provided herein offer a practical guide for researchers and scientists in drug development to effectively utilize this compound1-propanol in the creation of novel and existing pharmaceutical agents. Careful optimization of reaction conditions is crucial to achieve high yields and purity in these synthetic transformations.

References

The Heck Reaction with 3-Bromopyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found widespread application in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This application note provides a comprehensive, step-by-step guide to performing the Heck reaction using 3-bromopyridine (B30812) as the aryl halide substrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations of the reaction mechanism and workflow.

Introduction

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a versatile method for the vinylation of aryl or vinyl halides.[1][3] The reaction typically employs a palladium catalyst, a base, and a suitable solvent to couple the halide with an alkene, leading to the formation of a substituted alkene.[3][4] 3-Bromopyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction provides access to a diverse range of substituted pyridines, which are prevalent scaffolds in biologically active compounds.[5]

This document outlines the key parameters of the Heck reaction with 3-bromopyridine, including the choice of catalyst, ligands, bases, and solvents. It also provides detailed, representative experimental protocols for the coupling of 3-bromopyridine with common alkenes such as acrylates and styrenes.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) cycle.[2][3]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) complex.[2][3]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[2][3]

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkylpalladium intermediate forms the substituted alkene product and a hydridopalladium(II) complex.[2][3]

  • Reductive Elimination/Base Regeneration: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, completing the catalytic cycle.[3]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 3-Bromopyridine PdII_Aryl Br-Pd(II)L₂(Aryl) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Aryl-Pd(II)L₂(Alkene)]⁺Br⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl Alkyl-Pd(II)L₂(Br) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride H-Pd(II)L₂(Br) Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺Br⁻

Figure 1: Catalytic Cycle of the Heck Reaction.
Key Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. A summary of typical components and conditions is presented in Table 1.

ParameterCommon OptionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precursor.[5][6] The active Pd(0) species is often generated in situ.[3]
Phosphine Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAPThe choice of ligand can significantly impact yield and selectivity.[5] In some cases, phosphine-free conditions can be employed.[7]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic or inorganic base is required to neutralize the hydrohalic acid formed during the reaction.[3][5]
Solvent DMF, DMAc, NMP, Dioxane, Toluene, AcetonitrileHigh-boiling polar aprotic solvents are generally preferred.[5]
Temperature 80-140 °CThe reaction temperature is crucial for driving the reaction to completion.[5]
Alkene Styrenes, acrylates, acrylonitrilesElectron-deficient and styrenic alkenes are common substrates.[5]

Table 1: Typical Reaction Components and Conditions for the Heck Reaction.

Experimental Protocols

The following are representative, detailed protocols for the Heck reaction of 3-bromopyridine with different alkenes. These protocols are based on established procedures for similar aryl bromides.[5][8]

General Experimental Workflow

The general workflow for setting up and performing a Heck reaction is outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk flask under inert atmosphere (Ar or N₂) B Add 3-bromopyridine, palladium catalyst, ligand (if used), and base A->B C Add anhydrous solvent B->C D Add alkene C->D E Seal the flask and heat to the desired temperature with stirring D->E F Monitor reaction progress by TLC or GC G Cool the reaction mixture to room temperature F->G Reaction Complete H Dilute with an organic solvent and water G->H I Separate the organic layer and wash with brine H->I J Dry the organic layer over Na₂SO₄ or MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify the crude product by column chromatography K->L

References

Application of 3-Bromo-Compounds in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of bromine at the 3-position of various heterocyclic and aromatic scaffolds has proven to be a highly effective approach in the discovery and development of novel agrochemicals. The 3-bromo substituent often serves as a crucial pharmacophore, enhancing biological activity and providing a versatile synthetic handle for further molecular elaboration. This document provides detailed application notes on the use of 3-bromo-compounds in the development of fungicides, herbicides, and insecticides, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

I. Fungicidal Applications of this compoundCompounds

The development of fungicides has significantly benefited from the inclusion of 3-bromo moieties in various chemical classes, including pyrazole (B372694) carboxamides, quinoline (B57606) derivatives, and other novel scaffolds. These compounds often exhibit potent activity against a broad spectrum of plant pathogenic fungi.

A. This compoundN-phenyl-1H-pyrazole-4-carboxamides: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides, the pyrazole carboxamides, frequently feature a 3-substituted pyrazole core. When this substituent is a bromine atom, it can contribute to the molecule's binding affinity to its target, succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). Inhibition of SDH disrupts fungal respiration, leading to a rapid depletion of cellular energy and ultimately, cell death.

Quantitative Data: Antifungal Activity of this compoundPyrazole Carboxamides

Compound IDTarget FungusEC50 (µg/mL)Reference
U22¹Sclerotinia sclerotiorum0.94 ± 0.11[1]
SCU2028²Rhizoctonia solani0.022 (mg/L)[2]
8j³Alternaria solani3.06[3]
Bixafen (Commercial SDHI)Sclerotinia sclerotiorum6.70 ± 0.47[1]
Boscalid (Commercial SDHI)Alternaria solani10 (mg/L, in vivo)[3]

¹N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Note: While not a 3-bromo compound, its analogue U22 demonstrates the potency of this class). ²N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. ³A novel pyrazole-4-carboxamide derivative.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the site of action for this compoundpyrazole carboxamide fungicides within the mitochondrial electron transport chain.

SDHI_Pathway Mitochondrial Electron Transport Chain cluster_protons ComplexI Complex I (NADH Dehydrogenase) Q Q ComplexI->Q e- H_plus_IMS H+ ComplexI->H_plus_IMS H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cyt c ComplexIII->CytC ComplexIII->H_plus_IMS H+ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 ComplexIV->H_plus_IMS H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- NAD NAD+ Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate QH2 QH2 QH2->ComplexIII e- CytC->ComplexIV e- H2O H2O ADP ADP + Pi H_plus_matrix H+ H_plus_IMS->ATP_Synthase H+ SDHI This compoundPyrazole Carboxamide (SDHI) SDHI->ComplexII Inhibition

Caption: Inhibition of Complex II (SDH) by this compoundpyrazole carboxamides.

B. 3-Bromoquinoline (B21735) Derivatives

3-Bromoquinoline serves as a versatile building block for a variety of fungicides. These derivatives are thought to exert their antifungal effects primarily by disrupting the integrity of the fungal cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Quantitative Data: Antifungal Activity of 3-Bromoquinoline Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference
Ac12¹Sclerotinia sclerotiorum0.52[4][5]
Ac12¹Botrytis cinerea0.50[4][5]
8-hydroxyquinolineSclerotinia sclerotiorum2.12[4][5]
8-hydroxyquinolineBotrytis cinerea5.28[4][5]

¹A derivative of 2,8-bis(trifluoromethyl)-4-quinolinol, demonstrating the potential of the quinoline scaffold.[4][5]

Proposed Mechanism of Action: Fungal Cell Membrane Disruption

The following diagram illustrates the proposed mechanism of action for quinoline-based fungicides.

Quinoline_MoA Fungicide 3-Bromoquinoline Derivative Membrane Fungal Cell Membrane Fungicide->Membrane Targets Interaction Interaction with Membrane Components Fungicide->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for 3-bromoquinoline fungicides.

II. Herbicidal Applications of this compoundCompounds

This compoundsubstituted aromatic compounds, particularly pyridine (B92270) derivatives, have shown promise as herbicides. Their mode of action often involves the inhibition of key enzymes in essential plant metabolic pathways.

A. This compoundPyridine Derivatives

Certain this compoundpyridine derivatives have been investigated for their herbicidal properties. For instance, analogues of the photosystem II (PSII) inhibitor bromoxynil, where the phenyl ring is replaced by a pyridine ring, have demonstrated potent herbicidal activity. Other pyridine derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in chlorophyll (B73375) biosynthesis.

Quantitative Data: Herbicidal Activity of Bromo-Pyridine Derivatives

CompoundTarget WeedActivity MetricValueReference
Pyridine analogue of bromoxynilAmaranthus retroflexus% Injury at 0.28 kg/ha >80%[6]
Pyridine analogue of bromoxynilAmaranthus palmeri (glyphosate-resistant)% Efficacy at 0.56 kg/ha >80%[6]
Compound 8d¹Various broadleaf and monocot weedsEffective Dosage37.5-150 g ai/ha[7]

¹A substituted 3-(pyridin-2-yl)phenylamino derivative acting as a PPO inhibitor.[7]

Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by PPO-inhibiting herbicides.

PPO_Inhibition Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Multiple Steps ProtoporphyrinogenIX Protoporphyrinogen IX ALA->ProtoporphyrinogenIX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO Accumulation Protoporphyrinogen IX Accumulation ProtoporphyrinogenIX->Accumulation Accumulates ProtoIX Protoporphyrin IX Chlorophyll Chlorophyll ProtoIX->Chlorophyll Multiple Steps PPO->ProtoIX Oxidation Herbicide This compoundPyridine Derivative (PPO Inhibitor) Herbicide->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Leads to MembraneDamage Cell Membrane Damage & Necrosis ROS->MembraneDamage Causes

Caption: PPO inhibition by herbicidal this compoundpyridine derivatives.

III. Insecticidal Applications of this compoundCompounds

The 3-bromo substitution pattern is also found in several classes of insecticides, including anthranilic diamides and indole (B1671886) derivatives. These compounds often target specific physiological processes in insects that are not present in mammals, providing a degree of selectivity.

A. This compound1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides (Anthranilic Diamides)

This class of insecticides, which includes the commercial product chlorantraniliprole (B1668704), features a this compoundpyrazole core. They act as potent activators of insect ryanodine (B192298) receptors, which are intracellular calcium channels. This leads to uncontrolled release of calcium from internal stores, causing muscle paralysis and ultimately, death of the insect.

Quantitative Data: Insecticidal Activity of this compoundAnthranilic Diamides

CompoundTarget InsectActivity MetricValueReference
ChlorantraniliproleSpodoptera litura (3rd instar larvae)LC50 (72h)0.0055%[8]
ChlorantraniliproleSpodoptera litura (2nd instar larvae)LC50 (72h)17.58 ppm[9]
Compound 8q¹Mythimna separata% Mortality at 0.8 mg/L80%[10]

¹An analogue of chlorantraniliprole containing an indane moiety.[10]

B. This compoundIndole Derivatives

Indole derivatives containing a bromine atom at the 3-position have demonstrated insecticidal activity against various pests. While the precise mode of action can vary, they often interfere with the insect's nervous system or other vital physiological functions.

Quantitative Data: Insecticidal Activity of Bromo-Indole Derivatives

CompoundTarget InsectActivity MetricValueReference
6-bromo-2,3,4,9-tetrahydro-1H-carbazoleAedes aegypti (larvae)LC50 (24h)1.5 mg/L[11]
3-acetyl-6-bromoindole (II)Botrytis cinerea (conidial germination)% Inhibition100%[12]
3-acetyl-6-bromoindole (II)Monilinia fructicola (conidial germination)% Inhibition96%[12]

IV. Experimental Protocols

A. Synthesis of this compound1H-Pyrazole

This protocol describes a general method for the bromination of pyrazole to yield this compound1H-pyrazole, a key intermediate for many agrochemicals.

Materials:

  • Pyrazole

  • 50% Hydrobromic acid

  • 25% Potassium dichromate solution

  • Ferrous oxide

  • Chlorobenzene (B131634)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve pyrazole (0.1 mol) in 50.0% hydrobromic acid (containing 1.0 mol of hydrogen bromide) with stirring, maintaining the temperature between 5-15°C.[5]

  • Slowly add 25.0% potassium dichromate solution (47.07 g) dropwise, keeping the temperature between 5-15°C.[5]

  • Maintain the reaction at 5-15°C and monitor the progress by HPLC.

  • When the conversion to this compound1H-pyrazole reaches approximately 93% of the total organic material, terminate the reaction by adding ferrous oxide (0.06 mol).[5]

  • Add chlorobenzene (73.5 g) to the reaction mixture and stir for 2 hours for extraction.

  • Allow the layers to separate for 1 hour and collect the organic phase.

  • Cool the organic phase to between -15°C and -5°C to precipitate the solid product.[5]

  • Filter the solid and dry to obtain this compound1H-pyrazole.

B. In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol details a method for determining the EC50 of a this compoundcompound against a filamentous fungus.

Materials:

  • Fungal isolate (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Test compound (this compoundcompound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Add the test compound at various concentrations to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for a period of 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

  • Use the inhibition data to calculate the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

C. In Vivo Fungicide Efficacy Assay (Detached Leaf)

This protocol provides a method for evaluating the protective efficacy of a this compoundcompound on plant tissue.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, grape)

  • Test compound formulated as a sprayable solution

  • Fungal spore suspension of the target pathogen (e.g., Botrytis cinerea) at a known concentration (e.g., 1 x 10⁵ spores/mL)

  • Sterile water

  • Humid chambers (e.g., plastic boxes with moist filter paper)

  • Atomizer or small sprayer

Procedure:

  • Gently wash the detached leaves with sterile water and pat dry.

  • Spray the leaves with the test compound solution until runoff. Ensure even coverage. For the control, spray leaves with water containing the same solvent/surfactant concentration.

  • Allow the leaves to air dry for approximately 2-4 hours.

  • Place the treated leaves in a humid chamber.

  • Inoculate the leaves by spraying with the fungal spore suspension.

  • Incubate the chambers at an appropriate temperature and light cycle to promote disease development (e.g., 20-25°C with a 12h photoperiod).

  • After 3-7 days, assess the disease severity on each leaf. This can be done by visually estimating the percentage of the leaf area covered by lesions or by counting the number of lesions.

  • Calculate the control efficacy (%) using the formula:

    • Control Efficacy (%) = [(DSC - DST) / DSC] x 100

    • Where DSC is the average disease severity on the control leaves and DST is the average disease severity on the treated leaves.

V. Logical Workflows and Relationships

The development of a new this compoundcompound as an agrochemical follows a structured, iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.

Agrochemical Discovery and Development Workflow

DMTA_Cycle cluster_cycle DMTA Cycle Design Design & Hypothesis (Target Identification, In Silico Screening) Make Make (Chemical Synthesis of This compoundCompounds) Design->Make Test Test (In Vitro & In Vivo Bioassays) Make->Test Analyze Analyze (Data Evaluation, SAR, Lead Optimization) Test->Analyze Analyze->Design Iterate Lead_Ident Lead Identification Analyze->Lead_Ident Lead_Opt Lead Optimization Analyze->Lead_Opt Lead_Ident->Design Lead_Opt->Design Development Development Candidate Lead_Opt->Development

Caption: The iterative DMTA cycle in agrochemical discovery.

Experimental Workflow for Fungicide Screening

Fungicide_Screening_Workflow start Start: Library of This compoundCompounds in_vitro Primary In Vitro Screening (Mycelial Growth Inhibition Assay) start->in_vitro active_check Activity > Threshold? in_vitro->active_check ec50 EC50 Determination for Active Compounds in_vivo Secondary In Vivo Screening (Detached Leaf or Whole Plant Assay) ec50->in_vivo efficacy_check Sufficient In Vivo Efficacy? in_vivo->efficacy_check mode_of_action Mechanism of Action Studies (e.g., Enzyme Assays) lead_selection Lead Compound Selection mode_of_action->lead_selection end End: Candidate for Further Development lead_selection->end active_check->ec50 Yes active_check->end No (Inactive) efficacy_check->mode_of_action Yes efficacy_check->end No (Poor Efficacy)

Caption: A typical experimental workflow for screening fungicidal compounds.

References

Application Notes and Protocols: Polymerization of 3-Bromothiophene for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes represent a significant class of conductive polymers, valued for their excellent charge-transport properties, environmental stability, and the versatility to be functionalized for specific needs.[1] Their applications are extensive, ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and electrochromic devices.[2][3][4] 3-Bromothiophene (B43185) is a pivotal precursor in the synthesis of these advanced materials, serving as a versatile building block for a variety of polythiophene derivatives.[5][6][7] The bromine atom at the 3-position facilitates several polymerization strategies, enabling the synthesis of polymers with tailored electronic and physical properties.[2]

This document provides detailed application notes and experimental protocols for the primary methods of synthesizing conductive polymers from 3-bromothiophene and its derivatives: Chemical Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Electrochemical Polymerization.

Data Presentation: Comparison of Polymerization Methods

The choice of polymerization technique significantly influences the structural and electronic properties of the resulting polythiophene, such as regioregularity, molecular weight, and electrical conductivity. The following table summarizes key quantitative data for polymers synthesized from 3-bromothiophene derivatives using different methods.

Polymerization MethodTypical MonomerNumber Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Conductivity (S/cm)Key AdvantagesKey Disadvantages
FeCl₃ Oxidative Polymerization 3-Alkylthiophene10 - 19[2]> 2[2]0.05 - 0.8[2][8]Simple, inexpensive, scalable[2]Poor control over regioregularity and molecular weight; potential for metal impurities[2]
Grignard Metathesis (GRIM) 2,5-Dibromo-3-alkylthiophene10 - 70[2][9]1.2 - 1.5[2]Up to 140 (for regioregular P3HT)[2]Excellent control over molecular weight and regioregularity[2]Requires stringent anhydrous and inert conditions; more expensive reagents
Electrochemical Polymerization 3-Bromothiophene, 3-AlkylthiopheneN/A (forms film)N/AVariable (film-dependent)Direct deposition of polymer film on electrode; good film qualityLimited to small scale; requires specialized equipment

Visualization of Polymerization Pathways and Workflows

G cluster_monomer Monomer cluster_polymer Polymer Monomer 3-Substituted Thiophene Polymer Poly(3-substituted-thiophene) Monomer->Polymer Polymerization (e.g., Oxidative, GRIM)

Caption: General scheme for the polymerization of 3-substituted thiophenes.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization with Iron (III) Chloride (FeCl₃)

This protocol describes the synthesis of poly(3-hexylthiophene) (P3HT), a common conductive polymer, where the monomer 3-hexylthiophene (B156222) can be prepared from 3-bromothiophene via a Kumada coupling reaction.[2]

Materials:

  • 3-Hexylthiophene (monomer)

  • Anhydrous Iron (III) Chloride (FeCl₃) (oxidant)

  • Chloroform (anhydrous solvent)

  • Methanol (B129727) (for precipitation and washing)

  • Dilute Ammonia (B1221849) solution (optional, for de-doping)

  • Argon or Nitrogen gas

  • Schlenk flask, condenser, magnetic stirrer, and other standard glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-hexylthiophene in anhydrous chloroform.

  • Oxidant Addition: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. Add this solution dropwise to the stirring monomer solution at room temperature. The molar ratio of FeCl₃ to monomer is typically around 4:1.

  • Polymerization: The reaction mixture will gradually turn dark green or black, indicating polymerization.[2] Allow the mixture to stir at room temperature for 2 to 12 hours.[2]

  • Quenching and Precipitation: Quench the reaction by slowly pouring the mixture into a large volume of methanol.[2] This will cause the dark-colored polymer to precipitate out of the solution.

  • Purification:

    • Filter the crude polymer using a Büchner funnel.

    • Wash the precipitate extensively with methanol until the filtrate becomes colorless to remove residual FeCl₃ and unreacted monomer.[2]

    • To obtain the neutral (de-doped) polymer, the precipitate can be further washed with a dilute ammonia solution.[2]

  • Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

G A Dissolve Monomer in Chloroform B Add FeCl₃ Solution A->B C Stir for 2-12 hours (Polymerization) B->C D Precipitate in Methanol C->D E Filter and Wash with Methanol D->E F Dry Polymer Powder E->F

Caption: Experimental workflow for FeCl₃ oxidative polymerization.

Protocol 2: Grignard Metathesis (GRIM) Polymerization

This method is ideal for creating regioregular poly(3-alkylthiophenes) with controlled molecular weights from 2,5-dihalogenated-3-alkylthiophene monomers.[2]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (B54134) (monomer)

  • tert-Butylmagnesium chloride (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for termination and precipitation)

  • Hydrochloric acid (HCl), 1 M solution

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous THF.[1]

  • Grignard Metathesis: Slowly add one equivalent of tert-butylmagnesium chloride dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to facilitate the magnesium-halogen exchange.[1][2]

  • Catalyst Addition: In a separate flask, prepare a suspension of a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-1 mol%) in anhydrous THF.[1] Add this catalyst suspension to the monomer solution. The mixture should change color, indicating the initiation of polymerization.[1]

  • Polymerization: Allow the polymerization to proceed via a chain-growth mechanism by stirring at room temperature for 1-2 hours.[2]

  • Termination and Precipitation: Terminate the reaction by adding a small amount of 1 M HCl.[1] Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[1][2]

  • Purification:

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, wash the polymer sequentially with methanol, acetone, and hexane.[1] For higher purity, Soxhlet extraction can be performed with the same series of solvents, finally recovering the polymer with chloroform.[10]

  • Drying: Dry the final polymer product under vacuum.

G A Dissolve Monomer in Anhydrous THF B Add Grignard Reagent (Metathesis) A->B C Add Ni(dppp)Cl₂ Catalyst (Initiation) B->C D Stir for 1-2 hours (Polymerization) C->D E Terminate with HCl D->E F Precipitate in Methanol E->F G Filter, Wash, and Dry F->G

Caption: Experimental workflow for Grignard Metathesis (GRIM) polymerization.

Protocol 3: Electrochemical Polymerization

This protocol describes the formation of a poly(3-bromothiophene) film directly onto an electrode surface.

Materials:

  • 3-Bromothiophene (monomer)

  • Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable electrolyte

  • Acetonitrile or N,N-dimethylformamide (DMF) (solvent)

  • Working electrode (e.g., platinum, gold, or ITO-coated glass)

  • Platinum wire counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as a reference electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Argon or Nitrogen gas

Procedure:

  • Electrolyte Preparation: Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Deoxygenation: Bubble an inert gas (Argon or Nitrogen) through the solution for at least 15-20 minutes before and during the experiment to remove dissolved oxygen, which can interfere with the polymerization process.[2]

  • Electropolymerization:

    • Connect the electrodes to the potentiostat.

    • Grow the polymer film on the working electrode by applying a potential. This can be done potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential).[2]

    • For example, using cyclic voltammetry, the potential can be swept repeatedly between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +1.5 V) versus the reference electrode.[2] A progressive increase in the current peaks with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Post-Treatment: After deposition, gently rinse the electrode with the pure solvent to remove residual monomer and electrolyte, and dry it under a stream of inert gas.

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., ITO) Electrolyte Monomer + Supporting Electrolyte in Solvent WE->Electrolyte CE Counter Electrode (e.g., Pt wire) CE->Electrolyte RE Reference Electrode (e.g., Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->CE Potentiostat->RE

Caption: Diagram of a three-electrode electrochemical polymerization setup.

Characterization

The synthesized polymers can be characterized by various techniques to determine their structure, properties, and morphology.

  • Spectroscopy (FTIR, UV-Vis, NMR): To confirm the chemical structure, conjugation length, and regioregularity. Poly(3-bromothiophene) prepared by FeCl₃ oxidation shows a maximum absorption peak at 380 nm.[8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Cyclic Voltammetry (CV): To study the electrochemical properties, including HOMO/LUMO energy levels and the electrochemical bandgap.[8]

  • Four-Point Probe or Two-Point Probe Measurement: To measure the electrical conductivity of the polymer films or pellets.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer. Poly(3-bromothiophene) has been shown to form nanowire structures.[8]

References

Application Notes and Protocols for Grignard Reactions with 3-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for performing Grignard reactions with 3-bromo substituted aromatic and heteroaromatic compounds. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. However, the reactivity of 3-bromo derivatives can be influenced by the electronic and steric nature of the substituent and the aromatic ring system, presenting unique challenges. These notes offer insights into optimizing reaction conditions, minimizing side reactions, and provide specific experimental protocols for researchers in drug development and synthetic chemistry.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are highly reactive nucleophiles widely employed in organic synthesis.[1][2][3] The reaction of a 3-bromo derivative with magnesium metal to form the corresponding Grignard reagent is a critical step for the introduction of a nucleophilic carbon center at the 3-position of an aromatic or heteroaromatic ring. This allows for subsequent reactions with a variety of electrophiles to build molecular complexity.[1][4]

However, the formation and reactivity of Grignard reagents from 3-bromo derivatives can be challenging. Issues such as difficult initiation, slow reaction rates, and side reactions like Wurtz coupling and debromination are commonly encountered.[5][6] The electronic nature of other substituents on the aromatic ring can significantly impact the ease of Grignard formation. This document outlines strategies to overcome these challenges and provides standardized protocols for successful Grignard reactions with 3-bromo compounds.

Challenges and Considerations

Several factors can complicate Grignard reactions with 3-bromo derivatives:

  • Initiation: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction from starting.[6][7] Activation of the magnesium is often necessary.

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting 3-bromo compound, leading to the formation of a biaryl byproduct.[5][8] This is a major side reaction, especially with primary and benzylic halides.

  • Debromination: The highly basic Grignard reagent can be protonated by any trace of protic solvents (like water), leading to the formation of the debrominated arene as a byproduct.[5]

  • Solvent Effects: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent.[4][9][10] THF is often preferred for less reactive aryl bromides.[11]

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring can hinder the reaction, while electron-donating groups can facilitate it. Some functional groups are incompatible with Grignard reagents and must be protected.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Grignard reactions with various 3-bromo derivatives, compiled from literature sources.

Table 1: Grignard Reagent Formation with 3-Bromoanisole

EntrySolventActivatorTemperature (°C)Time (h)Yield (%)Reference
1THFIodineReflux3Not specified[12]
2Et₂O, THF, or 2-MeTHFIodine45Not specifiedGood[8]
3MicrowaveNot specifiedNot specified0.92>95[13]

Table 2: Grignard Reagent Formation with 3-Bromothiophene

EntrySolventActivatorTemperature (°C)Time (h)NotesReference
1Anhydrous THFIodine0-10 (initiation), then reflux1-2Dropwise addition is crucial to control exotherm.[5]
2Anhydrous EtherNone specifiedRefluxNot specifiedStandard procedure for Grignard formation.[14]

Table 3: Grignard Reactions with 3-Bromopyridine

EntryGrignard ReagentCatalystSolventYield of Alkylpyridine (%)Reference
1AliphaticNoneBenzeneLow[15]
2AliphaticCobalt(II) chlorideBenzeneIncreased[15]

Experimental Protocols

Safety Precautions: Grignard reactions are highly sensitive to air and moisture and can be exothermic. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][16]

Protocol 1: General Procedure for Grignard Reagent Formation from a 3-Bromo Derivative

This protocol provides a general method for the formation of a Grignard reagent from a 3-bromo compound.

Materials:

  • 3-Bromo derivative (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous solvent (THF or diethyl ether)

  • Activator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C and assemble hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Gently warm the flask with a heat gun under the inert atmosphere until the iodine color disappears or bubbles of ethene are observed, indicating activation.[6] Allow the flask to cool to room temperature.

  • Initiation: In a separate flask, dissolve the 3-bromo derivative in the anhydrous solvent. Add a small portion (5-10%) of this solution to the activated magnesium suspension.[5] Initiation is indicated by gentle bubbling and a slight increase in temperature.[6]

  • Addition: Once the reaction has initiated, add the remaining solution of the 3-bromo derivative dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).[5] The resulting gray-to-brown, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of a Tertiary Alcohol using a 3-Bromoanisole Derived Grignard Reagent

This protocol describes the reaction of 3-methoxyphenylmagnesium bromide with a ketone to form a tertiary alcohol.

Materials:

  • Solution of 3-methoxyphenylmagnesium bromide (prepared as in Protocol 1)

  • Ketone (e.g., acetone, 0.95 equiv) dissolved in anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of the ketone in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[16]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflow and Relationships

The following diagrams illustrate the key processes and relationships in performing a Grignard reaction with 3-bromo derivatives.

Grignard_Reaction_Workflow General Workflow for Grignard Reaction with 3-Bromo Derivatives cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Dry Glassware & Inert Atmosphere B Activate Magnesium (Iodine or 1,2-Dibromoethane) A->B D Initiate Reaction with Small Amount of 3-Bromo Derivative B->D C Prepare Solution of 3-Bromo Derivative in Anhydrous Solvent C->D E Dropwise Addition of Remaining 3-Bromo Derivative D->E Exothermic F Stir until Magnesium is Consumed E->F G Formation of 3-Substituted Arylmagnesium Bromide F->G H Add Electrophile (e.g., Ketone, Aldehyde) at 0 °C G->H I Stir at Room Temperature H->I J Quench with Saturated aq. NH4Cl I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Purify Product L->M

Caption: Workflow for Grignard reaction with 3-bromo derivatives.

Side_Reactions Potential Side Reactions and Mitigation Strategies cluster_mitigation Mitigation Strategies A 3-Bromo Derivative C Wurtz Coupling Product (R-R) A->C B Grignard Reagent (R-MgBr) B->C + D Debromination Product (R-H) B->D E Protic Source (e.g., H2O) E->D + M1 Slow, dropwise addition M1->C Minimizes M2 Maintain moderate temperature M2->C Minimizes M3 Use anhydrous conditions M3->D Prevents

Caption: Side reactions and mitigation in Grignard synthesis.

References

Synthesis of 3-bromo-L-tyrosine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 3-bromo-L-tyrosine (B32463), a key intermediate in the development of novel therapeutics and a valuable tool in neuroscience research.[1][2] Two effective methods are presented: a direct bromination of L-tyrosine using a dimethyl sulfoxide (B87167) (DMSO)/hydrobromic acid (HBr)/acetic acid (AcOH) system, and an alternative route involving the bromination of O-methyl-L-tyrosine followed by deprotection. These protocols are designed to be safe, efficient, and scalable for gram-quantity synthesis in a laboratory setting.[3][4]

Introduction

This compoundL-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a bromine substituent on the phenolic ring.[5] This modification makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules and a probe for studying enzymatic mechanisms and protein structure. Its applications include the preparation of polyclonal antibodies for allergy research and as a potential component in asthma control therapies.[6] This application note offers detailed, step-by-step protocols to facilitate its synthesis for research and development purposes.

Experimental Protocols

Two primary methods for the synthesis of this compoundL-tyrosine are detailed below.

Method 1: Direct Bromination of L-Tyrosine

This method is noted for its simplicity, safety, and efficiency in producing this compoundL-tyrosine in good yields.[3][4] It utilizes dimethyl sulfoxide (DMSO) as an oxidant in a solution of hydrobromic and acetic acids to achieve selective bromination.

Materials:

  • L-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid (AcOH)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-tyrosine in a mixture of glacial acetic acid and 48% hydrobromic acid.

  • Addition of DMSO: To the stirred suspension, add 1.2 equivalents of dimethyl sulfoxide (DMSO) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Isolate the crude product by vacuum filtration, washing with cold deionized water.

  • Purification: Recrystallize the crude product from hot water. The pH of the hot solution is adjusted to 7 with ammonium hydroxide to facilitate precipitation.[7]

  • Drying: Dry the purified this compoundL-tyrosine under vacuum to a constant weight.

Method 2: Bromination of O-methyl-L-tyrosine

This alternative method involves the protection of the hydroxyl group as a methyl ether, followed by bromination and subsequent deprotection. This can offer better control of the reaction and prevent the formation of di-brominated byproducts.

Materials:

  • 4-O-methyl-L-tyrosine

  • 98% Formic acid

  • Bromine (Br₂)

  • 3N Hydrochloric acid (HCl)

  • 6N Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Round-bottom flask with dropping funnel

  • Mechanical stirrer

  • Ice-salt bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: Dissolve 4-O-methyl-L-tyrosine in 98% formic acid in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 5-7°C in an ice-salt bath.[7]

  • Bromination: Add one equivalent of bromine dropwise to the cooled, rapidly stirred solution over several hours.[7]

  • Stirring: Continue stirring the reaction mixture at the same temperature for an additional 6 hours.[7]

  • Deprotection: Add 3N HCl to the reaction mixture and heat to boiling for 1 hour to cleave the methyl ether.[7]

  • Solvent Removal: Remove the solvent in vacuo using a rotary evaporator.[7]

  • Purification: Dissolve the residue in boiling water and filter while hot. Neutralize the filtrate to pH 7 with 6N ammonium hydroxide to precipitate the product.[7]

  • Isolation and Drying: Cool the mixture, collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum at 80°C.[7]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compoundL-tyrosine.

ParameterMethod 1 (Direct Bromination)Method 2 (O-methyl-L-tyrosine)
Starting Material L-Tyrosine4-O-methyl-L-tyrosine
Key Reagents DMSO, HBr, AcOHBromine, Formic Acid, HCl
Reaction Temperature 60-70°C5-7°C (bromination), Reflux (deprotection)
Typical Yield Good88%[7]
Melting Point 224-225°C (decomposes)[7]
¹H NMR (D₂O, D₂SO₄) δ 7.50 (d, 1H), 7.29 (dd, 1H), 7.04 (d, 1H), 4.39 (t, 1H), 3.25 (t, 2H)[7]
¹³C NMR (D₂O, D₂SO₄) δ 174.2, 158.0, 136.9, 133.1, 130.8, 116.2, 114.1, 59.3, 37.3[7]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic methods.

Synthesis_Method_1 start L-Tyrosine reaction Reaction at 60-70°C start->reaction reagents DMSO, HBr, AcOH reagents->reaction workup Cooling and Precipitation reaction->workup isolation Vacuum Filtration workup->isolation purification Recrystallization (H₂O, NH₄OH) isolation->purification product This compoundL-tyrosine purification->product

Caption: Workflow for the direct bromination of L-Tyrosine (Method 1).

Synthesis_Method_2 start 4-O-methyl-L-tyrosine bromination Bromination (Br₂, Formic Acid, 5-7°C) start->bromination deprotection Deprotection (3N HCl, Reflux) bromination->deprotection evaporation Solvent Removal deprotection->evaporation precipitation Neutralization and Precipitation (NH₄OH) evaporation->precipitation isolation Filtration and Drying precipitation->isolation product This compoundL-tyrosine isolation->product

Caption: Workflow for the synthesis via O-methyl-L-tyrosine (Method 2).

Conclusion

The protocols described provide reliable and reproducible methods for the synthesis of this compoundL-tyrosine, a crucial compound for various research and development applications. The choice of method may depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. Both methods have been demonstrated to be effective for producing gram quantities of the target molecule.

References

Buchwald-Hartwig amination of 3-bromopyridine experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Buchwald-Hartwig Amination of 3-Bromopyridine (B30812)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a fundamental tool in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The pyridine (B92270) moiety is a prevalent scaffold in a vast number of pharmaceuticals, making the efficient introduction of amino groups to pyridine rings a critical synthetic step.[1] This document provides detailed protocols and experimental conditions for the Buchwald-Hartwig amination of 3-bromopyridine, a common heteroaryl halide used in the synthesis of drug candidates and other biologically active compounds.

Reaction Principle

The reaction involves the coupling of an aryl or heteroaryl halide (3-bromopyridine) with a primary or secondary amine. The process is catalyzed by a palladium complex in the presence of a phosphine (B1218219) ligand and a base. The catalytic cycle generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-bromopyridine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

The choice of ligand, base, solvent, and temperature is crucial for achieving high yields and depends heavily on the specific amine coupling partner.[3]

Data Presentation: Experimental Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 3-bromopyridine and related bromopyridine substrates. These examples serve as a strong starting point for reaction optimization.

Table 1: General Reaction Conditions for Amination of Bromopyridines

EntryBromopyridine SubstrateAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
12-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1.0)(±)-BINAP (2.0)NaOtBu (1.4)Toluene80460[4]
2tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateVariesPd(OAc)₂ (5)dppp (10)NaOtBu (2.2)TolueneRefluxN/A90.7[5]
3General Bromo-aromaticAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108N/A[6]
42-BromopyridineVolatile AminesPd(OAc)₂dpppNaOtBuToluene80N/A55-98[7]

Table 2: Ligand Screen for the Amination of 3-Bromo-2-aminopyridine with Morpholine [8]

Reaction Conditions: this compound2-aminopyridine, morpholine, Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

EntryLigand / PrecatalystYield (%)
1RuPhos Precatalyst (Pre-L3)83
2SPhos (L4)76
3BINAP (L9)71
4RuPhos (L3)71
5XPhos (L1)40

Note: The study found that precatalysts derived from RuPhos and BrettPhos were outstanding for secondary and primary amines, respectively.[8]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-bromopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.[1]

Materials and Reagents
  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[5][8]

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, dppp, 2-10 mol%)[5][8]

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄, 1.4-2.5 equivalents)[1][8]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[1]

  • Schlenk tube or similar glassware for inert atmosphere reactions[1]

  • Magnetic stir bar and heating plate

  • Inert gas (Argon or Nitrogen)

Detailed Methodology

1. Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand (if not using a precatalyst), and the base under an inert atmosphere (e.g., in a glovebox or via a nitrogen-flushed glove bag).[1][4]

  • Add the 3-bromopyridine to the Schlenk tube.

  • Seal the tube with a septum or screw cap. If not in a glovebox, evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

2. Reagent Addition:

  • Add the anhydrous solvent (e.g., toluene) via a syringe.[1]

  • Add the amine coupling partner to the reaction mixture via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.[1]

3. Reaction Execution:

  • Place the sealed Schlenk tube in a heating block or oil bath and heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C).[1][4]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or water.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[4]

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(pyridin-3-yl)amine.[1]

Visualized Workflow and Signaling Pathways

Buchwald_Hartwig_Workflow cluster_prep 1. Inert Atmosphere Setup cluster_reaction 2. Reaction Assembly cluster_run 3. Execution & Monitoring cluster_workup 4. Work-up & Purification p1 Add Pd Catalyst, Ligand, Base, and 3-Bromopyridine to Schlenk Tube r1 Evacuate and Backfill with Inert Gas (3x) p1->r1 r2 Add Anhydrous Solvent r1->r2 r3 Add Amine r2->r3 run1 Heat and Stir (e.g., 80-110 °C) r3->run1 run2 Monitor Reaction Progress (TLC / LC-MS) run1->run2 w1 Cool to RT & Quench run2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with Water & Brine w2->w3 w4 Dry, Filter, & Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Note and Protocol for the Purification of 3-Bromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-bromobenzoic acid via recrystallization. This method is effective for removing impurities and obtaining a high-purity crystalline product suitable for further applications in research, synthesis, and drug development.

Physicochemical Properties of 3-Bromobenzoic Acid

A summary of the key physical and chemical properties of 3-bromobenzoic acid is presented in Table 1. The melting point is a critical parameter for assessing the purity of the final product. A sharp melting point within the literature range indicates a high degree of purity.

Table 1: Physicochemical Data of 3-Bromobenzoic Acid

PropertyValue
Molecular FormulaC₇H₅BrO₂[1][2]
Molecular Weight201.02 g/mol [1]
AppearanceWhite to light yellow crystalline solid[1][2]
Melting Point154-158 °C[3][4][5][6]
Boiling Point>280 °C[7]
SolubilityModerately soluble in water; soluble in ethanol, acetone, and chloroform.[1][2]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization will dissolve the target compound (3-bromobenzoic acid) sparingly at room temperature but will have high solubility at an elevated temperature.[8] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (mother liquor).

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of 3-bromobenzoic acid. Water is a commonly used and effective solvent for this procedure.[8][9]

Materials and Equipment:

  • Crude 3-bromobenzoic acid

  • Distilled or deionized water (or other suitable solvent such as ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Ice bath

  • Melting point apparatus

Procedure:

  • Solvent Selection: Based on preliminary tests or literature data, select a suitable solvent. Water is a good starting point for 3-bromobenzoic acid.[8][9] For compounds with different polarities, a solvent mixture (e.g., ethanol/water) might be necessary.[8]

  • Dissolution:

    • Place the crude 3-bromobenzoic acid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent (e.g., water) to the flask.

    • Heat the mixture on a hot plate to the solvent's boiling point while stirring.[8]

    • Continue to add small portions of the hot solvent until the 3-bromobenzoic acid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield.[8]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate to prevent premature crystallization of the product on the filter paper.[8]

    • Quickly pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

    • Ensure the filter paper is seated flat in the funnel and is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[8][10] It is important to use a minimal amount of cold solvent to avoid redissolving the purified crystals.[8]

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a period.

    • For final drying, transfer the crystals to a pre-weighed watch glass and allow them to air dry or place them in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized 3-bromobenzoic acid. A pure sample should have a sharp melting point within the literature range of 154-158 °C.[3][4][5][6]

    • Calculate the percent recovery of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for 3-bromobenzoic acid.

Recrystallization_Workflow cluster_purification Purification Process cluster_waste Byproducts start Start with Crude 3-Bromobenzoic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter Insoluble impurities? cool Slow Cooling and Crystallization dissolve->cool No insoluble impurities hot_filter->cool impurities Insoluble Impurities hot_filter->impurities vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filter->mother_liquor dry Dry the Purified Crystals wash->dry end_product Pure Crystalline 3-Bromobenzoic Acid dry->end_product

References

Application Notes and Protocols for the Allylation of Heterocyclic Compounds Using 3-Bromo-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the allylation of various heterocyclic compounds using 3-bromo-1-propene (allyl bromide). Allylation is a crucial transformation in organic synthesis, enabling the introduction of an allyl group that can be further functionalized, making it a valuable tool in drug discovery and development. The following sections detail experimental procedures for the N-allylation, C-allylation, and S-allylation of common heterocyclic scaffolds.

N-Allylation of Heterocyclic Compounds

N-allylated heterocycles are prevalent motifs in many biologically active molecules. The protocols below describe the N-allylation of imidazoles, benzimidazoles, and triazoles using this compound1-propene under various reaction conditions.

Protocol 1: N-Allylation of Imidazoles

A common method for the N-allylation of imidazoles involves the use of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or acetone.

Experimental Protocol:

To a solution of the substituted imidazole (B134444) (1.0 equiv) in acetonitrile (or acetone), a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) (1.1-2.0 equiv) is added.[1] The mixture is stirred at room temperature for a short period before the dropwise addition of this compound1-propene (1.2-2.0 equiv).[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

HeterocycleBaseSolventTemp. (°C)Time (h)Yield (%)
4,5-dichloroimidazoleK₂CO₃CH₃CN60875
4,5-dichloroimidazoleKOHCH₃CN60862
4-nitroimidazoleK₂CO₃CH₃CN601-366-85

N_Allylation_Imidazole cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Imidazole Substituted Imidazole Stir Stir at RT Imidazole->Stir Base Base (K₂CO₃ or KOH) Base->Stir Solvent Solvent (CH₃CN) Solvent->Stir Add_Allyl_Bromide Add this compound1-propene Stir->Add_Allyl_Bromide Heat Heat to 60°C Add_Allyl_Bromide->Heat Evaporate Evaporate Solvent Heat->Evaporate Monitor by TLC Extract Extract with EtOAc Evaporate->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) Wash->Dry Purify Column Chromatography Dry->Purify Product N-Allyl Imidazole Purify->Product

Protocol 2: N-Allylation of Benzimidazoles under Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective method for the allylation of benzimidazoles, particularly when dealing with substrates that have limited solubility in common organic solvents.

Experimental Protocol:

A mixture of the benzimidazole (B57391) (1.0 equiv), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.05-0.1 equiv), and a base like powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv) is prepared in a biphasic system of an organic solvent (e.g., toluene (B28343) or dichloromethane) and water. This compound1-propene (1.1-1.5 equiv) is added, and the mixture is stirred vigorously at room temperature or with gentle heating. The reaction is monitored by TLC. After completion, the organic layer is separated, washed with water, dried, and concentrated. The product is then purified by chromatography or recrystallization.

HeterocycleCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
BenzimidazoleTBABKOHToluene/H₂ORT492
2-MethylbenzimidazoleTBABNaOHCH₂Cl₂/H₂ORT688

N_Allylation_Benzimidazole_PTC cluster_reactants Reactants cluster_workup Workup Benzimidazole Benzimidazole Reaction Vigorous Stirring at RT Benzimidazole->Reaction AllylBromide This compound1-propene AllylBromide->Reaction Base Base (KOH/NaOH) Base->Reaction PTC PTC (TBAB) PTC->Reaction Solvent Solvent (Toluene/H₂O) Solvent->Reaction Separate Separate Layers Reaction->Separate Monitor by TLC Wash Wash Organic Layer Separate->Wash Dry Dry & Concentrate Wash->Dry Purification Purification Dry->Purification Product N-Allyl Benzimidazole Purification->Product

C-Allylation of Heterocyclic Compounds

Direct C-allylation of electron-rich heterocycles like indoles can be more challenging than N-allylation and often requires specific conditions to achieve regioselectivity.

Protocol 3: C3-Allylation of Indoles

The C3-allylation of indoles can be achieved using a strong base to deprotonate the N-H bond, followed by reaction with this compound1-propene. While N-allylation is a competing reaction, conditions can be optimized to favor C-allylation.

Experimental Protocol:

To a solution of the indole (B1671886) (1.0 equiv) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) (1.1 equiv) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes, during which the indole anion is formed. This compound1-propene (1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically performed by column chromatography.

HeterocycleBaseSolventTemp. (°C)Time (h)Yield (%)
IndoleNaHDMF0 to RT1275 (C3)
2-MethylindoleNaHTHF0 to RT1680 (C3)

C_Allylation_Indole Indole Indole NaH NaH in DMF/THF Indole->NaH 0°C, inert atm. AllylBromide This compound1-propene NaH->AllylBromide Stir 30-60 min Quench Quench (H₂O/NH₄Cl) AllylBromide->Quench Warm to RT, stir Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product C3-Allyl Indole Purification->Product

S-Allylation of Heterocyclic Compounds

Heterocycles containing a thiol group, such as 2-mercaptobenzimidazole (B194830), can be readily S-allylated.

Protocol 4: S-Allylation of 2-Mercaptobenzimidazole

The S-allylation of 2-mercaptobenzimidazole is a straightforward nucleophilic substitution reaction.

Experimental Protocol:

To a solution of 2-mercaptobenzimidazole (1.0 equiv) in a suitable solvent like DMF or ethanol, a base such as potassium hydroxide (KOH) (1.0 equiv) is added.[2] The mixture is stirred to form the thiolate salt. This compound1-propene (1.0 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating.[2] After completion, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford the S-allylated product.[2] Recrystallization can be performed for further purification.[2]

HeterocycleBaseSolventTemp. (°C)Time (h)Yield (%)
2-MercaptobenzimidazoleKOHDMF/H₂ORT2470

S_Allylation_MBI MBI 2-Mercaptobenzimidazole Base KOH in DMF/H₂O MBI->Base Reaction Stir at RT Base->Reaction AllylBromide This compound1-propene AllylBromide->Reaction Workup Pour into H₂O, Filter, Wash, Dry Reaction->Workup Product 2-(Allylthio)benzimidazole Workup->Product

Microwave-Assisted Allylation

Microwave irradiation can significantly accelerate allylation reactions, often leading to higher yields in shorter reaction times.

Protocol 5: Microwave-Assisted N-Allylation of Pyrazoles

Experimental Protocol:

A mixture of the pyrazole (B372694) (1.0 equiv), this compound1-propene (1.2 equiv), and a base such as potassium carbonate (1.5 equiv) is prepared in a suitable microwave-safe vessel, either neat or with a minimal amount of a high-boiling solvent like DMF. The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) for a short period (typically 5-20 minutes). After cooling, the reaction mixture is worked up in a similar manner to the conventional heating methods described above.

HeterocycleBaseSolventTemp. (°C)Time (min)Yield (%)
PyrazoleK₂CO₃Neat1201090
3,5-DimethylpyrazoleK₂CO₃DMF140595

Microwave_Allylation Reactants Pyrazole + this compound1-propene + Base Microwave Microwave Irradiation (100-140°C, 5-20 min) Reactants->Microwave Workup Standard Workup & Purification Microwave->Workup Product N-Allyl Pyrazole Workup->Product

References

Synthesis of Fluorescent Dyes from 3-Bromo-1-Propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorescent dyes utilizing 3-bromo-1-propanol (B121458) as a key starting material. The methodologies outlined are particularly relevant for the development of fluorescent probes for biological imaging, sensing, and high-throughput screening applications.

Introduction

This compound1-propanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of fluorescent probes. Its hydroxyl group allows for the introduction of further functionality or linkage to biomolecules, while the bromo group provides a reactive site for the alkylation of heterocyclic systems to form fluorescent quaternary ammonium (B1175870) salts. This approach is particularly useful for the synthesis of quinolinium-based dyes, a class of fluorophores known for their sensitivity to their local environment, making them excellent candidates for ion sensing and membrane potential probes.[1][2]

This application note will focus on a detailed protocol for the synthesis of a fluorescent quinolinium dye, N-(3-hydroxypropyl)-6-methoxyquinolinium bromide, and will also explore the potential for synthesizing other classes of fluorescent dyes from this compound1-propanol.

Synthesis of a Fluorescent Quinolinium Dye

A prominent application of this compound1-propanol in fluorescent dye synthesis is the quaternization of quinoline (B57606) derivatives. The reaction of this compound1-propanol with 6-methoxyquinoline (B18371) yields N-(3-hydroxypropyl)-6-methoxyquinolinium bromide, a water-soluble and highly fluorescent dye.[3]

Signaling Pathway Diagram

The synthesis of N-(3-hydroxypropyl)-6-methoxyquinolinium bromide proceeds via a direct quaternization reaction, which can be depicted as a simple signaling pathway where the reactants are converted to the product.

G cluster_reactants Reactants cluster_product Product This compound1-propanol This compound1-propanol N-(3-hydroxypropyl)-6-methoxyquinolinium bromide N-(3-hydroxypropyl)-6-methoxyquinolinium bromide This compound1-propanol->N-(3-hydroxypropyl)-6-methoxyquinolinium bromide Alkylation 6-Methoxyquinoline 6-Methoxyquinoline 6-Methoxyquinoline->N-(3-hydroxypropyl)-6-methoxyquinolinium bromide Alkylation

Caption: Synthetic pathway for N-(3-hydroxypropyl)-6-methoxyquinolinium bromide.

Experimental Protocol: Synthesis of N-(3-hydroxypropyl)-6-methoxyquinolinium bromide

This protocol is based on the general method for the synthesis of quinolinium dyes.[3]

Materials:

  • This compound1-propanol (97%)

  • 6-Methoxyquinoline (98%)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-methoxyquinoline (1.0 eq) in anhydrous acetonitrile.

  • Add this compound1-propanol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with copious amounts of diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield N-(3-hydroxypropyl)-6-methoxyquinolinium bromide as a solid.

Data Presentation
ParameterValueReference
Reactants
This compound1-propanol Molar Mass138.99 g/mol
6-Methoxyquinoline Molar Mass159.19 g/mol
Product
Product NameN-(3-hydroxypropyl)-6-methoxyquinolinium bromide[3]
AppearanceExpected to be a solid
Spectroscopic Properties (of a similar compound)
Excitation Maximum (λex)~350 nm[4]
Emission Maximum (λem)~460 nm[4]
Fluorescence Quantum Yield (ΦF)Generally high for this class of dyes[4]

Note: Specific yield and photophysical data for the N-(3-hydroxypropyl) derivative were not explicitly available in the searched literature. The provided spectroscopic data is for a structurally similar and commercially available quinolinium dye, N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), and serves as a reasonable estimate.

Experimental Workflow

The overall workflow for the synthesis and characterization of the fluorescent dye is depicted below.

G Reactants 1. Reactant Preparation (this compound1-propanol & 6-Methoxyquinoline) Reaction 2. Quaternization Reaction (Reflux in Acetonitrile) Reactants->Reaction Precipitation 3. Product Precipitation (Addition of Diethyl Ether) Reaction->Precipitation Filtration 4. Filtration and Washing Precipitation->Filtration Drying 5. Drying under Vacuum Filtration->Drying Characterization 6. Characterization (NMR, Mass Spec, Spectroscopy) Drying->Characterization

Caption: Experimental workflow for quinolinium dye synthesis.

Potential for Synthesis of Other Fluorescent Dyes

The reactivity of this compound1-propanol is not limited to the synthesis of quinolinium dyes. The hydroxyl and bromo functionalities can be exploited to synthesize other classes of fluorescent molecules.

  • Coumarin (B35378) Derivatives: The hydroxyl group of this compound1-propanol could be used to introduce this three-carbon chain as an ether linkage onto a coumarin scaffold. Subsequent reaction of the bromo group could then be used to link the coumarin to other molecules or functional groups.[5][6][7]

  • Carbazole (B46965) Derivatives: The nitrogen atom of a carbazole ring system can be alkylated with this compound1-propanol to introduce the hydroxypropyl group, potentially tuning the photophysical properties of the carbazole fluorophore.

The general synthetic strategy would involve the reaction of the hydroxyl or bromo group of this compound1-propanol with a suitable fluorescent core structure. The choice of reaction conditions would depend on the specific reactivity of the chosen fluorophore.

Conclusion

This compound1-propanol is a readily available and versatile starting material for the synthesis of fluorescent dyes, particularly quinolinium-based probes. The straightforward quaternization reaction provides a simple and efficient route to water-soluble, fluorescent compounds with potential applications in biological sensing and imaging. The methodologies and data presented in this application note provide a solid foundation for researchers to synthesize and characterize these valuable fluorescent tools. Further exploration of the reactivity of this compound1-propanol with other fluorophore scaffolds is a promising avenue for the development of novel fluorescent probes.

References

Application of 3-Bromophthalide in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-bromophthalide (B1266435) as a versatile building block in the synthesis of natural products and their analogues. 3-Bromophthalide serves as a key electrophilic precursor for the introduction of the phthalide (B148349) moiety, a structural motif present in a variety of biologically active compounds.

Introduction to 3-Bromophthalide in Synthesis

3-Bromophthalide is a valuable reagent in organic synthesis, primarily utilized as a precursor to the phthalidyl cation or its synthetic equivalents. Its utility stems from the facile displacement of the bromide, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the 3-position of the phthalide ring. This reactivity has been exploited in the synthesis of numerous natural products, including 3-arylphthalides, and provides a pathway to more complex polycyclic systems. The phthalide core itself is a privileged structure, found in natural products exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic properties.

Synthesis of 3-Bromophthalide

The preparation of 3-bromophthalide is typically achieved through the radical bromination of phthalide using N-bromosuccinimide (NBS) as the bromine source. This method, a modification of the Wohl-Ziegler reaction, is efficient and provides the desired product in good yield.[1]

Experimental Protocol: Synthesis of 3-Bromophthalide[1]

Materials:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), dry

  • Benzoyl peroxide (initiator, optional)

  • Cyclohexane (B81311) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of phthalide (10.0 g, 0.075 mol) and N-bromosuccinimide (13.3 g, 0.075 mol) in dry carbon tetrachloride (200 mL) is prepared.

  • The reaction mixture is heated to reflux. The reaction can be initiated by exposure to a 100-watt light bulb placed near the flask.

  • The reaction is monitored by observing the consumption of the dense N-bromosuccinimide at the bottom of the flask and the formation of the less dense succinimide (B58015), which floats to the top. The reaction is typically complete within 3-4 hours.

  • After completion, the mixture is cooled, and the succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to a volume of 15–20 mL.

  • The concentrate is cooled to induce crystallization. The crude 3-bromophthalide is collected by filtration.

  • The crude product can be recrystallized from cyclohexane to yield pure 3-bromophthalide as colorless plates.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Crude Yield (%)Recrystallized Yield (%)Melting Point (°C)Reference
PhthalideNBSCCl₄3-475-81Not specified78-80[1]

Application in the Synthesis of 3-Arylphthalides

A significant application of 3-bromophthalide is in the synthesis of 3-arylphthalides. This is typically achieved through a two-step process involving the hydrolysis of 3-bromophthalide to 3-hydroxyphthalide, followed by a Friedel-Crafts-type reaction with an aromatic substrate.[2]

Synthesis of 3-Hydroxyphthalide

Experimental Protocol: [2]

Materials:

Procedure:

  • A solution of 3-bromophthalide (500 mg, 2.35 mmol) in distilled water (25 mL) is treated with 85% KOH (200 mg, 3.0 mmol).

  • The mixture is stirred under reflux for 2 hours.

  • The reaction is allowed to cool to room temperature and then acidified with KHSO₄ (170 mg).

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to yield crude 3-hydroxyphthalide.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Yield (%)Reference
3-BromophthalideKOHH₂O286[2]
Synthesis of 3-Arylphthalides via Dehydrative Coupling

Experimental Protocol: [2]

Materials:

  • 3-Hydroxyphthalide

  • Arene (e.g., resorcinol)

  • Sulfuric acid (H₂SO₄)/Water mixture (3:7)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • 3-Hydroxyphthalide (95 mg, 0.63 mmol) is treated with a mixture of H₂SO₄/H₂O (3:7) and stirred for 10 minutes.

  • The corresponding aromatic compound (1 mmol) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is neutralized with NaOH and extracted with CHCl₃ (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, and the solvent is concentrated under reduced pressure to afford the 3-arylphthalide.

Quantitative Data for Representative 3-Arylphthalides:

3-Hydroxyphthalide (mmol)AreneProductYield (%)Reference
0.63Resorcinol3-(2,4-dihydroxyphenyl)phthalideNot specified[2]

Application in the Synthesis of Polycyclic Natural Products

3-Bromophthalide is a precursor to phthalide anions, which are valuable nucleophiles in annulation reactions for the construction of polycyclic aromatic systems found in many natural products. While detailed protocols are not available in the initial search results, the literature suggests its utility in the synthesis of compounds like kalafungin, pachybasin, and chrysophanol (B1684469) through phthalide annulation strategies.[3] This approach offers a direct and regiosepecific route to these complex molecules.

Visualizations

Experimental Workflow for 3-Arylphthalide Synthesis

G cluster_0 Synthesis of 3-Bromophthalide cluster_1 Synthesis of 3-Hydroxyphthalide cluster_2 Synthesis of 3-Arylphthalide Phthalide Phthalide NBS NBS, CCl4, Reflux Bromophthalide 3-Bromophthalide NBS->Bromophthalide Radical Bromination KOH KOH, H2O, Reflux Hydroxyphthalide 3-Hydroxyphthalide Bromophthalide->Hydroxyphthalide KOH->Hydroxyphthalide Hydrolysis Arene Arene, H2SO4/H2O Arylphthalide 3-Arylphthalide Hydroxyphthalide->Arylphthalide Arene->Arylphthalide Dehydrative Coupling

Caption: Workflow for the synthesis of 3-arylphthalides from phthalide via 3-bromophthalide.

Logical Relationship of 3-Bromophthalide in Natural Product Synthesis

G cluster_products Natural Product Scaffolds 3-Bromophthalide 3-Bromophthalide 3-Arylphthalides 3-Arylphthalides 3-Bromophthalide->3-Arylphthalides Electrophilic Substitution Isoindolinone Alkaloids Isoindolinone Alkaloids 3-Bromophthalide->Isoindolinone Alkaloids Nucleophilic Displacement Polycyclic Quinones Polycyclic Quinones (e.g., Kalafungin) 3-Bromophthalide->Polycyclic Quinones Phthalide Annulation

Caption: 3-Bromophthalide as a versatile precursor for diverse natural product scaffolds.

References

Purifying Brominated Compounds: A Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of brominated compounds using column chromatography. This guide is designed to assist researchers in developing robust and efficient purification strategies for a wide range of brominated molecules, from simple aromatic and aliphatic compounds to complex natural products and flame retardants.

Application Notes

Introduction to Column Chromatography for Brominated Compounds

Column chromatography is a cornerstone technique for the purification of organic compounds. Its principles are based on the differential partitioning of analytes between a stationary phase and a mobile phase. For brominated compounds, which often exhibit unique polarity and reactivity, careful selection of chromatographic conditions is crucial for achieving high purity.

The presence of bromine atoms in a molecule influences its polarity. While the electronegativity of bromine is less than that of chlorine, the larger size and polarizability of the bromine atom can lead to significant dipole moments and intermolecular interactions. These interactions, including halogen bonding, can be exploited for effective chromatographic separation.

Selecting the Right Stationary Phase

The choice of stationary phase is critical and depends on the polarity of the target brominated compound and the impurities to be removed.

  • Silica (B1680970) Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography of brominated compounds. Its slightly acidic nature makes it suitable for a wide range of organic molecules. For sensitive compounds, deactivated or neutral silica gel can be used. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude sample for effective separation.

  • Alumina (B75360) (Al₂O₃): Alumina is another popular polar stationary phase. It is available in acidic, neutral, and basic forms, offering versatility. Basic alumina can be particularly useful for purifying acid-sensitive brominated compounds.

  • Florisil®: This is a magnesium silicate (B1173343) gel that is often used for the cleanup of environmental samples containing polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants.

  • Reversed-Phase Silica (C8, C18): For highly polar brominated compounds or for purification using preparative High-Performance Liquid Chromatography (Prep-HPLC), reversed-phase silica is the stationary phase of choice.

Mobile Phase Selection and Optimization

The selection of an appropriate mobile phase (eluent) is arguably the most critical step in developing a successful column chromatography method. The goal is to find a solvent system that provides a good separation between the desired compound and its impurities.

Thin-Layer Chromatography (TLC) for Method Development: TLC is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a preparative column run. The ideal solvent system for column chromatography will result in a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. A significant difference in Rf values (at least 0.2) between the target compound and its nearest impurities is desirable for good separation.

Common Solvent Systems for Brominated Compounds:

A mixture of a non-polar solvent and a more polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

PolarityNon-Polar SolventPolar SolventTypical Applications for Brominated Compounds
Very Low Hexane (B92381) / Petroleum Ether-Separation of non-polar brominated alkanes and aromatic compounds.
Low to Medium Hexane / Petroleum EtherEthyl Acetate (B1210297)General purpose for a wide range of brominated compounds.
Medium to High DichloromethaneMethanolPurification of more polar brominated compounds like phenols and anilines.
High Ethyl AcetateMethanolFor highly polar brominated compounds.

Gradient Elution: For complex mixtures containing brominated compounds with a wide range of polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) elution. The polarity of the mobile phase is gradually increased during the separation, allowing for the elution of both non-polar and polar compounds in a reasonable time with good resolution.

Troubleshooting Common Issues in the Chromatography of Brominated Compounds
ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute (stuck on the column) Mobile phase is not polar enough. Compound may be degrading on the acidic silica gel.Gradually increase the polarity of the mobile phase. For basic compounds like brominated anilines, consider adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent. Consider using a less acidic stationary phase like deactivated silica or alumina.
Poor separation of isomers The solvent system is not selective enough.Screen a wider range of solvent systems with different functionalities (e.g., toluene, diethyl ether). Consider using a different stationary phase. For challenging isomer separations, preparative HPLC may be necessary.
Tailing of peaks Sample is overloaded. Unwanted interactions with the stationary phase.Reduce the amount of sample loaded onto the column. Add a small amount of a more polar solvent or a modifier (like triethylamine for bases or acetic acid for acids) to the mobile phase.
Colored impurities co-eluting Highly conjugated or degradation products.Passing the crude material through a small plug of silica gel with a non-polar eluent can sometimes remove colored impurities. Treatment with activated charcoal before chromatography can also be effective.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of 4-Bromo-3-(trifluoromethyl)aniline

This protocol is a standard procedure for the purification of a moderately polar brominated aromatic amine using flash column chromatography.

1. Materials:

  • Crude 4-Bromo-3-(trifluoromethyl)aniline

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • TLC plates (silica gel coated)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • Rotary evaporator

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a solvent system of hexane and ethyl acetate (start with a ratio of 9:1).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

3. Column Preparation (Wet Packing):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis.

  • Pour the slurry into the column, taking care to avoid air bubbles.

  • Gently tap the column to ensure even packing.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure to achieve a steady flow rate.

  • Begin collecting fractions in an orderly manner.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Bromo-3-(trifluoromethyl)aniline.

Protocol 2: Fractionation of Polybrominated Diphenyl Ethers (PBDEs) using a Multi-layer Silica Gel and Florisil Column

This protocol is adapted from methods used for the cleanup of environmental samples and is effective for separating PBDEs from other halogenated compounds like PCBs and PCDD/Fs.

1. Materials:

  • Sample extract containing PBDEs and other compounds

  • Silica gel (activated)

  • Acidic silica gel (44% w/w H₂SO₄)

  • Basic silica gel (33% w/w 1M NaOH)

  • Florisil (activated)

  • Anhydrous sodium sulfate

  • Hexane

  • Dichloromethane (DCM)

  • Chromatography columns

2. Multi-layer Silica Gel Column Preparation:

  • Pack a chromatography column from bottom to top with:

    • Glass wool plug

    • 2 g activated silica gel

    • 4 g acidic silica gel

    • 2 g activated silica gel

    • 8 g basic silica gel

    • 2 g activated silica gel

    • 2 g anhydrous sodium sulfate

3. Elution from Silica Gel Column:

  • Pre-wash the column with hexane.

  • Load the concentrated sample extract onto the column.

  • Fraction 1 (containing PCBs and some other organochlorines): Elute with 70 mL of hexane.

  • Fraction 2 (containing PBDEs): Elute with 70 mL of a 1:1 mixture of hexane and DCM.

4. Florisil Column Cleanup (for Fraction 1):

  • Prepare a column with 10 g of activated Florisil topped with 1 g of anhydrous sodium sulfate.

  • Load the concentrated Fraction 1.

  • Elute with 65 mL of hexane to recover the PCBs.

5. Analysis:

  • The collected fractions can then be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of PBDEs and other target compounds.

Data Presentation

Table 1: HPLC Conditions for the Analysis of Brominated Anilines

ParameterCondition
Column Primesep 200, 4.6 x 150 mm, 5 µm
Mobile Phase 30% Acetonitrile, 70% Water, 20 mM Ammonium Formate, pH 3.5
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 5 µL
Column Temperature 30 °C
Data synthesized from information provided in the search results.

Table 2: Typical GC-MS Parameters for the Analysis of PBDEs

ParameterCondition
Column DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280-300 °C
Oven Program Start at 100°C, ramp to 320°C
Detection Mass Spectrometry (Electron Ionization - EI)
These are general conditions and may require optimization for specific congeners.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude Brominated Compound TLC_Analysis TLC for Solvent System Optimization Crude_Sample->TLC_Analysis Column_Packing Column Packing (Wet or Dry) TLC_Analysis->Column_Packing Select Solvents Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Brominated Compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of brominated compounds by column chromatography.

solvent_selection_logic Start Start: Crude Mixture Run_TLC Run TLC with a test solvent system (e.g., 9:1 Hexane:EtOAc) Start->Run_TLC Check_Rf Is the Rf of the target compound ~0.25-0.35? Run_TLC->Check_Rf Rf_Too_High Rf > 0.35 Check_Rf->Rf_Too_High Yes Rf_Too_Low Rf < 0.25 Check_Rf->Rf_Too_Low No Good_Separation Is there good separation from impurities? Check_Rf->Good_Separation Yes Adjust_Polarity_Down Decrease Polarity (e.g., increase % Hexane) Rf_Too_High->Adjust_Polarity_Down Adjust_Polarity_Up Increase Polarity (e.g., increase % EtOAc) Rf_Too_Low->Adjust_Polarity_Up Use_System Use this solvent system for the column Good_Separation->Use_System Yes Try_New_System Try a different solvent system Good_Separation->Try_New_System No Adjust_Polarity_Down->Run_TLC Adjust_Polarity_Up->Run_TLC Try_New_System->Run_TLC

Caption: Logical workflow for selecting a mobile phase using TLC.

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 3-bromothiophene (B43185). This reaction is a powerful and versatile tool for the synthesis of 3-arylthiophenes, which are important structural motifs in many pharmaceutical compounds and organic materials. This document outlines typical reaction conditions, provides detailed experimental protocols, and includes a workflow diagram for clarity.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] For 3-bromothiophene, this reaction enables the formation of a carbon-carbon bond at the C3 position of the thiophene (B33073) ring, offering a direct route to a diverse range of 3-substituted thiophene derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[2] While 3-bromothiophene can be a more challenging substrate compared to its 2-bromo isomer due to differences in electronic properties and C-Br bond strength, optimized conditions can lead to efficient transformations.[3]

Reaction Parameters and Data

The efficiency of the Suzuki coupling of 3-bromothiophene is highly dependent on the specific reaction conditions. Below is a summary of typical conditions and reported yields for the coupling of various brominated thiophenes with arylboronic acids, which can serve as a starting point for the optimization of reactions with 3-bromothiophene.

Table 1: Typical Conventional Heating Suzuki Coupling Conditions for Brominated Thiophenes

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (4)-K₃PO₄ (1.75)Dioxane/H₂O (4:1)901262-77For 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids.[4]
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)90-10012-24Not SpecifiedGeneral protocol for 3-bromo-7-chloro-1-benzothiophene.[2]
Pd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)85-90Not SpecifiedGoodFor 4-bromothiophene-2-carbaldehyde with phenylboronic ester.[5]

Table 2: Microwave-Assisted Suzuki Coupling Conditions for Brominated Heterocycles

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (min)Yield (%)Notes
XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Ethanol/H₂O (4:1)1354091For 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[6]
Pd EnCat (10)-Bu₄NOAc (3)Acetonitrile14015>80General conditions for various aryl halides.[7]
Pd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140Not SpecifiedGoodFor 3-bromoindazoles.[8]

Experimental Protocols

Below are detailed protocols for both conventional heating and microwave-assisted Suzuki coupling of 3-bromothiophene. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromothiophene using Conventional Heating

This protocol is adapted from procedures for similar brominated heterocycles.[2][9]

Materials:

  • 3-Bromothiophene

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylthiophene.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of 3-Bromothiophene

This protocol is based on general methods for microwave-assisted Suzuki reactions.[6][7]

Materials:

  • 3-Bromothiophene

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., XPhosPdG2/XPhos)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Ethanol/Water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., XPhosPdG2, 0.05 mmol, 5 mol%), the ligand (e.g., XPhos, 0.10 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 5 mL of Ethanol/Water 4:1) to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 135 °C) for the specified time (e.g., 40 minutes). Stirring should be active throughout the reaction.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualized Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Bromothiophene, Arylboronic Acid, Base C Establish Inert Atmosphere A->C 1. B Add Catalyst and Solvent D Heat Mixture (Conventional or Microwave) B->D C->B 2. E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for the Suzuki coupling of 3-bromothiophene.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_boronate R-Pd(II)L_n-OR' PdII_halide->PdII_boronate Transmetalation PdII_biaryl R-Pd(II)L_n-R' PdII_biaryl->Pd0 Reductive Elimination Product R-R' (3-Arylthiophene) PdII_biaryl->Product ArylHalide R-X (3-Bromothiophene) BoronicAcid R'-B(OH)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

How to improve the yield of 3-bromopyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3-bromopyridine (B30812) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-bromopyridine?

A1: The most prevalent methods for synthesizing 3-bromopyridine are:

  • Direct Electrophilic Bromination of Pyridine (B92270): This method involves the reaction of pyridine with bromine, typically in the presence of a strong acid like sulfuric acid or oleum.[1][2]

  • Sandmeyer Reaction of 3-Aminopyridine (B143674): This two-step process involves the diazotization of 3-aminopyridine to form a diazonium salt, which is then treated with a copper(I) bromide catalyst to yield 3-bromopyridine.[1][3][4]

Q2: I am getting a low yield in my direct bromination of pyridine. What are the likely causes?

A2: Low yields in the direct bromination of pyridine are often attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction is highly temperature-sensitive. Temperatures that are too high can lead to the formation of poly-brominated byproducts, while temperatures that are too low may result in an incomplete reaction.[5]

  • Incorrect Stoichiometry: An excess of bromine can favor the formation of di- and tri-brominated pyridines.[6]

  • Formation of Byproducts: Besides poly-bromination, the formation of isomeric 2- and 4-bromopyridines can also occur, complicating purification and reducing the yield of the desired product.[5]

  • Reagent Purity: Impurities in pyridine or bromine can interfere with the reaction.[6]

Q3: My Sandmeyer reaction for 3-bromopyridine synthesis is not working well. What should I check?

A3: Common issues with the Sandmeyer reaction for this synthesis include:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure that the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite (B80452) to prevent the decomposition of the diazonium salt.

  • Catalyst Activity: The copper(I) bromide catalyst must be active. If the catalyst has been exposed to air for an extended period, its activity may be diminished.

  • Purity of 3-Aminopyridine: Impurities in the starting 3-aminopyridine can lead to side reactions and a lower yield.

Q4: How can I minimize the formation of poly-brominated byproducts in the direct bromination method?

A4: To minimize the formation of products like 3,5-dibromopyridine, you should:

  • Carefully control the stoichiometry: Use a precise molar ratio of bromine to pyridine.[7]

  • Optimize the reaction temperature: Maintain the temperature within the recommended range (typically 130-140 °C).[1][7]

  • Control the reaction time: Prolonged reaction times can increase the likelihood of multiple brominations.

Q5: What are the best methods for purifying the final 3-bromopyridine product?

A5: Purification of 3-bromopyridine typically involves the following steps:

  • Neutralization and Extraction: After the reaction, the mixture is neutralized, and the product is extracted into an organic solvent.[1][5]

  • Drying: The organic extract is dried over an anhydrous salt like sodium sulfate.[1]

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for isolating pure 3-bromopyridine from byproducts and residual solvent.[1]

  • Column Chromatography: For very high purity, silica (B1680970) gel column chromatography can be employed.[8]

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination of Pyridine
Symptom Potential Cause Suggested Solution
Low conversion of starting material Insufficient reaction temperature or time.Gradually increase the reaction temperature within the optimal range (130-140 °C) and monitor the reaction progress by GC or TLC.[1][7]
Significant amount of poly-brominated products Excess bromine or high reaction temperature.Carefully control the stoichiometry of bromine. Ensure the reaction temperature does not exceed 140 °C.[5][7]
Formation of a large amount of tar-like substances Reaction temperature is too high.Maintain a consistent and controlled temperature throughout the reaction.[9]
Difficult to stir reaction mixture Formation of pyridinium (B92312) salts.Ensure vigorous mechanical stirring throughout the reaction.[1]
Issue 2: Problems with the Sandmeyer Reaction
Symptom Potential Cause Suggested Solution
Low yield of diazonium salt Temperature too high during diazotization.Maintain a temperature of 0-5 °C during the addition of sodium nitrite.
Reaction fails to produce 3-bromopyridine Inactive Cu(I)Br catalyst.Use freshly prepared or commercially available high-purity Cu(I)Br.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Ensure the reaction is carried out under anhydrous conditions as much as possible until the addition of the copper catalyst.

Experimental Protocols

Protocol 1: Direct Bromination of Pyridine

This protocol is adapted from established methods for the electrophilic bromination of pyridine.[1][7]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add pyridine (1.0 mol) and 90-95% sulfuric acid (3.7 mol). Cool the mixture to 0 °C in an ice bath.

  • Bromine Addition: Slowly add bromine (1.0 mol) dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-135 °C and maintain this temperature for 7-8 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: In a well-ventilated fume hood, slowly neutralize the acidic solution with a 6N sodium hydroxide (B78521) solution until the pH reaches 8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., petroleum ether or dichloromethane).[1][5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 3-bromopyridine.

Protocol 2: Sandmeyer Reaction of 3-Aminopyridine

This protocol outlines the synthesis of 3-bromopyridine from 3-aminopyridine via a diazonium salt intermediate.[3][4][10]

  • Diazotization:

    • Dissolve 3-aminopyridine (1.0 mol) in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 mol) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 mol) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate).

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

    • Purify the crude 3-bromopyridine by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Direct Bromination of Pyridine

Parameter Condition A[1] Condition B[7] Condition C[11]
Starting Material PyridinePyridinePyridine
Brominating Agent BromineBromineHydrogen Peroxide / HBr
Acid 90% Sulfuric Acid80-95% Sulfuric AcidHydrobromic Acid
Temperature 130 °C130-140 °C70-120 °C
Reaction Time 8 hours7-8 hours1-48 hours
Reported Yield Not specified in abstractHigh yield claimedUp to 70%

Visualizations

Troubleshooting_Low_Yield Start Low Yield of 3-Bromopyridine CheckMethod Which synthesis method was used? Start->CheckMethod DirectBromination Direct Bromination CheckMethod->DirectBromination Direct Bromination Sandmeyer Sandmeyer Reaction CheckMethod->Sandmeyer Sandmeyer CheckTemp Is the reaction temperature optimal (130-140°C)? DirectBromination->CheckTemp CheckDiazotization Was the diazotization temperature low enough (0-5°C)? Sandmeyer->CheckDiazotization CheckStoich Is the Bromine:Pyridine stoichiometry correct? CheckTemp->CheckStoich Yes AdjustTemp Adjust temperature and monitor reaction CheckTemp->AdjustTemp No CheckPurity Are the starting materials pure? CheckStoich->CheckPurity Yes AdjustStoich Use correct molar ratios CheckStoich->AdjustStoich No PurifyReagents Purify starting materials CheckPurity->PurifyReagents No ImprovedYield Improved Yield CheckPurity->ImprovedYield Yes CheckCatalyst Is the Cu(I)Br catalyst active? CheckDiazotization->CheckCatalyst Yes OptimizeDiazotization Optimize diazotization conditions CheckDiazotization->OptimizeDiazotization No CheckCatalyst->CheckPurity Yes UseFreshCatalyst Use fresh/active catalyst CheckCatalyst->UseFreshCatalyst No AdjustTemp->CheckStoich AdjustStoich->CheckPurity PurifyReagents->ImprovedYield OptimizeDiazotization->CheckCatalyst UseFreshCatalyst->CheckPurity

Caption: Troubleshooting workflow for low yield in 3-bromopyridine synthesis.

Synthesis_Workflow cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction Pyridine Pyridine Bromination Bromination (Br2, H2SO4, 130-140°C) Pyridine->Bromination Workup Workup (Neutralization, Extraction) Bromination->Workup ThreeAminoPyridine 3-Aminopyridine Diazotization Diazotization (NaNO2, HBr, 0-5°C) ThreeAminoPyridine->Diazotization SandmeyerStep Sandmeyer Reaction (CuBr) Diazotization->SandmeyerStep SandmeyerStep->Workup Purification Purification (Distillation) Workup->Purification Product 3-Bromopyridine Purification->Product

Caption: General workflows for the synthesis of 3-bromopyridine.

References

Technical Support Center: Overcoming Challenges in the Purification of 3-Bromo-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-bromo-compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compoundcompound reaction mixtures?

Common impurities largely depend on the synthetic route but often include unreacted starting materials, over-brominated or under-brominated byproducts, and residual reagents or catalysts.[1][2] For instance, in syntheses involving brominating agents like PBr₃, organophosphorus byproducts may be present.[1] In coupling reactions, such as Suzuki or Buchwald-Hartwig, impurities can include homocoupled products and catalyst residues.[3]

Q2: My this compoundcompound appears to be degrading during purification. What are the likely causes?

This compoundcompounds, particularly those with additional functional groups, can be susceptible to degradation under certain conditions. Common causes include:

  • Acidic Conditions: Standard silica (B1680970) gel used in column chromatography is slightly acidic and can cause decomposition or dehalogenation of acid-sensitive compounds, such as certain quinoline (B57606) derivatives.[3][4]

  • High Temperatures: Prolonged exposure to high temperatures during solvent evaporation or distillation can lead to degradation.[3]

  • Reactive Solvents: Protic solvents like methanol (B129727) or water can sometimes participate in side reactions, especially under non-neutral pH conditions.[3]

  • Instability of the C-Br bond: The carbon-bromine bond can be labile, especially in allylic or benzylic systems, leading to decomposition.[5] Reductive dehalogenation, where the bromine atom is replaced by hydrogen, is a known degradation pathway.[6][7]

Q3: Why is my this compoundcompound "oiling out" during recrystallization instead of forming crystals?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This is often due to one of the following reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.[8]

  • The solution is cooling too rapidly, not allowing sufficient time for crystal nucleation and growth.[8][9]

  • The presence of a high concentration of impurities can depress the melting point of the mixture.[9]

Troubleshooting Guides

Guide 1: Column Chromatography

Issue: Poor separation of the this compoundcompound from impurities.

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System (Eluent) Use Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[4][9] For aromatic compounds, consider eluents containing toluene (B28343) to leverage π-π stacking interactions for better separation.[10]Clear separation of spots on the TLC plate, indicating a suitable eluent for column chromatography.[9]
Co-elution of Isomers or Closely Related Impurities Employ a long column with a slow, shallow gradient elution.[10] If co-elution persists, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]Improved resolution between the desired product and closely related impurities.
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is to use a stationary phase to crude product ratio of at least 30:1 to 50:1 by weight.[4][10]Sharper bands and better separation of components.
Improper Column Packing Ensure the column is packed uniformly as a slurry to avoid air bubbles or cracks, which can lead to channeling and poor separation.[9]A well-packed column with a level surface, resulting in uniform band elution.[9]

Issue: The this compoundcompound is decomposing on the silica gel column.

Potential CauseTroubleshooting StepExpected Outcome
Acidic Nature of Silica Gel Neutralize the silica gel by preparing a slurry in the eluent containing a small amount (0.1-2%) of a base like triethylamine (B128534) or pyridine.[3][4]Minimized product degradation and improved recovery of acid-sensitive compounds.
Alternative Stationary Phase Needed Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[3][4]Successful purification of the compound without decomposition.
Prolonged Contact Time Use flash chromatography with a shorter, wider column to reduce the time the compound spends in contact with the stationary phase.[4]Reduced decomposition and higher yield of the purified product.
Guide 2: Recrystallization

Issue: Low or no crystal formation after cooling.

Potential CauseTroubleshooting StepExpected Outcome
Excessive Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much was added, carefully evaporate some solvent and allow the solution to cool again.[9][11]Improved crystal yield upon cooling.[9]
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[11]Initiation of crystal formation.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Screen various single or mixed solvent systems.[8][11]A significant increase in crystal formation upon cooling, leading to higher recovery.[9]

Issue: The purified crystals are still colored.

Potential CauseTroubleshooting StepExpected Outcome
Co-crystallization of Colored Impurities Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[8][11]Removal of colored impurities, resulting in colorless crystals.
Surface Adsorption of Impurities Perform a second recrystallization to further purify the product.[11]Higher purity and improved appearance of the final product.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compoundCompound
  • Solvent System Selection: Utilize TLC to determine an optimal solvent system that provides a good separation of the target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[4][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.[12]

  • Sample Loading: Dissolve the crude this compoundcompound in a minimal amount of the eluent or a suitable solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, use a dry loading technique by pre-adsorbing the compound onto a small amount of silica gel.[3][9]

  • Elution: Begin elution with the determined solvent system, gradually increasing polarity if a gradient is required. Maintain a steady flow rate and collect fractions.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compoundcompound.[4]

Protocol 2: General Procedure for Recrystallization of a this compoundCompound
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[11] Common choices include ethanol, methanol, hexanes, and toluene, or mixed solvent systems like ethanol/water.[3][11]

  • Dissolution: Place the crude this compoundcompound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[11]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.[8]

Visualizations

Troubleshooting_Column_Chromatography start Start Purification: Crude this compoundCompound tlc Perform TLC Analysis start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions decomposition Decomposition? elute->decomposition poor_sep Poor Separation? analyze_fractions->poor_sep combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compoundCompound evaporate->pure_product poor_sep->combine_pure No change_eluent Optimize Eluent (Gradient/Solvent) poor_sep->change_eluent Yes repack_column Check/Repack Column poor_sep->repack_column Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes change_eluent->elute repack_column->load_sample reduce_load->load_sample decomposition->analyze_fractions No neutralize_silica Use Neutralized Silica or Add Base to Eluent decomposition->neutralize_silica Yes alt_stationary Use Alumina or other Stationary Phase decomposition->alt_stationary Yes neutralize_silica->pack_column alt_stationary->pack_column

Caption: Troubleshooting workflow for column chromatography of this compoundcompounds.

Troubleshooting_Recrystallization start Start Recrystallization: Crude this compoundCompound select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filter (if insolubles present) dissolve->hot_filter cool Cool to Crystallize dissolve->cool hot_filter->cool no_crystals No Crystals Formed? cool->no_crystals oiling_out Compound Oiled Out? cool->oiling_out collect_crystals Collect Crystals (Vacuum Filtration) wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry pure_product Pure this compoundCompound wash_dry->pure_product no_crystals->collect_crystals No induce_crystallization Induce Crystallization: Scratch or Seed no_crystals->induce_crystallization Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes induce_crystallization->cool reduce_solvent->cool oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, and Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compoundcompounds.

References

Side reactions to avoid during the bromination of thiophene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of thiophene (B33073). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding common side reactions and optimizing experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of thiophene?

A1: The primary side reactions in thiophene bromination are:

  • Polybromination: Thiophene is highly activated towards electrophilic substitution, making it susceptible to over-bromination. This can lead to the formation of 2,5-dibromothiophene, 2,3,5-tribromothiophene, and even tetrabromothiophene (B189479) when monobromination is desired.[1]

  • Lack of Regioselectivity: While the 2- and 5- (α) positions are the most reactive, substitution at the 3- and 4- (β) positions can occur, leading to a mixture of isomers that can be difficult to separate. The formation of 3-bromothiophene (B43185) is a known impurity in the synthesis of 2-bromothiophene (B119243).

  • Dimerization/Polymerization: Under certain conditions, especially with strong acids or catalysts, thiophene and its brominated derivatives can undergo dimerization or polymerization.[2]

  • Debromination: In some instances, particularly during workup or subsequent reactions of brominated thiophenes, debromination can occur, leading back to less-substituted thiophenes or the starting material.[3]

Q2: How can I selectively synthesize 2-bromothiophene and minimize the formation of 2,5-dibromothiophene?

A2: To achieve selective monobromination at the 2-position, careful control of reaction conditions is crucial. Key strategies include:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for selective monobromination as it provides a low concentration of bromine radicals, reducing the likelihood of over-bromination.

  • Stoichiometry: Use of a stoichiometric amount (1.0 equivalent) or a slight excess of the brominating agent is critical.

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0°C to room temperature) helps to control the reactivity and improve selectivity.

  • Solvent Choice: Solvents like acetic acid, acetonitrile, or a mixture of chloroform (B151607) and acetic acid can promote high regioselectivity for the 2-position.[4]

Q3: I am trying to synthesize 2,5-dibromothiophene, but I am getting a mixture of mono-, di-, and tri-brominated products. How can I improve the yield of the desired product?

A3: For the synthesis of 2,5-dibromothiophene, the goal is to drive the reaction to completion without forming higher brominated species. Consider the following:

  • Stoichiometry of Bromine: Use of at least two equivalents of bromine is necessary. An excess may be required to ensure complete conversion of the monobrominated intermediate.

  • Reaction Time and Temperature: Allowing for a sufficient reaction time is important. Monitoring the reaction by TLC or GC-MS can help determine the optimal endpoint.

  • Solvent: Reactions are often performed in solvents like benzene (B151609) or hydrobromic acid.[5][6]

Q4: My bromination reaction is not proceeding to completion, and I have a significant amount of unreacted thiophene. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Inactive Brominating Agent: N-Bromosuccinimide can degrade over time. It is recommended to use freshly recrystallized NBS for best results.

  • Insufficient Activation: If using a catalyst, ensure it is active and used in the correct amount.

  • Low Temperature: While low temperatures are good for selectivity, the reaction may be too slow. A slight increase in temperature or longer reaction time might be necessary.

  • Poor Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Formation of 3-Bromothiophene)
Symptom Possible Cause Recommended Solution
Significant amount of 3-bromothiophene detected by GC-MS or NMR.High reaction temperature.Maintain a lower reaction temperature (e.g., 0-10°C) to favor substitution at the more reactive 2-position.
Use of a highly reactive brominating agent without a catalyst.Employ a milder brominating agent like NBS.
Isomerization of 2-bromothiophene.In the presence of strong acids, 2-bromothiophene can rearrange.[4] Neutralize the reaction mixture promptly during workup.
Issue 2: Over-bromination (High levels of di- and poly-brominated products)
Symptom Possible Cause Recommended Solution
Multiple spots on TLC, corresponding to products with higher molecular weights.Excess of brominating agent.Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent for monobromination).
High reaction temperature.Perform the reaction at a lower temperature to reduce the rate of the second and subsequent brominations.
Prolonged reaction time.Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

Quantitative Data Presentation

Table 1: Influence of Brominating Agent and Solvent on the Yield of 2-Bromothiophene

Brominating AgentSolventTemperature (°C)Yield of 2-Bromothiophene (%)Key Side ProductsReference
Br₂/H₂O₂/PyridineDichloromethane-1091.32,5-Dibromothiophene[7]
Br₂/H₂O₂/PyridineDichloromethane-1089.02,5-Dibromothiophene[7]
Br₂/H₂O₂/2-picolinen-Hexane-1085.02,5-Dibromothiophene[7]
HBr/H₂O₂Ethylene dichloride<40>95 (selectivity)3-Bromothiophene[8]

Table 2: Yield of 2,5-Dibromothiophene under Various Conditions

Brominating AgentSolventTemperature (°C)Yield of 2,5-Dibromothiophene (%)Key Side ProductsReference
BromineBenzeneRefluxNot specified2-Bromothiophene[5]
Bromine48% Hydrobromic AcidNot specified>90Not specified[6]
NBS (2 equiv.)Acetic AcidRoom TempNot specifiedNot specified[4]
Bromine (solvent-free)Microreactor, Room Temp86Not specified[9]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromothiophene using Bromine, Hydrogen Peroxide, and Pyridine[7]

Materials:

  • Thiophene (1.1905 mol)

  • Dichloromethane (300 ml)

  • Pyridine (1.0 mol)

  • 35% Hydrogen Peroxide (0.42 mol)

  • Bromine (0.42 mol)

Procedure:

  • In a 1000 ml three-necked reaction flask, add thiophene, dichloromethane, pyridine, and 35% hydrogen peroxide.

  • Stir the mixture and cool to -10°C.

  • Slowly add bromine dropwise while maintaining the temperature at -10°C.

  • After the addition is complete, continue to stir at -10°C for 30 minutes.

  • Allow the mixture to stand and separate the layers.

  • Concentrate the organic layer to dryness.

  • Purify the residue by vacuum distillation to obtain 2-bromothiophene.

Expected Yield: ~91%

Protocol 2: Synthesis of 2,5-Dibromothiophene using Bromine in Benzene[5]

Materials:

Procedure:

  • In a suitable reaction vessel, mix thiophene with an equal volume of benzene.

  • Add bromine as quickly as possible without the escape of bromine vapor.

  • Once the evolution of hydrogen bromide has slowed, add ethanol and sodium hydroxide.

  • Boil the mixture under reflux for 16 hours.

  • After cooling, dilute the mixture with water.

  • Separate the organic layer and purify by distillation.

Expected Products: 2-bromothiophene and 2,5-dibromothiophene, which can be separated by fractional distillation.

Visualizations

experimental_workflow Workflow for Selective Monobromination of Thiophene cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Start setup Combine Thiophene, Solvent, and other reagents in a flask start->setup cool Cool to 0°C setup->cool add_nbs Slowly add NBS (1.0 equivalent) cool->add_nbs stir Stir at 0°C to RT add_nbs->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end 2-Bromothiophene purify->end

Caption: Experimental workflow for the selective monobromination of thiophene.

troubleshooting_logic Troubleshooting Logic for Thiophene Bromination cluster_problem Identify Primary Issue cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory polybromination Polybromination start->polybromination poor_selectivity Poor Regioselectivity start->poor_selectivity incomplete_rxn Incomplete Reaction start->incomplete_rxn solution_poly Reduce Brominating Agent Stoichiometry Lower Reaction Temperature Decrease Reaction Time polybromination->solution_poly solution_selectivity Use NBS instead of Br2 Lower Reaction Temperature Use Acetic Acid as Solvent poor_selectivity->solution_selectivity solution_incomplete Use Fresh Brominating Agent Increase Temperature Slightly Increase Reaction Time incomplete_rxn->solution_incomplete

Caption: Logical workflow for troubleshooting common issues in thiophene bromination.

References

Technical Support Center: Optimizing Suzuki Reactions with 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 3-bromothiophene (B43185). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki reaction with 3-bromothiophene?

A1: Low yields in Suzuki couplings with 3-bromothiophene can be attributed to several factors. Catalyst deactivation is a primary concern, as the sulfur atom in the thiophene (B33073) ring can poison the palladium catalyst by strongly adsorbing to its surface and blocking active sites.[1] Other potential causes include the use of impure or dry reagents, the presence of oxygen in the reaction, incorrect reaction conditions, or the choice of a suboptimal catalyst system.[2] 3-bromothiophene can also be a less efficient substrate compared to 2-bromothiophene, sometimes requiring more robust reaction conditions.[3]

Q2: What are the common side reactions, and how can they be minimized?

A2: Common side reactions include:

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction mixture and solvents are thoroughly degassed.[2][4]

  • Dehalogenation: The replacement of the bromine atom on the thiophene ring with a hydrogen atom. This can be a significant issue, particularly in the presence of excess water.[2][4] Minimizing the water content or using anhydrous conditions (if compatible with the specific reaction) can help.[2]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid. Using stable boronic acid derivatives like pinacol (B44631) esters or trifluoroborate salts can mitigate this issue.[2]

Q3: My reaction starts but then stalls. What is the likely cause?

A3: A stalling reaction is often a sign of progressive catalyst deactivation.[1] The palladium catalyst is initially active but is gradually poisoned by the sulfur-containing substrate throughout the reaction.[1] To address this, a "slow-release" strategy for the boronic acid, adding it portion-wise or via a syringe pump, can be beneficial to maintain a low concentration of the poisoning agent.[1]

Q4: What is a typical starting catalyst loading for this type of reaction?

A4: For Suzuki-Miyaura reactions, catalyst loading can vary significantly based on the specific substrates and reaction conditions. Typical loadings for palladium catalysts can range from 0.5 to 5 mol%.[4][5] However, for challenging substrates or to optimize for cost and efficiency, catalyst loading can be lowered, sometimes to as little as 0.0025 mol% without losing efficiency in certain systems.[6] It is always recommended to start with a standard loading (e.g., 1-2 mol%) and then optimize based on the results.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem Possible Causes Solutions
Low or No Product Yield Inactive catalyst, poor quality reagents, presence of oxygen, incorrect reaction conditions.[2]1. Check Reagents: Ensure the purity and dryness of the boronic acid, 3-bromothiophene, and solvents.[2] 2. Inert Atmosphere: Verify that the reaction setup is properly sealed and purged with an inert gas (argon or nitrogen).[2] 3. Catalyst Activity: Use a fresh batch of palladium catalyst or a robust pre-catalyst.[2] 4. Optimize Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[2]
Formation of Significant Side Products (e.g., Homocoupling) Presence of oxygen, excess water, unstable boronic acid.[2]1. Degas Solvents: Thoroughly degas all solvents prior to use.[2] 2. Minimize Water: Use minimal amounts of water or consider anhydrous conditions if appropriate.[2] 3. Stable Boronic Acid Derivatives: Use pinacol esters or trifluoroborate salts to reduce protodeboronation.[2]
Reaction Stalls or is Sluggish Insufficiently active catalyst system, low temperature, poor solubility of reagents.[2]1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[2] 2. Change Solvent System: Use a solvent mixture that ensures the solubility of all reactants, such as dioxane/water or toluene/water.[2] 3. Screen Ligands: Employ more electron-rich and bulky phosphine (B1218219) ligands to enhance catalyst activity.[2]
Formation of Palladium Black Catalyst decomposition and deactivation.[4]1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the palladium catalyst.[4] 2. Temperature Control: Avoid excessively high temperatures.[4] 3. Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromothiophene

This protocol provides a general starting point for the Suzuki coupling of 3-bromothiophene with an arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)[2]

  • Degassed solvent (e.g., dioxane/water 4:1 mixture)[2][4]

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add 3-bromothiophene, the arylboronic acid, and the base.[1]

  • Add the palladium catalyst.[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or GC-MS.[3]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings involving bromothiophenes. Note that yields can vary significantly with specific substrates and optimized conditions.

Aryl Halide Coupling Partner Catalyst System Base Solvent Temp (°C) Yield Reference
3-BromothiopheneArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O90Moderate[3]
3,4-DibromothiopheneArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90Good[2]
4-Bromothiophene-2-carbaldehydeArylboronic esters/acidsPd(PPh₃)₄K₃PO₄--Moderate to excellent[3]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (3-Bromothiophene) pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product end product->end start start->pd0 [Pd(II) Precatalyst Reduction]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok reagents_ok->check_reagents No optimize_catalyst Screen Catalyst/Ligand System reagents_ok->optimize_catalyst Yes catalyst_ok Improvement? optimize_catalyst->catalyst_ok optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) catalyst_ok->optimize_base No success Successful Reaction catalyst_ok->success Yes base_ok Improvement? optimize_base->base_ok optimize_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base_ok->optimize_solvent No base_ok->success Yes solvent_ok Improvement? optimize_solvent->solvent_ok optimize_temp Adjust Temperature solvent_ok->optimize_temp No solvent_ok->success Yes temp_ok Improvement? optimize_temp->temp_ok temp_ok->success Yes failure Consult Further Literature/ Consider Alternative Route temp_ok->failure No

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.[4]

Catalyst_Loading_Optimization start Establish Baseline Reaction initial_loading Start with Standard Catalyst Loading (1-2 mol%) start->initial_loading monitor_yield Monitor Yield and Purity initial_loading->monitor_yield high_yield High Yield (>90%)? monitor_yield->high_yield check_performance Maintain High Yield? monitor_yield->check_performance reduce_loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%, 0.1%) high_yield->reduce_loading Yes increase_loading Increase Catalyst Loading or Re-evaluate Other Parameters (Ligand, Base, Temp) high_yield->increase_loading No reduce_loading->monitor_yield check_performance->reduce_loading Yes optimal_loading Optimal Catalyst Loading Achieved check_performance->optimal_loading No increase_loading->monitor_yield

Caption: Logical workflow for optimizing catalyst loading in Suzuki reactions.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of 3-bromo-aryl halides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion in the Buchwald-Hartwig amination of 3-bromo-aryl halides.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compoundaryl halides, offering potential causes and solutions in a question-and-answer format.

Q1: My Buchwald-Hartwig amination of a this compoundaryl halide is showing low to no conversion. What are the most common causes?

Low conversion in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the choice of base and solvent, the quality of the reagents, and the reaction setup itself. Catalyst deactivation is a frequent issue, which can be caused by impurities or coordination of the substrate or amine to the palladium center.[1]

Q2: I suspect my palladium catalyst is being deactivated. How can I address this?

Catalyst deactivation can occur when substrates, particularly N-heterocycles, displace the phosphine (B1218219) ligand, forming dormant palladium complexes.[2] To mitigate this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote the desired catalytic cycle and can prevent catalyst inhibition.

  • Catalyst Choice: Use pre-formed palladium catalysts (precatalysts), which often lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1][3]

  • Reaction Temperature: In some cases, catalyst deactivation pathways can be competitive with the desired reaction at certain temperatures. Lowering the reaction temperature might improve catalyst stability and product yield.[4]

Q3: A significant amount of my starting aryl bromide is being converted to the corresponding arene (hydrodehalogenation). What causes this side reaction and how can I minimize it?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired C-N bond formation.[5] This occurs when the arylpalladium intermediate reacts with a hydride source instead of the amine. To minimize this:

  • Reagent Purity: Ensure all reagents and the solvent are anhydrous and free of impurities that could act as hydride sources.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to find one that favors the amination pathway.

  • Ligand Modification: The electronic and steric properties of the phosphine ligand can affect the relative rates of reductive elimination (product formation) and β-hydride elimination (a step that can lead to hydrodehalogenation).[5]

Q4: How critical is the choice of base and solvent for the amination of this compoundaryl halides?

The selection of base and solvent is crucial and their effects are often interconnected.[6][7]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher reaction temperatures.[8][9] The solubility of the base in the reaction solvent is also a critical factor to consider.[10]

  • Solvent: Aprotic, non-polar solvents like toluene (B28343) and dioxane are generally effective.[11][12] The solvent should be chosen to ensure adequate solubility of all reaction components, including the base.[10] In some cases, using a mixture of solvents can be beneficial.

Q5: Could the purity of my this compoundaryl halide or amine be affecting the reaction?

Absolutely. The purity of all starting materials is paramount. Impurities in the aryl halide or amine can poison the palladium catalyst, leading to low conversion.[1] It is essential to use highly pure substrates and to ensure that the amine has not been partially oxidized.

Data Summary

The following tables summarize key reaction parameters from various studies on Buchwald-Hartwig amination, providing a comparative overview of conditions that have been successfully employed.

Table 1: Effect of Ligand on the Amination of Bromobenzene with Various Amines

EntryLigandAmineConversion (%)
1[t-Bu₃PH]BF₄DPA96
2XPhosDPA96
3RuPhosDPA96
4SPhosDPA96
5TrixiePhosCz97
6t-BuBrettPhosCz97

General Conditions: [Pd(allyl)Cl]₂ (1 mol %), Ligand (4 mol %), NaOtBu, Toluene, 100 °C. Data extracted from a study on the amination of bromobenzene.[11] DPA = Diphenylamine, Cz = Carbazole

Table 2: Influence of Solvent on the Amination of Bromobenzene

EntrySolventConversion (%)
1Toluene>95
21,4-Dioxane>90 (Satisfactory)
3Other non-polar solventsGenerally effective

Conditions were optimized for different amine substrates using a [Pd(allyl)Cl]₂/ligand system.[11][12]

Table 3: Base Screening for the Amination of Bromobenzene with Carbazole

EntryBaseConversion (%)
1t-BuOLi98
2t-BuONa97
3Cs₂CO₃96

Conditions: [Pd(allyl)Cl]₂ (1 mol %), TrixiePhos (4 mol %), Toluene, 100 °C.[11][12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a this compoundAryl Halide

This protocol provides a general starting point for the amination reaction. Optimization of specific parameters may be required for different substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.

  • Reagent Addition: Add the this compoundaryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and key relationships in the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_ligand Screen Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand optimize_base Screen Bases (e.g., NaOtBu, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (e.g., Toluene, Dioxane) check_conditions->optimize_solvent purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents success Improved Conversion optimize_ligand->success optimize_base->success optimize_solvent->success purify_reagents->success

Caption: A flowchart for troubleshooting low conversion in Buchwald-Hartwig amination.

Catalytic_Cycle_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Ligand Ligand (Sterics, Electronics) Outcome Reaction Outcome (Conversion, Selectivity) Ligand->Outcome Influences rate & selectivity Palladium Palladium Precursor Palladium->Outcome Active species formation Base Base (Strength, Solubility) Base->Outcome Activates amine Solvent Solvent (Polarity, Solubility) Solvent->Outcome Affects solubility & rates Temperature Temperature Temperature->Outcome Impacts reaction kinetics

Caption: Key parameters influencing the outcome of the Buchwald-Hartwig amination.

References

How to remove residual starting material from 3-bromo- reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in removing residual starting material from 3-bromo- reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 3-bromo- compounds from unreacted starting materials?

The most common and effective techniques for purifying 3-bromo- compounds include column chromatography, recrystallization, distillation, and extraction. The choice of method depends on the physical properties of the desired product and the impurities, such as polarity, solubility, and boiling point.[1][2][3]

Q2: How do I select an appropriate purification technique for my specific 3-bromo- compound?

The selection of a suitable purification method is based on the physicochemical properties of your compound and the impurities you aim to remove.

  • Column Chromatography: Ideal for separating compounds with different polarities.[2][4] It is highly effective when other methods fail to provide adequate separation.[5]

  • Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility between the product and impurities in a given solvent at varying temperatures.[1][6]

  • Distillation: Suitable for purifying liquid compounds with significantly different boiling points from the starting materials and other impurities.[1] This method is particularly useful if the product is volatile.[7][8]

  • Extraction: A useful first step to remove highly polar or non-polar impurities by partitioning the reaction mixture between two immiscible solvents.

Q3: What are some recommended solvent systems for column chromatography of 3-bromo- compounds?

A good starting point is to use a non-polar solvent and gradually increase the polarity with a more polar solvent. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane.[9] The optimal solvent system should provide a good separation of the desired product from the starting material on a Thin-Layer Chromatography (TLC) plate, with a target Rf value of 0.2-0.3 for the product.[9]

Q4: How do I choose a suitable solvent for the recrystallization of a 3-bromo- compound?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[10] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[9][11] Common single solvents to screen include methanol, ethanol, isopropanol, and hexane.[9][10] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be very effective.[11][12]

Troubleshooting Guide

Recrystallization Issues

Q1: My 3-bromo- compound is not crystallizing from the solution, even after cooling. What should I do?

This is a common issue often caused by supersaturation. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

  • Seeding: Add a single, pure crystal of your compound (a seed crystal) to the solution. This will act as a template for further crystallization.[11]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[11]

  • Reduce Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.[11] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly. Insulating the flask can help slow the cooling rate.[11]

Chromatography Issues

Q3: I am unable to achieve good separation between my 3-bromo- product and the starting material on a TLC plate. What can I do?

If you are not seeing good separation on the TLC, it will be difficult to achieve separation on a column. Here are some troubleshooting steps:

  • Experiment with different solvent systems: Try a wider range of solvent polarities. Sometimes, using a different combination of solvents (e.g., replacing ethyl acetate with acetone) can improve separation.[13]

  • Use a different stationary phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina.[13]

  • Consider derivatization: If your product has a functional group that the starting material lacks, you may be able to selectively react it to change its polarity, making separation easier.[13]

Q4: My product is sticking to the column and the yield is very low. What is happening?

This can occur if your compound is unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is unstable, you can try the following:

  • Use a less acidic stationary phase: Alumina or florisil (B1214189) can be good alternatives to silica gel.

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a small amount of a basic solvent, such as triethylamine, in your eluent.

Data Presentation

Table 1: Common Solvent Systems for Purification of 3-Bromo- Compounds

Purification MethodCompound TypeCommon Solvent Systems
Recrystallization Aromatic Nitrilesn-hexane/acetone, n-hexane/THF, n-hexane/ethyl acetate[11]
Bromo-heterocyclesMethanol, Ethanol, Isopropanol, Hexane, Heptane, Ethanol/Water, Methanol/Water, Dichloromethane/Hexane[10]
BromopyridinesEthanol/Water, Acetone/Hexane[12]
Column Chromatography General 3-bromo- compoundsHexane/Ethyl Acetate, Hexane/Dichloromethane[9]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: First, determine the optimal solvent system for separation using Thin-Layer Chromatography (TLC). The ideal system will give a clear separation between the starting material and the 3-bromo- product, with an Rf value for the product between 0.2 and 0.3.[9]

  • Column Packing: Prepare a chromatography column with silica gel, wet with the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[9]

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[9]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.[9]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-bromo- product.[9]

Protocol 2: Recrystallization Purification
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude 3-bromo- compound and the minimum amount of the chosen hot solvent required to fully dissolve it.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.[9][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[9]

Visualizations

PurificationWorkflow start Crude 3-bromo- reaction mixture is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction start->extraction Consider as pre-purification is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Attempt Distillation is_liquid->distill Yes chromatography Column Chromatography is_liquid->chromatography No recrystallize->chromatography Unsuccessful pure Pure Product recrystallize->pure Successful distill->chromatography Unsuccessful distill->pure Successful chromatography->pure extraction->is_solid impure Impure Product

Caption: A workflow for selecting a purification method.

RecrystallizationTroubleshooting start Solution cooled, no crystals form action1 Scratch inner surface of flask with glass rod start->action1 check1 Crystals form? action1->check1 action2 Add a seed crystal check1->action2 No success Collect Crystals check1->success Yes check2 Crystals form? action2->check2 action3 Cool further in an ice bath check2->action3 No check2->success Yes check3 Crystals form? action3->check3 action4 Reduce solvent volume and re-cool check3->action4 No check3->success Yes fail Consider another purification method action4->fail

Caption: Troubleshooting guide for inducing crystallization.

References

Preventing the "oiling out" of brominated compounds during recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crystallization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the phenomenon of "oiling out" during the recrystallization of brominated compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) instead of forming solid crystals.[1] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered or when the system is under conditions of very high supersaturation.[1] The resulting "oil" is a solute-rich liquid that can be difficult to handle and purify.

Q2: Why is oiling out a problem for product purity and yield?

A2: Oiling out poses significant challenges in purification for several reasons:

  • Impurity Entrapment: Impurities often dissolve more readily in the oily liquid phase than in the bulk solvent.[2] When this oil eventually solidifies, these impurities become trapped, leading to a product with low purity.[3]

  • Poor Crystal Formation: The rapid, uncontrolled solidification of the oil often results in an amorphous, sticky, or gum-like product rather than well-defined crystals, making filtration and downstream processing difficult.[1]

  • Yield Loss: The difficulty in isolating and purifying an oiled-out product can lead to significant yield losses and the need for batch rework.[1]

Q3: What are the primary causes of oiling out, especially for brominated compounds?

A3: The primary causes of oiling out include:

  • High Supersaturation: Cooling the solution too quickly is a common cause.[4] This does not allow sufficient time for molecules to orient themselves into a crystal lattice.

  • Low Melting Point: The compound's melting point may be lower than the temperature of the solution at the point of saturation. This is often exacerbated by impurities, which can cause freezing-point depression.[2][3][4]

  • Inappropriate Solvent Choice: A large mismatch in polarity between the solute and the solvent can lead to oiling out.[3][5] For example, a nonpolar brominated aromatic compound may oil out from a highly polar solvent like methanol.[5]

  • Presence of Impurities: Impurities can physically disrupt the formation of a stable crystal lattice, promoting the formation of a liquid phase instead.[3][6]

Q4: My compound has oiled out. What are the immediate steps I can take to salvage the experiment?

A4: If your compound has oiled out, you can take the following immediate steps:

  • Re-dissolve the Oil: Heat the solution to a temperature where the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional "good" solvent to decrease the saturation point.[2][4]

  • Attempt Slow Cooling Again: Allow the solution to cool much more slowly. Insulating the flask or placing it on a cooling hotplate can help achieve a gradual temperature drop.[4]

  • Induce Crystallization: At a temperature slightly below the saturation point, try adding a seed crystal or scratching the inner surface of the flask with a glass rod to provide nucleation sites.[4]

  • Trituration: If the oil persists and solidifies into an amorphous mass upon cooling, you can decant the solvent and attempt to induce crystallization by triturating the mass with a poor solvent in which the compound is insoluble (e.g., hexane (B92381) or petroleum ether).[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Oiling out occurs immediately upon removing the solution from the heat source.

  • Possible Cause: The solution is highly supersaturated, and the cooling rate is too fast. The compound is precipitating at a temperature above its melting point.[2]

  • Solution:

    • Reheat the solution until the oil dissolves completely.

    • Add 10-20% more solvent to the solution to ensure the saturation temperature is lower.

    • Implement a very slow cooling protocol. For example, leave the flask on a hotplate that is turned off or in a Dewar flask filled with warm water to ensure a gradual temperature decrease.[4][7]

Problem 2: The compound consistently oils out, even with very slow cooling and in various single solvents.

  • Possible Cause A: High concentration of impurities. Impurities can significantly depress the melting point and interfere with crystal lattice formation.[3][4]

  • Solution A: Pre-purify the crude material before recrystallization.

    • Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution, heat for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[2][6]

    • Silica (B1680970) Plug: For more significant impurities, dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short column (plug) of silica gel to remove polar impurities.[8]

  • Possible Cause B: Poor solvent-solute compatibility.

  • Solution B: Switch to a mixed-solvent system. A mixed-solvent system allows for fine-tuning of the solvent's properties. The ideal pair consists of a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[9] For example, using a 1:1 aqueous ethanol (B145695) solution can be effective for some brominated compounds.[10]

Problem 3: Adding a seed crystal causes the seed to either dissolve or oil out.

  • Possible Cause: The solution is not yet supersaturated at the temperature of seeding, or the conditions are still thermodynamically favoring the liquid phase.

  • Solution:

    • Cool the solution further before adding the seed crystal.

    • Use a larger quantity of seed crystals to provide more nucleation sites.[11]

    • Try a "reverse" seeding method: add the saturated solution dropwise to a suspension of seed crystals in a small amount of the anti-solvent or the cooled mother liquor.[11]

Section 3: Data & Visualizations

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Brominated Compounds

SolventBoiling Point (°C)Polarity IndexNotes for Brominated Compounds
Ethanol785.2Good general-purpose solvent. Often used with water as a co-solvent.[10]
Isopropanol824.3Less polar than ethanol; can be a better choice to prevent oiling out of nonpolar compounds.[5]
Butanol1184.0Higher boiling point; effective at dissolving some brominated compounds.[12]
Toluene1112.4Good for nonpolar aromatic brominated compounds.[8]
Ethyl Acetate774.4A versatile solvent with moderate polarity.
Acetonitrile826.2A polar aprotic solvent; its high boiling point can sometimes be problematic.[13]
Dichloromethane403.4Low boiling point is advantageous, but it is a chlorinated solvent.[13]
Hexane / Heptane69 / 980.0Typically used as anti-solvents or for trituration due to their nonpolar nature.
Experimental Protocols & Workflows

A logical approach is critical when troubleshooting. The following workflow provides a step-by-step guide to diagnosing and solving oiling out issues.

G start Oiling Out Observed reheat 1. Reheat to Dissolve Oil start->reheat add_solvent 2. Add More Solvent (10-20% volume) reheat->add_solvent slow_cool 3. Cool Solution Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes troubleshoot Oiling Out Persists check_crystals->troubleshoot No check_purity Is Crude Material Highly Impure? troubleshoot->check_purity pre_purify Pre-Purify: - Charcoal Treatment - Silica Plug check_purity->pre_purify Yes check_solvent Is Solvent System Optimal? check_purity->check_solvent No retry_cryst Retry Recrystallization pre_purify->retry_cryst check_solvent->retry_cryst Yes, but still fails change_solvent Change Solvent: - Lower Boiling Point - Use Mixed Solvents check_solvent->change_solvent No change_solvent->retry_cryst G oiling_out Oiling Out (Liquid-Liquid Phase Separation) supersaturation High Supersaturation oiling_out->supersaturation low_mp Low Effective M.P. oiling_out->low_mp kinetics Kinetic Hindrance oiling_out->kinetics rapid_cooling Rapid Cooling supersaturation->rapid_cooling solvent_evap Excessive Solvent Evaporation supersaturation->solvent_evap impurities High Impurity Load (Freezing-Point Depression) low_mp->impurities low_inherent_mp Low Inherent M.P. of Compound low_mp->low_inherent_mp kinetics->impurities poor_solvent Poor Solvent Choice (Solute-Solvent Immiscibility) kinetics->poor_solvent molecular_structure Complex/Flexible Molecular Structure kinetics->molecular_structure

References

Best practices for handling and storing light-sensitive 3-bromo-1-propanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and troubleshooting experiments involving the light-sensitive reagent, 3-bromo-1-propanol (B121458).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound1-propanol to ensure its stability?

To maintain the integrity of this compound1-propanol, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C in a refrigerator.[1][2] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere, to prevent degradation.[1]

Q2: How does light exposure affect this compound1-propanol?

This compound1-propanol is sensitive to prolonged exposure to light, which can lead to its degradation.[2] While specific photochemical degradation pathways are not extensively detailed in readily available literature, halogenated organic compounds can be susceptible to decomposition upon light exposure. Therefore, it is imperative to store the compound in a dark location or in an amber glass vial to protect it from light.[1]

Q3: What are the primary hazards associated with this compound1-propanol and what personal protective equipment (PPE) is required?

This compound1-propanol is classified as a combustible liquid and can cause skin and serious eye irritation.[2][3] It is harmful if swallowed. When handling this chemical, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat.[1][2] All handling of the neat chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Q4: What are the common impurities found in this compound1-propanol and how can they be detected?

Common impurities can arise from its synthesis, which often starts from 1,3-propanediol.[5] These impurities may include residual starting material, and byproducts such as 1,3-dibromopropane (B121459).[5][6] The purity of this compound1-propanol is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound1-propanol.

Issue 1: Inconsistent or lower-than-expected reaction yields.

  • Possible Cause 1: Degraded Reagent. The this compound1-propanol may have degraded due to improper storage, particularly exposure to light, moisture, or incompatible substances.

    • Solution: Ensure the reagent has been stored correctly in a cool, dark, and dry environment. If degradation is suspected, it is advisable to use a fresh bottle or purify the existing stock.

  • Possible Cause 2: Presence of Impurities. Impurities in the this compound1-propanol can interfere with the desired reaction.

    • Solution: Verify the purity of the reagent using GC or NMR spectroscopy. If significant impurities are detected, purification by distillation may be necessary.

Issue 2: Observation of unexpected side products in the reaction mixture.

  • Possible Cause: Reactivity of Impurities. The presence of impurities like 1,3-dibromopropane can lead to the formation of undesired side products.

    • Solution: Analyze the starting material for impurities. If the impurity profile is known, the reaction conditions may need to be optimized to minimize side reactions.

Issue 3: Difficulty in removing the reagent after the reaction.

  • Possible Cause: Physical Properties. this compound1-propanol is a liquid with a relatively high boiling point, which can make its removal by evaporation challenging.

    • Solution: Consider alternative purification methods such as column chromatography or liquid-liquid extraction to separate the product from unreacted this compound1-propanol.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound1-propanol.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃H₇BrO
Molecular Weight138.99 g/mol [2]
AppearanceClear colorless to light yellow liquid[2][6]
Boiling Point175.3 °C at 760 mmHg[6]
Density1.537 g/mL at 25 °C
Flash Point65 °C (closed cup)
Solubility in Water50 to 100 mg/mL at 21 °C[2]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature2-8°C (Refrigerated)[1]
LightProtect from light (Store in the dark)[1]
AtmosphereInert atmosphere in a tightly sealed container[1]
VentilationHandle in a well-ventilated area or fume hood[1][4]
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases[1]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound1-propanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).[5]

  • Sample Preparation: Prepare a dilute solution of this compound1-propanol in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C[5]

    • Detector Temperature: 275°C[5]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 15°C/min.

      • Hold: Hold at 220°C for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • Data Analysis: The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. Purity is reported as the relative peak area of the main component.

Visualizations

G Workflow for Handling and Storing this compound1-propanol receive Receive this compound1-propanol inspect Inspect Container Seal and Integrity receive->inspect log Log Receipt and Assign Lot Number inspect->log Seal OK waste Dispose of Contaminated Materials According to Safety Protocols inspect->waste Seal Broken/ Leaking storage Store in a Dark, Refrigerated (2-8°C), Well-Ventilated Area log->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe For Experimental Use fume_hood Handle in a Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense seal Tightly Seal Container (Consider Inert Gas Purge) dispense->seal dispense->waste After Use return_storage Return to Designated Storage seal->return_storage G Troubleshooting Inconsistent Reaction Yields start Inconsistent or Low Yields Observed check_reagent Check this compound1-propanol Storage Conditions start->check_reagent improper_storage Improper Storage (Light/Heat/Air Exposure)? check_reagent->improper_storage use_fresh Use a Fresh Batch of Reagent improper_storage->use_fresh Yes check_purity Analyze Reagent Purity (e.g., via GC or NMR) improper_storage->check_purity No end Problem Resolved use_fresh->end impurities_present Significant Impurities Detected? check_purity->impurities_present purify Purify Reagent (e.g., via Distillation) impurities_present->purify Yes optimize_conditions Review and Optimize Reaction Conditions impurities_present->optimize_conditions No purify->use_fresh optimize_conditions->end

References

Optimizing reaction time and temperature for 3-bromothiophene polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction time and temperature for the polymerization of 3-bromothiophene (B43185).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of 3-bromothiophene, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low Polymer Yield Incomplete Polymerization: Reaction time may be too short or the temperature too low for the chosen method.[1]Gradually increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal endpoint.
Monomer Impurities: Impurities in the 3-bromothiophene monomer can inhibit the polymerization process.Ensure the monomer is purified before use, for instance, by distillation.
Catalyst Deactivation: The sulfur atom in the thiophene (B33073) ring can coordinate with and deactivate the metal catalyst.[1]Use a fresh, active catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.[1]
Low Molecular Weight (Mn) Premature Chain Termination: Side reactions can terminate the growing polymer chains.[1]Optimize the reaction temperature; elevated temperatures can increase the rate of side reactions.[1] Ensure a strictly inert atmosphere to prevent oxidative side reactions.[1]
High Initiator/Catalyst Concentration: In chain-growth polymerizations, a higher initiator concentration can lead to shorter polymer chains.[1]Adjust the monomer-to-initiator/catalyst ratio to target the desired molecular weight.[1]
Broad Polydispersity Index (PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can result in a broad distribution of chain lengths.[1]Consider using a more active catalyst or optimizing the initiation conditions.
Side Reactions: Chain transfer and other side reactions during polymerization can lead to a wider range of polymer chain sizes.[1]Optimize the reaction time and temperature to minimize side reactions. Prolonged reaction times can sometimes lead to broader PDI.[1]
Inconsistent Results Variability in Reaction Conditions: Minor variations in temperature, time, or reagent purity can lead to different outcomes.Maintain strict control over all reaction parameters. Use high-purity reagents and solvents, and ensure consistent heating and stirring.
Atmospheric Contamination: Oxygen and moisture can interfere with the polymerization, especially in metal-catalyzed reactions.Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the experiment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing 3-bromothiophene?

A1: Common methods for the polymerization of thiophene derivatives, including 3-bromothiophene, are chemical oxidative polymerization, electrochemical polymerization, and various metal-catalyzed cross-coupling reactions such as Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations.[2][3]

Q2: How does reaction temperature generally affect the polymerization of 3-bromothiophene?

A2: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to an increase in side reactions, which can result in lower molecular weight and a broader polydispersity index (PDI).[1] For some polymerization methods, an optimal temperature range is necessary to balance reaction speed and polymer quality. For instance, in Suzuki coupling reactions with similar bromo-benzothiophene derivatives, a starting temperature of 90°C is often recommended, with optimization typically occurring between 80°C and 120°C.[4]

Q3: What is the typical effect of reaction time on the polymerization process?

A3: Reaction time is crucial for achieving high conversion of the monomer to the polymer. Insufficient reaction time will result in low yields and low molecular weight.[5] However, prolonged reaction times can sometimes lead to side reactions like chain transfer, which can broaden the PDI.[1] It is important to monitor the reaction to determine the point at which the molecular weight and yield plateau.

Q4: Why is an inert atmosphere important for 3-bromothiophene polymerization?

A4: Many polymerization methods, especially those involving organometallic intermediates or catalysts (like Grignard reagents or palladium catalysts), are sensitive to oxygen and moisture.[1][2] Oxygen can cause oxidative side reactions and deactivate the catalyst, leading to incomplete polymerization and low molecular weight polymers.[1] Therefore, conducting these reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial for reproducible and successful results.[1][2]

Q5: How can I purify the resulting poly(3-bromothiophene)?

A5: A common method for purifying polythiophenes is precipitation followed by Soxhlet extraction. The reaction mixture is typically poured into a non-solvent like methanol (B129727) to precipitate the crude polymer.[2][3] The collected polymer is then purified by sequential washing in a Soxhlet extractor with different solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues, oligomers, and low molecular weight fractions.[2][3]

Experimental Protocols

General Protocol for Chemical Oxidative Polymerization with FeCl₃

This method is relatively simple and scalable but offers less control over the polymer's structure.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve anhydrous iron(III) chloride (FeCl₃) in an anhydrous solvent such as chloroform (B151607).

  • Monomer Addition: To the stirred suspension of FeCl₃, add 3-bromothiophene dropwise at room temperature.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.

  • Quenching: Quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.[3]

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction, sequentially with methanol (to remove catalyst and oligomers) and then with a solvent that dissolves the desired polymer fraction (e.g., chloroform or tetrahydrofuran). The final polymer is obtained by evaporating the solvent and drying under vacuum.[3]

General Protocol for Grignard Metathesis (GRIM) Polymerization

This method offers better control over the polymer's regioregularity and molecular weight.

  • Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, react 3-bromothiophene with an equivalent of a Grignard reagent such as tert-butylmagnesium chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step forms the thiophene Grignard reagent.[2]

  • Catalyst Addition: In a separate flask, prepare a solution or suspension of a nickel catalyst, for example, Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), in anhydrous THF.[2]

  • Polymerization: Add the catalyst solution to the monomer solution. The polymerization is typically allowed to proceed at a controlled temperature (e.g., room temperature or reflux) for a set time (e.g., 2-24 hours).[2]

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of acid (e.g., dilute HCl). Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[2][3]

  • Purification: Collect the polymer by filtration and purify it using Soxhlet extraction as described in the previous protocol.[2][3]

Data Presentation

The following tables summarize the expected general trends when optimizing reaction time and temperature for 3-bromothiophene polymerization. Specific values will depend on the chosen polymerization method and other reaction conditions.

Table 1: Effect of Reaction Temperature on Polymer Properties

TemperaturePolymer YieldMolecular Weight (Mn)Polydispersity Index (PDI)Notes
LowLowLowNarrowReaction kinetics are slow, leading to incomplete polymerization.
ModerateHighHighNarrowOptimal range for balancing reaction rate and minimizing side reactions.
HighVariableLowerBroaderIncreased rate of side reactions can lead to chain termination and a wider distribution of polymer chain lengths.[1]

Table 2: Effect of Reaction Time on Polymer Properties

Reaction TimePolymer YieldMolecular Weight (Mn)Polydispersity Index (PDI)Notes
ShortLowLowNarrowInsufficient time for complete monomer conversion.
ModerateHighHighNarrowMonomer is consumed, and polymer chains grow to their optimal length.
LongHighPlateauedPotentially BroaderAfter monomer consumption, prolonged reaction times may lead to side reactions that can affect the PDI.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for 3-Bromothiophene Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent and Solvent Purification setup Assemble Dry Glassware under Inert Atmosphere reagent_prep->setup 1. monomer_addition Monomer/Catalyst Addition setup->monomer_addition 2. polymerization Polymerization at Controlled Time & Temp monomer_addition->polymerization 3. quenching Quenching and Precipitation polymerization->quenching 4. filtration Filtration quenching->filtration 5. purification Soxhlet Extraction filtration->purification 6. drying Drying under Vacuum purification->drying 7. characterization Polymer Characterization (GPC, NMR, etc.) drying->characterization 8.

Caption: A generalized experimental workflow for the polymerization of 3-bromothiophene.

Troubleshooting_Logic Troubleshooting Logic for Low Molecular Weight Polymer start Low Molecular Weight (Mn) Observed check_temp Is Reaction Temperature Too High? start->check_temp check_time Is Reaction Time Too Short? check_temp->check_time No solution_temp Decrease Temperature to Reduce Side Reactions check_temp->solution_temp Yes check_atmosphere Is Inert Atmosphere Maintained? check_time->check_atmosphere No solution_time Increase Reaction Time for Full Conversion check_time->solution_time Yes check_reagents Are Reagents Pure & Dry? check_atmosphere->check_reagents Yes solution_atmosphere Improve Inert Atmosphere Technique check_atmosphere->solution_atmosphere No check_reagents->start Yes, Re-evaluate solution_reagents Purify Monomer and Dry Solvents check_reagents->solution_reagents No

References

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize debromination, a common and often frustrating side reaction in cross-coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my cross-coupling reaction?

A1: Debromination, also known as hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3] This unwanted reaction consumes your aryl bromide and reduces the yield of your desired coupled product. The formation of the debrominated byproduct typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] Several factors can promote the formation of this Pd-H intermediate and increase the rate of debromination:

  • Choice of Base and Solvent: Strong bases, especially when paired with protic solvents like water or ethanol, can generate hydride species or facilitate protonolysis, leading to debromination.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the ligand on the palladium catalyst are critical. Some ligands may not sufficiently stabilize the catalyst, allowing for side reactions.[1][2] Electron-rich and bulky ligands can sometimes favor debromination.[2]

  • Reaction Temperature: High reaction temperatures can increase the rate of debromination, which often has a higher activation energy than the desired coupling reaction.[1][2][3]

  • Presence of Hydride Sources: Impurities or reaction components that can act as hydride donors can lead to reductive debromination.[2][3] Solvents like isopropanol (B130326) or reagents like formic acid and its salts can act as hydride donors.[4]

  • Substrate-Specific Issues: For certain substrates, such as N-unprotected pyrroles or pyrazoles, the acidic N-H proton can interact with the base or catalyst, promoting dehalogenation.[1][5] The electronic nature of the substrate can also affect its susceptibility to debromination.[4]

Q2: How can I quantitatively assess the impact of different reaction parameters on debromination?

A2: The choice of base and ligand can dramatically alter the ratio of your desired product to the undesired debrominated byproduct. While exact results are substrate-dependent, the following tables summarize expected outcomes based on common optimization strategies.

Table 1: Effect of Base Selection on Debromination [1][6]

Base TypeExpected Outcome on DebrominationRationale
Strong, aqueous bases (e.g., NaOH, K₂CO₃ in water)Increased DebrominationCan generate hydride species, leading to a more pronounced side reaction.
Weaker, anhydrous bases (e.g., powdered K₃PO₄, Cs₂CO₃, CsF)Decreased DebrominationWeaker, non-nucleophilic bases reduce the formation of hydride species that lead to debromination.[1][6]

Table 2: Effect of Ligand Selection on Debromination [6]

Ligand TypeExpected Outcome on DebrominationRationale
Less bulky, electron-poor (e.g., PPh₃)May Increase DebrominationCan lead to slower reductive elimination of the desired product, allowing more time for the competing debromination pathway.
Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)Decreased DebrominationBulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[6]

Q3: Are certain cross-coupling reactions more prone to debromination?

A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are particularly susceptible to debromination.[3] The specific conditions employed in each of these reactions can be optimized to minimize this side reaction. For instance, in Stille couplings, solvent choice is critical, with toluene (B28343) often showing less debromination than dioxane or DMF.[7]

Troubleshooting Guides

If you are observing significant debromination, follow this systematic workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Debromination start High Debromination Observed check_reagents 1. Check Reagent Purity & Dryness start->check_reagents reagents_ok Reagents are pure and anhydrous check_reagents->reagents_ok Yes reagents_bad Use anhydrous, degassed solvents. Ensure high purity of all reagents. check_reagents->reagents_bad No adjust_base 2. Adjust Base reagents_ok->adjust_base base_ok Base is weak and non-nucleophilic adjust_base->base_ok Yes base_bad Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). Use anhydrous powdered base. adjust_base->base_bad No change_ligand 3. Change Ligand base_ok->change_ligand ligand_ok Ligand is bulky and electron-rich change_ligand->ligand_ok Yes ligand_bad Use bulky, electron-rich ligands (e.g., XPhos, SPhos). change_ligand->ligand_bad No lower_temp 4. Lower Temperature ligand_ok->lower_temp temp_ok Temperature is optimized lower_temp->temp_ok Yes temp_bad Lower the reaction temperature. Monitor reaction progress carefully. lower_temp->temp_bad No end_node end_node temp_ok->end_node Debromination Minimized

Caption: A stepwise approach to troubleshooting debromination.

General Catalytic Cycle and Competing Debromination Pathway

Understanding the mechanistic pathways is key to troubleshooting. The desired cross-coupling reaction competes with the undesired debromination pathway, both originating from the same Pd(0) species.

G cluster_main Desired Cross-Coupling Cycle cluster_side Competing Debromination Pathway pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ar Ar-Pd(II)-Br(Lₙ) oxidative_addition->pd_ar transmetalation Transmetalation (R-M) pd_ar->transmetalation pd_h H-Pd(II)-X(Lₙ) (Pd-Hydride Species) pd_ar->pd_h Hydride Source pd_ar_r Ar-Pd(II)-R(Lₙ) transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 reductive_elimination_h Reductive Elimination pd_h->reductive_elimination_h reductive_elimination_h->pd0 debrominated_product Ar-H (Debrominated Byproduct) reductive_elimination_h->debrominated_product G cluster_0 Strategies to Minimize Debromination cluster_reagents cluster_catalyst cluster_conditions center_node Minimize Debromination reagent_control Reagent & Solvent Control center_node->reagent_control catalyst_optimization Catalyst System Optimization center_node->catalyst_optimization condition_tuning Reaction Condition Tuning center_node->condition_tuning anhydrous Use Anhydrous Solvents reagent_control->anhydrous degassed Degas Solvents reagent_control->degassed pure_reagents Ensure High Reagent Purity reagent_control->pure_reagents ligand_choice Bulky, Electron-Rich Ligands catalyst_optimization->ligand_choice base_choice Weak, Anhydrous Base catalyst_optimization->base_choice precatalyst Use Well-Defined Precatalyst catalyst_optimization->precatalyst lower_temp Lower Reaction Temperature condition_tuning->lower_temp shorter_time Minimize Reaction Time condition_tuning->shorter_time inert_atm Maintain Inert Atmosphere condition_tuning->inert_atm

References

Improving the regioselectivity of bromination to obtain 3-bromo isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving the Regioselectivity of Bromination to Obtain 3-Bromo Isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize electrophilic aromatic bromination reactions.

Frequently Asked Questions (FAQs)

Q1: My aromatic bromination is yielding a mixture of ortho, para, and meta isomers. How can I increase the selectivity for the 3-bromo (meta) isomer?

A1: The regioselectivity of electrophilic aromatic substitution is primarily dictated by the electronic properties of the substituent already present on the aromatic ring. To favor the formation of the meta-isomer, the substrate must contain an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack, particularly at the ortho and para positions.[1][2] Common meta-directing groups include:

  • Nitro (-NO₂)

  • Carbonyl groups (e.g., in aldehydes, ketones, esters, and carboxylic acids) (-COR)[3]

  • Cyano (-CN)

  • Trifluoromethyl (-CF₃)[4]

  • Sulfonic acid (-SO₃H)

If your starting material contains an electron-donating group (EDG) (e.g., -OH, -OR, -NH₂, -Alkyl), you will predominantly obtain ortho and para isomers.[5] To obtain the meta-bromo product, you must start with a substrate that has a meta-directing group.

Q2: I am brominating a substrate with a meta-directing group, but I am still getting a significant amount of ortho and para isomers. What could be the cause?

A2: While EWGs strongly favor meta substitution, suboptimal reaction conditions can lead to a loss of selectivity. Consider the following:

  • Kinetic vs. Thermodynamic Control: The ortho and para isomers, although generally less stable in the presence of an EWG, may form faster under certain conditions (kinetic control).[6] Ensure your reaction is running under conditions that favor the formation of the more stable meta product (thermodynamic control). This often involves higher temperatures and longer reaction times to allow the reaction to reach equilibrium.

  • Reaction Temperature: Excessively high temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomers. Conversely, for some systems, lower temperatures can enhance selectivity.[7] It is crucial to optimize the temperature for your specific substrate.

  • Catalyst Choice: The Lewis acid catalyst can influence the steric environment of the electrophile. A very bulky electrophile-catalyst complex may favor the less sterically hindered para position over the ortho position, but generally, the electronic directing effect of the substituent is the dominant factor.

Q3: My reaction is very slow, and the yield of the 3-bromo isomer is low. How can I improve this?

A3: Aromatic rings with strongly deactivating groups are inherently less reactive towards electrophiles, which can lead to slow reactions and low yields.[8] To address this:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to speed up the reaction. Monitor the reaction closely to avoid decomposition or loss of selectivity.

  • Use a More Potent Brominating System: For highly deactivated rings, standard conditions like Br₂ with FeBr₃ may be insufficient. A more powerful system, such as N-bromosuccinimide (NBS) in concentrated sulfuric acid, can effectively brominate even strongly deactivated aromatics.[8][9]

  • Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Reagent Stoichiometry: Ensure the correct molar ratios of substrate, brominating agent, and catalyst are used. An excess of the brominating agent can sometimes lead to di- or polybromination.

Q4: I am observing the formation of polybrominated byproducts. How can I favor monobromination?

A4: The formation of multiple bromination products is a common issue, especially with activated rings, but it can also occur with deactivated rings under harsh conditions. To improve selectivity for the mono-bromo product:

  • Control Stoichiometry: Use a 1:1 molar ratio of the brominating agent to the aromatic substrate.

  • Lower the Reaction Temperature: This can help to selectively form the mono-substituted product.

  • Shorten the Reaction Time: Monitor the reaction closely using techniques like TLC or GC and stop it once the starting material is consumed and before significant amounts of polybrominated products are formed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of Isomers) 1. Starting material has an ortho/para-directing group. 2. Reaction is under kinetic control. 3. Incorrect reaction temperature.1. Confirm the directing nature of the substituent on your starting material. To obtain the meta isomer, a meta-directing group is required. 2. Try running the reaction at a higher temperature or for a longer duration to favor the thermodynamically more stable meta product. 3. Optimize the reaction temperature; both excessively high or low temperatures can affect selectivity depending on the specific substrate and reaction.
Low Yield of 3-Bromo Isomer 1. The aromatic ring is strongly deactivated. 2. Insufficient reaction time or temperature. 3. Deactivated catalyst or brominating agent. 4. Loss of product during workup.1. Use a more potent brominating system, such as NBS in concentrated H₂SO₄.[9] 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC/GC. 3. Use fresh, high-purity reagents and ensure anhydrous conditions. 4. Optimize the extraction and purification steps to minimize product loss.
Formation of Polybrominated Products 1. Excess brominating agent. 2. Reaction conditions are too harsh (high temperature, long reaction time).1. Use a 1:1 stoichiometry of the brominating agent to the substrate. 2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress to stop it after the formation of the desired mono-bromo product.
Reaction Fails to Proceed 1. Extremely deactivated aromatic ring. 2. Inactive catalyst or brominating agent. 3. Insufficiently low temperature for lithiation-based methods.1. Employ more forcing conditions, such as higher temperatures and a stronger brominating system (e.g., NBS/H₂SO₄).[8][9] 2. Verify the quality and handling of your reagents. Ensure anhydrous conditions. 3. For alternative methods like directed ortho-metalation followed by bromination, ensure temperatures are maintained at or below -78 °C during the lithiation step.

Data Presentation

The following table summarizes quantitative data for the bromination of various aromatic compounds with meta-directing groups.

SubstrateBrominating Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)Isomer Distribution (o:m:p)Reference(s)
NitrobenzeneBr₂ / FeBr₃Dichloroethane25-High~0:100:0[10]
Benzoic AcidNaBr / NaOClWater--84Predominantly meta[9]
BenzaldehydeBr₂ / AlCl₃1,2-Dichloroethane--HighPredominantly meta[11]
3-NitrobenzaldehydeNBS / H₂SO₄H₂SO₄601.5925-bromo isomer[8][9]
1,3-DinitrobenzeneNBS / H₂SO₄H₂SO₄603875-bromo isomer[8][9]
Methyl BenzoateBr₂ / FeBr₃----Predominantly meta[12]
TrifluoromethylbenzeneBr₂ / Fe powderLiquid Phase60--Exclusively meta[13]

Experimental Protocols

Protocol 1: Bromination of Benzoic Acid to 3-Bromobenzoic Acid

This protocol is a general representation of the electrophilic bromination of an aromatic ring with a deactivating carboxyl group.

Materials:

  • Benzoic acid

  • Liquid bromine (Br₂)

  • Iron powder (Fe) or anhydrous ferric bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • 10% Sodium bisulfite solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and a gas trap for HBr.

Procedure:

  • Setup: In a fume hood, assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap containing an NaOH solution to neutralize the HBr gas produced.

  • Reactant Preparation: Dissolve benzoic acid in CCl₄ in the reaction flask. Add a catalytic amount of iron powder or FeBr₃.

  • Bromine Addition: From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess bromine by adding 10% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water. Extract the product into the aqueous phase by adding a 10% NaOH solution.

  • Isolation: Separate the aqueous layer and acidify it with concentrated HCl while cooling in an ice bath. The 3-bromobenzoic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Bromination of Deactivated Aromatics using NBS in Sulfuric Acid[8][9]

This protocol is particularly effective for substrates that are strongly deactivated towards electrophilic bromination.

Materials:

  • Deactivated aromatic substrate (e.g., 3-nitrobenzaldehyde)

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Round-bottom flask, magnetic stirrer, thermometer.

Procedure:

  • Reactant Preparation: In a fume hood, add the deactivated aromatic substrate to a round-bottom flask containing concentrated sulfuric acid at room temperature and stir until dissolved.

  • NBS Addition: Cool the mixture in an ice bath and add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 1.5-3 hours). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Mandatory Visualizations

G Logical Relationship of Directing Groups in Bromination cluster_0 Substituent on Benzene (B151609) Ring cluster_1 Effect on Aromatic Ring cluster_2 Directing Effect for Bromination cluster_3 Desired Product Electron Donating Group (EDG)\n(-OH, -OR, -NH2, -Alkyl) Electron Donating Group (EDG) (-OH, -OR, -NH2, -Alkyl) Activates Ring\n(Increases Reactivity) Activates Ring (Increases Reactivity) Electron Donating Group (EDG)\n(-OH, -OR, -NH2, -Alkyl)->Activates Ring\n(Increases Reactivity) Leads to Electron Withdrawing Group (EWG)\n(-NO2, -CN, -COR, -CF3) Electron Withdrawing Group (EWG) (-NO2, -CN, -COR, -CF3) Deactivates Ring\n(Decreases Reactivity) Deactivates Ring (Decreases Reactivity) Electron Withdrawing Group (EWG)\n(-NO2, -CN, -COR, -CF3)->Deactivates Ring\n(Decreases Reactivity) Leads to Ortho/Para Director Ortho/Para Director Activates Ring\n(Increases Reactivity)->Ortho/Para Director Results in Meta Director Meta Director Deactivates Ring\n(Decreases Reactivity)->Meta Director Results in 3-Bromo Isomer 3-Bromo Isomer Meta Director->3-Bromo Isomer Yields

Caption: Directing effects of substituents in electrophilic aromatic bromination.

G Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (Low meta-isomer yield) check_substituent Check Substituent on Ring start->check_substituent is_meta_director Is it a meta-director (EWG)? check_substituent->is_meta_director change_substrate Change Substrate to one with an EWG is_meta_director->change_substrate No optimize_conditions Optimize Reaction Conditions is_meta_director->optimize_conditions Yes change_substrate->start Restart with new substrate check_temp Adjust Temperature (Try higher temp for thermodynamic control) optimize_conditions->check_temp check_time Increase Reaction Time check_temp->check_time check_reagents Use Stronger Brominating System (e.g., NBS/H2SO4 for deactivated rings) check_time->check_reagents end End: Improved meta-Selectivity check_reagents->end

Caption: A logical workflow for troubleshooting poor regioselectivity in bromination.

References

Troubleshooting guide for scaling up 3-bromo- compound synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of 3-bromo-compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their potential causes, and recommended solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction yield is significantly lower than expected upon scale-up. What are the common causes and how can I improve it?

  • Answer: Low yields during scale-up can stem from several factors. Inefficient mixing in larger reactors can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of low reagent concentration.[1] Ensure your stirring mechanism (e.g., switching from magnetic to mechanical stirring) is adequate for the vessel size.[1] Additionally, reaction times may not scale linearly; monitor the reaction progress using appropriate analytical techniques like TLC, GC, or HPLC to determine the optimal reaction time.[1] Finally, re-evaluate the stoichiometry of your reagents, as a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) can sometimes be necessary to drive the reaction to completion.[2]

Issue 2: Poor Regioselectivity (Formation of Isomers)

  • Question: I am observing the formation of multiple bromo-isomers, which were not a significant problem at the lab scale. How can I improve the regioselectivity for the desired 3-bromo product?

  • Answer: Achieving high regioselectivity is crucial and can be influenced by several factors. The choice of brominating agent is critical; milder reagents like N-Bromosuccinimide (NBS) often provide better control and selectivity compared to the more aggressive molecular bromine (Br₂).[3] Reaction temperature plays a significant role; lowering the temperature can favor the formation of the thermodynamically more stable para-isomer in aromatic brominations.[4] The solvent can also influence the outcome, so experimenting with different solvents may improve the desired isomer ratio.[4] For activated aromatic systems, using a bulky brominating agent or a catalyst that sterically hinders the ortho position can enhance para-selectivity.[4]

Issue 3: Formation of Di- and Poly-brominated By-products

  • Question: My product is contaminated with significant amounts of di- and poly-brominated species. How can I minimize this over-bromination?

  • Answer: The formation of multiple brominated products is a common issue, especially with activated substrates.[5] The primary cause is often an excess of the brominating agent or localized high concentrations. To mitigate this, ensure precise stoichiometric control of the brominating agent (ideally 1.0 to 1.1 equivalents).[6] The rate of addition is also critical; add the brominating agent slowly and in a controlled manner to the reaction mixture to maintain a low concentration.[6] Maintaining a consistent and low reaction temperature can also help to favor mono-bromination.[6]

Issue 4: Exothermic Runaway Reaction

  • Question: My reaction is becoming uncontrollably exothermic during scale-up. What are the immediate steps to take, and how can I prevent this in the future?

  • Answer: An exothermic runaway is a serious safety concern.[1] If you observe a rapid, uncontrolled temperature increase, immediately stop the addition of the brominating agent and maximize cooling to the reactor.[2] If the temperature continues to rise, an emergency quench with a pre-prepared quenching agent like aqueous sodium thiosulfate (B1220275) is necessary.[2]

    To prevent this, several measures should be taken. The addition rate of the brominating agent must be carefully controlled and should not exceed the heat removal capacity of your reactor.[1] Ensure efficient mixing to prevent the formation of localized hot spots.[2] Using a less reactive brominating agent or a solvent with a higher heat capacity can also help to manage the exotherm.[2] For highly exothermic reactions, consider a semi-batch process where the limiting reagent is added portion-wise.

Issue 5: Difficult Product Purification

  • Question: I am having trouble purifying my this compoundcompound from by-products and unreacted starting materials. What are the best strategies for purification at a larger scale?

  • Answer: Purification can be challenging due to the presence of isomers with similar polarities.[3] Recrystallization is often a highly effective method for purifying solid products on a large scale.[7] Careful selection of the solvent system is key to successful recrystallization. Column chromatography can also be used, but for large-scale operations, it can be resource-intensive.[7] If isomers are the primary impurity, optimizing the reaction for higher selectivity is often the most practical approach. For liquid products, fractional distillation under reduced pressure can be effective for separating components with different boiling points.[8]

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaKey CharacteristicsCommon ApplicationsScale-Up Considerations
Molecular Bromine Br₂Highly reactive, corrosive, and toxic liquid.[9]Electrophilic addition to alkenes and aromatic bromination.[10]High risk of runaway reactions and over-bromination. Requires careful handling and specialized equipment.[9]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solid, easier and safer to handle than Br₂.[11] Provides a low, controlled concentration of Br₂.[12]Allylic and benzylic bromination, electrophilic aromatic bromination of activated rings.[11]Generally provides better selectivity and control over exotherms.[2] By-product (succinimide) needs to be removed during work-up.[12]
Tetrabutylammonium Tribromide (TBATB) (C₄H₉)₄NBr₃Solid, stable, and easy to handle. Often provides high selectivity.[1]Selective bromination of activated aromatics like phenols and anilines.Can be a good alternative when other reagents give poor selectivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Aromatic Bromination using NBS

This protocol outlines a general procedure for the mono-bromination of an activated aromatic compound.

  • Reaction Setup:

    • Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with the aromatic substrate and a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).[14]

    • Cool the mixture to the desired temperature (e.g., 0-10 °C) using an appropriate cooling bath.[14]

  • Reagent Addition:

    • In a separate vessel, dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the reaction solvent.

    • Slowly add the NBS solution to the stirred reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature within the desired range.[14]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or another suitable analytical method until the starting material is consumed.

  • Quenching:

    • Once the reaction is complete, quench any remaining NBS or bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate. Continue adding the quenching solution until the color of bromine (if any) disappears.

  • Work-up:

    • If the reaction mixture is biphasic, separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compoundCompound Synthesis Scale-Up start Start Synthesis Scale-Up issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomers byproducts Di-/Poly-bromination issue->byproducts Impurities exotherm Exothermic Runaway issue->exotherm Safety purification Purification Difficulty issue->purification Purity solution_yield Optimize Mixing Monitor Reaction Time Adjust Stoichiometry low_yield->solution_yield solution_selectivity Change Brominating Agent Lower Temperature Test Different Solvents poor_selectivity->solution_selectivity solution_byproducts Precise Stoichiometry Slow Reagent Addition Control Temperature byproducts->solution_byproducts solution_exotherm Stop Addition & Cool Emergency Quench Improve Heat Transfer exotherm->solution_exotherm solution_purification Recrystallization Fractional Distillation Optimize Reaction Selectivity purification->solution_purification end Successful Scale-Up solution_yield->end solution_selectivity->end solution_byproducts->end solution_exotherm->end solution_purification->end Brominating_Agent_Selection Logical Flow for Brominating Agent Selection start Define Bromination Type substrate Substrate Reactivity? start->substrate activated Activated substrate->activated Aromatic deactivated Deactivated substrate->deactivated Aromatic alkene Alkene/Alkyne substrate->alkene Unsaturated allylic Allylic/Benzylic substrate->allylic Radical reagent_activated Consider Milder Reagents: - NBS - TBATB activated->reagent_activated reagent_deactivated Stronger Conditions Needed: - Br₂ with Lewis Acid deactivated->reagent_deactivated reagent_alkene Br₂ alkene->reagent_alkene reagent_allylic NBS with initiator allylic->reagent_allylic safety Safety & Control a Concern? reagent_activated->safety reagent_deactivated->safety reagent_alkene->safety reagent_allylic->safety yes_safety Yes safety->yes_safety no_safety No safety->no_safety prefer_solid Prefer solid, easier to handle reagents (NBS, TBATB) yes_safety->prefer_solid br2_ok Br₂ may be acceptable with proper engineering controls no_safety->br2_ok

References

How to choose the right solvent for purifying 3-bromo- derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvents for the purification of 3-bromo- derivatives. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of my 3-bromo- derivative?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[1] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. For example, ethyl acetate (B1210297) may be a good choice for esters, and acetone (B3395972) for ketones.[2] A small-scale solvent screening is the most effective method to identify the optimal solvent or solvent system.[1]

Q2: What are some common starting solvents to screen for recrystallization?

A2: For 3-bromo- derivatives, which are often aromatic or heteroaromatic, a good starting point for screening includes single solvents like ethanol, methanol, isopropanol, ethyl acetate, and toluene.[3] Mixed solvent systems are also highly effective. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[3][4]

Q3: How do I select a mobile phase (solvent system) for purifying my 3-bromo- derivative by column chromatography?

A3: The selection of a mobile phase for column chromatography should begin with Thin-Layer Chromatography (TLC) analysis.[1][5] The goal is to find a solvent system that provides good separation of your target compound from impurities, ideally with a retention factor (Rf) value for your product between 0.2 and 0.4.[1][5] Common binary mixtures for compounds of intermediate polarity include hexane/ethyl acetate and hexane/dichloromethane.[1][6] For more polar compounds, a dichloromethane/methanol system can be effective.[6]

Q4: My 3-bromo- derivative is acidic (e.g., contains a carboxylic acid). How does this affect solvent selection for chromatography?

A4: Acidic compounds often streak or show poor separation on standard silica (B1680970) gel due to interactions with acidic silanol (B1196071) groups.[7] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to your eluting solvent system. This keeps the compound fully protonated, leading to a more defined spot and better separation.[7]

Q5: My 3-bromo- derivative is basic (e.g., a 3-bromoquinoline). Are there special considerations for chromatography?

A5: Yes, basic compounds can interact strongly with the acidic sites on silica gel, sometimes leading to decomposition or poor recovery.[5] To mitigate this, you can deactivate the silica gel by using an eluent that contains a small amount of a tertiary amine, like 0.5-2% triethylamine.[5][6] Alternatively, using a less acidic stationary phase, such as neutral or basic alumina (B75360), is a suitable option.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
"Oiling Out" (Product separates as a liquid)1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound.[8] 3. The solution is too concentrated or impurities are depressing the melting point.1. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3][8] 2. Use a lower-boiling point solvent. 3. Introduce a "seed crystal" of the pure compound to encourage crystal growth.[3][8]
No Crystals Form 1. The solution is not sufficiently supersaturated (too much solvent was used).[8] 2. Lack of nucleation sites for crystal growth.1. Induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface.[3][8] 2. Add a seed crystal of the pure product.[8] 3. Concentrate the solution by slowly evaporating some of the solvent.[3] 4. If using a mixed-solvent system, add a "poor" solvent dropwise until turbidity persists, then clarify with a drop of the "good" solvent before cooling.[3]
Low Product Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. Premature crystallization during a hot filtration step. 3. Crystals were washed with a solvent in which they are too soluble.1. Use the minimum amount of hot solvent necessary for complete dissolution.[8] 2. Ensure the filtration apparatus is pre-heated and use a small amount of extra hot solvent. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Colored Impurities in Crystals 1. Colored impurities have co-crystallized with the product. 2. Impurities are adsorbed onto the crystal surface.1. Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[8] 2. Perform a second recrystallization.[8]
Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Compound Streaks or "Tails" on TLC/Column 1. For acidic or basic compounds, strong interaction with the silica gel.[5][7] 2. The sample is not sufficiently soluble in the mobile phase. 3. The column is overloaded with the crude material.1. For acids, add 0.5-1% acetic acid to the mobile phase.[7] For bases, add 0.5-2% triethylamine.[5] 2. Choose a slightly more polar mobile phase or change the solvent used to load the sample. 3. Use a proper ratio of silica gel to crude material (a general rule is at least 30:1 by weight).[5]
Compound Decomposes on the Column 1. The compound is sensitive to the acidic nature of standard silica gel.[5]1. Deactivate the silica gel with triethylamine.[5] 2. Use a less acidic stationary phase like neutral alumina or Florisil.[5] 3. Minimize contact time by using flash chromatography with a shorter, wider column.[5]
Poor Separation of Product and Impurities 1. The chosen mobile phase is not optimal for separating compounds with similar polarities.[5] 2. Co-elution of isomers or structurally similar byproducts.[1] 3. Column overloading or poor column packing.1. Systematically screen various solvent mixtures using TLC to find a system that provides the best separation.[1][5] 2. Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] 3. Ensure the column is packed uniformly without air bubbles and that the sample is loaded in a narrow band.[5]

Data Presentation

Table 1: Common Solvent Systems for Purifying 3-Bromo- Derivatives
Purification MethodCompound TypeRecommended Solvents / Mobile PhasesNotes
Recrystallization General Aromatic/HeterocyclicSingle Solvents: Ethanol, Isopropanol, Hexane, Toluene, Ethyl Acetate.[1][3] Mixed Solvents: Ethanol/Water, Methanol/Water, Dichloromethane/Hexane.[1][4]Selection is highly substrate-dependent. Always perform a small-scale screening first.
Column Chromatography Non-polar to Moderately PolarHexane / Ethyl Acetate Hexane / Dichloromethane[1] Toluene / Ethyl Acetate[9]The workhorse systems for a wide range of compounds. Optimize ratio using TLC.
Column Chromatography PolarDichloromethane / Methanol[6]Effective for more polar compounds. Prepare fresh as DCM can evaporate, changing the ratio.[6]
Column Chromatography Acid-Sensitive Basic CompoundsHexane / Ethyl Acetate + 0.5-2% Triethylamine[5]Use a modifier to prevent decomposition on silica. Alternatively, use alumina as the stationary phase.[5]
Column Chromatography Base-Sensitive Acidic CompoundsHexane / Ethyl Acetate + 0.5-1% Acetic Acid[7]Modifier ensures the compound remains protonated for sharper peaks.

Experimental Protocols & Visualizations

Protocol 1: Small-Scale Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of your crude 3-bromo- derivative into a small test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound.[1]

  • Gently heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely when hot.[1]

  • If the compound dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • If abundant, well-formed crystals appear, the solvent is a good candidate for recrystallization.[1]

  • Repeat with other potential single solvents or mixed solvent systems to find the optimal conditions.

Purification_Method_Selection start Crude 3-Bromo- Derivative is_solid Is the compound a solid? start->is_solid check_tlc Analyze by TLC is_solid->check_tlc Yes is_liquid Compound is an oil/liquid is_solid->is_liquid No is_clean Relatively clean spot? check_tlc->is_clean recrystallize Attempt Recrystallization is_clean->recrystallize Yes chromatography Perform Column Chromatography is_clean->chromatography No (multiple spots) success Pure Product recrystallize->success is_liquid->chromatography

Caption: Workflow for selecting the primary purification method.

Protocol 2: General Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system that gives your product an Rf of 0.2-0.4 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure to begin elution. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 3-bromo- derivative.[5]

Chromatography_Troubleshooting start TLC Analysis Shows Poor Separation issue What is the issue? start->issue streaking Streaking / Tailing Spot issue->streaking Streaking no_sep Spots Overlap (Poor Resolution) issue->no_sep Overlap decomp Spot Disappears / Baseline Smear issue->decomp Decomposition is_acid_base Is compound acidic or basic? streaking->is_acid_base change_polarity Vary Solvent Ratio (e.g., change %EtOAc in Hexane) no_sep->change_polarity change_stationary Compound is likely unstable on silica. Use Alumina or deactivated silica. decomp->change_stationary add_modifier Add Modifier to Eluent: - 0.5-1% Acetic Acid (for acids) - 0.5-2% Triethylamine (for bases) is_acid_base->add_modifier Yes is_acid_base->change_polarity No change_solvent Try a Different Solvent System (e.g., Hexane/DCM or Toluene/EtOAc) change_polarity->change_solvent If still poor

Caption: Decision tree for troubleshooting column chromatography issues.

References

Strategies for reducing by-product formation in 3-bromination reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromination Reactions

Welcome to the technical support center for 3-bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on strategies to minimize by-product formation and enhance regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in 3-bromination reactions on aromatic rings?

The primary by-products are typically di- or poly-brominated compounds resulting from over-bromination of the aromatic substrate.[1][2] Another common issue is the formation of constitutional isomers, where bromine is added to an undesired position on the ring (poor regioselectivity).[3] When using N-bromosuccinimide (NBS), unreacted NBS and the succinimide (B58015) by-product are also present in the crude mixture.[4]

Q2: How does temperature affect the selectivity of a bromination reaction?

Temperature is a critical factor for controlling selectivity. Lowering the reaction temperature often enhances regioselectivity by favoring the kinetically controlled product.[3] For many electrophilic aromatic brominations, conducting the reaction at temperatures between 0°C and -78°C can significantly reduce the formation of unwanted isomers.[1][3] Conversely, higher temperatures can increase reaction rates but may lead to a decrease in selectivity and an increase in by-products.[1]

Q3: What is the role of the brominating agent in controlling by-product formation?

The choice of brominating agent is crucial. N-bromosuccinimide (NBS) is a solid reagent that is often considered safer and more selective than liquid bromine (Br₂), allowing for more controlled addition of bromine.[2][3] For highly activated aromatic rings, milder agents are preferable to prevent over-bromination. For deactivated rings, a more reactive system, such as NBS in concentrated sulfuric acid, may be necessary to achieve bromination while avoiding side reactions.[5]

Q4: Can the choice of solvent influence the reaction outcome?

Yes, the solvent can significantly impact regioselectivity and by-product formation.[3] The polarity of the solvent can affect the stability of the reaction intermediates. Non-polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used.[2][6] It is often recommended to screen several solvents to determine the optimal conditions for a specific substrate.[3]

Q5: How can I prevent di-bromination and other over-bromination products?

To minimize over-bromination, several strategies can be employed:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the substrate.[1][7]

  • Slow Addition: Add the brominating agent dropwise or in small portions over time. This maintains a low concentration of the electrophile, reducing the chance of multiple substitutions.[3]

  • Low Temperature: Perform the reaction at a reduced temperature to decrease the reaction rate and improve control.[3]

  • Use a Milder Agent: Select a less reactive brominating agent, like NBS, instead of a more aggressive one like Br₂ with a strong Lewis acid.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during 3-bromination experiments.

Issue 1: High Levels of Di-brominated or Poly-brominated By-products

This is the most common issue, indicating the reaction is too reactive or proceeding too quickly.

Troubleshooting Workflow: Over-bromination

G start High Di-bromination Detected (GC-MS, NMR) step1 Reduce Brominating Agent Stoichiometry (Aim for 1.0-1.05 eq.) start->step1 Check Equivalents step2 Lower Reaction Temperature (e.g., 0°C to -30°C) step1->step2 If issue persists end Selective Mono-bromination Achieved step1->end step3 Implement Slow Addition of Brominating Agent step2->step3 And/Or step2->end step4 Consider a Milder Brominating Agent (e.g., NBS instead of Br2/FeBr3) step3->step4 If still uncontrolled step3->end step4->end

Caption: Troubleshooting workflow for excessive di-bromination.

Issue 2: Poor Regioselectivity (Wrong Isomer Formed)

This occurs when the bromine adds to an undesired position (e.g., ortho- or meta- instead of the target para-position).

Logical Relationships for Improving Regioselectivity

G center Improved Regioselectivity temp Lower Temperature (Kinetic Control) temp->center solvent Solvent Screening (Polar vs. Non-polar) solvent->center catalyst Catalyst Choice (e.g., Zeolites, Clay) catalyst->center para-directing blocking Use of Sterically Hindered Reagent blocking->center acid Acidic Conditions (e.g., HBF₄, H₂SO₄) acid->center Can alter selectivity

Caption: Factors influencing regioselectivity in bromination.

Troubleshooting Steps:

  • Lower the Temperature: This is the most effective method to favor the kinetically preferred isomer. For some substrates, temperatures as low as -30°C are required for high selectivity.[3]

  • Screen Solvents: The polarity of the solvent can influence the transition state energy, affecting which isomer is formed. Test solvents like acetonitrile, dichloromethane, and trifluoroacetic acid.[3][5]

  • Use a Bulky or Selective Reagent: Some brominating agents or catalysts, such as zeolites or clay-supported reagents, can induce high para-selectivity due to steric constraints.[5][8]

Data on Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how reaction parameters affect conversion and selectivity.

Table 1: Effect of Solvent on α-Bromination of Acetophenone with NBS [2]

EntrySolventTemperature (°C)Time (min)Conversion (%)
1CH₃CN803075
2Et₂O803040
3THF803062
4n-Hexane803035
5CH₂Cl₂ 80 30 95

As shown, dichloromethane provides the highest conversion under these conditions.

Table 2: Effect of Temperature on Benzylic Bromination of 4-tert-Butyltoluene with NBS in MeCN [7]

EntryTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%) (Mono- vs Di-bromo)
120136999
240138599
360139693

This data shows that while higher temperatures increase conversion, they can negatively impact selectivity, leading to more of the di-brominated by-product.

Experimental Protocols

Protocol: Selective para-Bromination of an Activated Aromatic Compound (e.g., Anisole)

This protocol is a general guideline for achieving high regioselectivity in the bromination of an activated aromatic ring using N-bromosuccinimide.

Materials:

  • Anisole (B1667542) (1.0 mmol)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Cooling bath (ice/water or dry ice/acetone)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

G setup 1. Setup Dissolve substrate in MeCN. Cool flask to 0°C. addition 2. Reagent Addition Add NBS in small portions over 15-30 minutes. setup->addition reaction 3. Reaction Stir at 0°C. Monitor by TLC. addition->reaction quench 4. Quenching Add sat. Na₂S₂O₃ to consume excess NBS. reaction->quench workup 5. Aqueous Workup Extract with organic solvent. Wash with NaHCO₃ & Brine. quench->workup dry 6. Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate in vacuo. workup->dry purify 7. Purification Purify via column chromatography or recrystallization. dry->purify

Caption: Step-by-step workflow for a selective bromination experiment.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the anisole (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Cooling: Place the flask in a cooling bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Add the N-bromosuccinimide (1.05 mmol) to the cooled solution in small portions over 15-30 minutes. Ensure the temperature remains stable during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and dilute it with dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[4]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 3-bromo product.

References

Technical Support Center: Refining the Work-up Procedure for 3-Bromo Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 3-bromo reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the work-up of 3-bromo reactions?

A1: Common issues include the presence of residual bromine, formation of byproducts, product instability, and difficulties in purification.[1][2] For instance, in the bromination of phenols, polybromination is a frequent problem due to the high reactivity of the phenol (B47542) ring.[3] In other cases, the desired alpha-brominated product might be unstable and decompose during work-up or purification.[2]

Q2: How can I remove residual bromine from my reaction mixture?

A2: A common and effective method to remove excess bromine is to wash the organic layer with an aqueous solution of a reducing agent.[4] A 10% sodium thiosulfate (B1220275) (Na₂S₂O₃) solution is widely used for this purpose.[4] The reaction between bromine and thiosulfate results in the formation of colorless bromide salts, indicating the complete removal of bromine.[4]

Q3: My 3-bromo compound is unstable. What precautions should I take during work-up and purification?

A3: For unstable 3-bromo compounds, particularly alpha-bromo ketones and aldehydes, it is crucial to avoid strong bases during the workup, as they can promote elimination reactions.[2] Use weak bases like sodium bicarbonate for neutralization.[2] It is also advisable to maintain low temperatures throughout the work-up and purification process and to purify the product as quickly as possible.[2]

Q4: What are the best practices for purifying 3-bromo compounds?

A4: The choice of purification method depends on the properties of the 3-bromo compound. Column chromatography on silica (B1680970) gel is a widely used technique.[5][6] For solid compounds, recrystallization can be an effective method to obtain a high-purity product.[1] The selection of an appropriate solvent system is critical for both techniques.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent yellow/orange/brown color in the organic layer after extraction. Residual elemental bromine (Br₂).Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[4]
Formation of multiple spots on TLC, indicating byproducts. Polybromination, especially in activated systems like phenols.[3]Use a milder brominating agent (e.g., N-bromosuccinimide - NBS).[3] Control the stoichiometry of the brominating agent carefully.[3] Lower the reaction temperature.[3]
Low yield of the desired 3-bromo product. Incomplete reaction.Monitor the reaction progress using TLC or GC-MS to ensure completion.[6] Optimize reaction conditions such as temperature and reaction time.[5][7]
Product decomposition during work-up.Use mild work-up conditions, avoiding strong bases and high temperatures.[2]
Difficulty in separating the product from starting material or byproducts. Similar polarities of the compounds.Optimize the solvent system for column chromatography to achieve better separation.[1] Consider derivatization of the impurity to alter its polarity.
Emulsion formation during aqueous extraction. High concentration of reagents or byproducts.Add brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion.[5] Dilute the organic layer with more solvent.[8]

Experimental Protocols

General Aqueous Work-up Procedure for a 3-Bromo Reaction
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.[5]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[6]

  • Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[5]

    • If residual bromine is present, wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[4]

    • Wash the organic layer with water and then with brine to remove residual water-soluble impurities.[5][6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[5][6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5][6]

  • Purification: Purify the crude product by column chromatography or recrystallization.[5][6]

Quantitative Data Summary

The following tables summarize typical reaction conditions for different types of reactions involving 3-bromo compounds.

Table 1: O-Alkylation Reactions with 3-Bromopropan-1-ol [5]

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromopropan-1-olPhenolCs₂CO₃DMF50-553up to 92
3-Bromopropan-1-olVarious PhenolsK₂CO₃DMF801271-90

Table 2: Heck Reaction Conditions [6][7]

Aryl BromideAlkeneCatalyst (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
3-BromoselenopheneStyrenePd(OAc)₂ (2)K₂CO₃DMF12012>80 (Expected)
3-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)0.571
3-BromothiopheneEthyl acrylatePd(OAc)₂ (2)K₂CO₃DMF1001285

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench extract Aqueous Extraction (e.g., NaHCO₃, Na₂S₂O₃, Brine) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure 3-Bromo Product purify->product

Caption: General experimental workflow for 3-bromo reactions.

troubleshooting_flowchart start Work-up Issue? color_issue Persistent Color? start->color_issue Yes byproduct_issue Multiple Spots on TLC? start->byproduct_issue No color_issue->byproduct_issue No wash_thiosulfate Wash with Na₂S₂O₃ color_issue->wash_thiosulfate Yes low_yield_issue Low Yield? byproduct_issue->low_yield_issue No modify_conditions Modify Reaction Conditions: - Milder Brominating Agent - Lower Temperature - Control Stoichiometry byproduct_issue->modify_conditions Yes optimize_reaction Optimize Reaction: - Monitor Completion - Adjust Time/Temperature low_yield_issue->optimize_reaction Incomplete Reaction mild_workup Use Mild Work-up: - Avoid Strong Base - Low Temperature low_yield_issue->mild_workup Product Decomposition

Caption: Troubleshooting decision tree for 3-bromo reaction work-up.

References

Validation & Comparative

3-Bromopyridine vs. 3-Chloropyridine: A Comparative Guide for Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant of success in the synthesis of novel chemical entities. For drug development professionals and researchers in the chemical sciences, pyridyl scaffolds are of paramount importance due to their prevalence in pharmaceuticals and other bioactive molecules. When functionalizing the pyridine (B92270) ring at the 3-position via palladium-catalyzed cross-coupling reactions, the choice between 3-bromopyridine (B30812) and 3-chloropyridine (B48278) as the electrophilic partner can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of these two key building blocks in widely-used palladium-catalyzed transformations.

The Decisive Factor: Carbon-Halogen Bond Strength

The generally accepted order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl.[1][2] This trend is fundamentally dictated by the carbon-halogen bond dissociation energy (BDE), which directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] The weaker carbon-bromine bond in 3-bromopyridine allows for easier cleavage and, consequently, a faster oxidative addition compared to the stronger carbon-chlorine bond in 3-chloropyridine.[2]

Computational studies have quantified this difference, showing a significant energy gap between the C-Br and C-Cl bond dissociation energies in halopyridines. The C-Cl bond BDE in pyridines is approximately 95-96 kcal/mol, which is notably higher than the C-Br BDE.[4] This inherent difference in bond strength necessitates the use of more forcing reaction conditions, such as higher temperatures, or more sophisticated and reactive catalyst systems for 3-chloropyridine to achieve yields and reaction times comparable to its bromo-counterpart.[2]

Comparative Performance in Key Palladium-Catalyzed Reactions

The following sections summarize the available quantitative data for the performance of 3-bromopyridine and 3-chloropyridine in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. In such cases, data from closely related systems and established reactivity principles are used to draw meaningful comparisons.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. While 3-bromopyridine is a very common and efficient substrate for this reaction, 3-chloropyridine is also a viable, albeit more challenging, coupling partner. The key to success with 3-chloropyridine lies in the selection of a highly active catalyst system, typically employing bulky, electron-rich phosphine (B1218219) ligands.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
3-Chloropyridine4-Tolylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Dioxane100<5
3-Chloropyridine4-Tolylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Dioxane10020
3-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10085
3-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10092
3-Chloropyridine4-Tolylboronic acidPdCl₂(dppf)K₃PO₄Dioxane10078
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterRefluxHigh (Typical)

Data for 3-chloropyridine extrapolated from studies on similar substrates.[1] Data for 3-bromopyridine represents a typical outcome for this class of reaction.

Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes. In a direct comparison, the superior reactivity of 3-bromopyridine is evident. Under conditions where 3-bromopyridine provides a good yield of the coupled product, 3-chloropyridine shows no reactivity.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene130160
3-ChloropyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301No reaction

Data from a direct comparative study.[5]

Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with aryl halides is a fundamental C-C bond-forming reaction. 3-Bromopyridine derivatives are routinely and efficiently coupled under standard Sonogashira conditions. While specific comparative data for 3-chloropyridine is scarce, the general principles of reactivity suggest that more forcing conditions and specialized catalysts would be required for successful coupling.

SubstrateCoupling PartnerCatalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100396
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100392

Data for 2-amino-3-bromopyridine, a structurally similar substrate.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with other palladium-catalyzed couplings, aryl bromides are generally more reactive than aryl chlorides. The amination of chloropyridines is a known challenge, often requiring bulky, electron-rich phosphine ligands and elevated temperatures to overcome the difficult oxidative addition of the C-Cl bond.[8]

SubstrateAmineCatalyst / LigandBaseSolventTemperature (°C)
3-BromopyridineMorpholinePd₂(dba)₃ / XPhosLiHMDSTHF65
3-ChloropyridineVarious aminesPd precatalyst / Bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)NaOtBuToluene or Dioxane80-110

Conditions for 3-bromopyridine are based on a related substrate.[9] Conditions for 3-chloropyridine represent a generalized protocol for challenging aryl chlorides.[8]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the palladium-catalyzed coupling reactions of 3-halopyridines. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine

In a flask, the 3-bromopyridine derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are combined.[10] A suitable solvent system, such as a mixture of toluene and water, is added.[10] The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.[10]

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

A round-bottomed flask is charged with the palladium source (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., dppp, 10 mol%), and a base (e.g., sodium tert-butoxide, 2.2 equivalents).[10] The flask is purged with an inert gas, and an anhydrous solvent such as toluene is added.[10] To this mixture, the bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents) are added.[10] The mixture is then heated (typically to reflux) until the reaction is complete.[10]

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the rate-determining step, which is significantly more facile for 3-bromopyridine (X=Br) than for 3-chloropyridine (X=Cl).

Palladium_Cross_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product arx Ar-X (3-Bromo/Chloropyridine) arx->oxidative_addition rm R-M (Coupling Partner) rm->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

In the comparison of 3-bromopyridine and 3-chloropyridine for palladium-catalyzed cross-coupling reactions, 3-bromopyridine demonstrates superior reactivity due to its lower carbon-bromine bond dissociation energy. This translates to milder reaction conditions, shorter reaction times, and a broader compatibility with various catalyst systems. While 3-chloropyridine is a viable and often more cost-effective alternative, its successful implementation typically requires more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands, and more forcing reaction conditions. For researchers and drug development professionals, the choice between these two substrates will be a strategic decision balancing reactivity, cost, and the specific requirements of the synthetic route.

References

A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromothiophene (B119243) and 3-bromothiophene (B43185), two critical building blocks in the synthesis of pharmaceuticals and functional materials. Understanding the distinct reactivity profiles of these isomers is essential for strategic synthetic route design, optimization of reaction conditions, and efficient target molecule synthesis. This document summarizes experimental data, presents detailed experimental protocols for key reactions, and visualizes the underlying principles governing their chemical behavior.

Executive Summary

In the majority of common and synthetically important reactions, 2-bromothiophene exhibits higher reactivity than its 3-bromo isomer . This difference is most pronounced in metal-halogen exchange/lithiation and palladium-catalyzed cross-coupling reactions. The heightened reactivity of 2-bromothiophene is primarily attributed to the electronic properties of the thiophene (B33073) ring. The carbon at the 2-position (C2) is more electron-deficient, and the corresponding proton is more acidic than those at the 3-position (C3).[1] Consequently, reactions that are sensitive to these electronic effects, such as the oxidative addition step in cross-coupling cycles or deprotonation/metal-halogen exchange, proceed more readily and often under milder conditions with the 2-bromo isomer.[1][2] While 3-bromothiophene is generally less reactive, modern catalytic systems and optimized protocols enable its effective use in a wide array of transformations.[1]

Theoretical Basis for Reactivity Differences

The differential reactivity between the two isomers is rooted in the electronic structure of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution more rapidly than benzene.[3] The sulfur atom can stabilize cationic intermediates (σ-complexes) through the delocalization of its lone pair electrons.

Attack or substitution at the C2 (α) position is favored over the C3 (β) position because the resulting cationic intermediate is stabilized by three resonance structures, whereas the intermediate from C3 attack is stabilized by only two.[3] This inherent electronic preference for the C2 position influences many reactions. Furthermore, computational studies suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position, indicating a higher activation barrier for reactions involving C-Br bond cleavage.[2]

G cluster_factors Governing Factors cluster_reactions Resulting Reactivity Electronic Effects Electronic Effects C2 Proton Acidity C2 Proton Acidity Electronic Effects->C2 Proton Acidity influences C-Br Bond Strength C-Br Bond Strength Electronic Effects->C-Br Bond Strength affects Intermediate Stability Intermediate Stability Electronic Effects->Intermediate Stability determines Metal-Halogen Exchange Metal-Halogen Exchange C2 Proton Acidity->Metal-Halogen Exchange favors 2-isomer Cross-Coupling Reactions Cross-Coupling Reactions C-Br Bond Strength->Cross-Coupling Reactions hinders 3-isomer Intermediate Stability->Metal-Halogen Exchange favors 2-isomer Intermediate Stability->Cross-Coupling Reactions favors 2-isomer G start Start Materials: - Bromothiophene - Mg Turnings - Anhydrous Ether/THF activate Activate Mg (Iodine crystal, heat) start->activate initiate Initiate Reaction (Add small aliquot of R-Br) activate->initiate add Slow Addition of R-Br Solution initiate->add reflux Reflux to Completion (1-2 hours) add->reflux grignard Grignard Reagent (R-MgBr) reflux->grignard quench Quench with Electrophile (e.g., CO₂, Aldehyde) grignard->quench product Final Product quench->product G pd0 Pd(0)L₂ pdrx R-Pd(II)L₂(X) pd0->pdrx Oxidative Addition (R-X) pdrx->pd0 X⁻ pdrr R-Pd(II)L₂(R') pdrx->pdrr Transmetalation (R'-B(OH)₂) pdrr->pd0 Reductive Elimination (R-R') pdrr->pdrx B(OH)₂X

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Pathways for 3-bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the reaction kinetics and product outcomes of 3-bromo-3-methylpentane (B1594764), a model tertiary alkyl halide, under various conditions. This guide provides a comparative framework for understanding and predicting the dominant reaction pathways, supported by experimental data and detailed protocols.

The nucleophilic substitution reaction of this compound3-methylpentane, a sterically hindered tertiary alkyl halide, serves as a quintessential example of the SN1 (Substitution Nucleophilic Unimolecular) pathway. Due to the significant steric hindrance around the electrophilic carbon, the alternative SN2 (Substitution Nucleophilic Bimolecular) mechanism is effectively inhibited. This guide delves into the mechanistic nuances, kinetic data, and product distributions associated with the reactions of this compound3-methylpentane, offering a clear comparison between the favored SN1 and the disfavored SN2 pathways.

Mechanistic Overview: SN1 Dominance

The reaction of this compound3-methylpentane proceeds almost exclusively through the SN1 mechanism. This two-step pathway involves the initial, rate-determining dissociation of the leaving group (bromide ion) to form a stable tertiary carbocation. This intermediate is then rapidly attacked by a nucleophile. The planarity of the carbocation intermediate allows for nucleophilic attack from either face, leading to racemization if the starting material were chiral.

In contrast, the SN2 mechanism, a single-step concerted process, is severely disfavored. The bulky ethyl and methyl groups surrounding the tertiary carbon create a high degree of steric hindrance, preventing the backside attack required for an SN2 reaction.

Comparative Analysis of Reaction Pathways

FeatureSN1 Pathway (Favored)SN2 Pathway (Disfavored)
Substrate Tertiary alkyl halide (this compound3-methylpentane)Primary or methyl halide (Not applicable)
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Mechanism Two steps, carbocation intermediateOne step, concerted
Stereochemistry Racemization (if chiral center)Inversion of configuration
Nucleophile Weak nucleophiles favoredStrong nucleophiles favored
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents favor the reaction
Competition E1 elimination is a common competing reactionE2 elimination can compete

Experimental Data: Solvolysis and Product Distribution

While specific kinetic data for this compound3-methylpentane is dispersed throughout the literature, the behavior of the closely analogous tert-butyl bromide provides a reliable model for understanding its reactivity. Solvolysis reactions, where the solvent acts as the nucleophile, are characteristic of SN1 pathways.

Table 1: Relative Rates of Solvolysis of a Tertiary Alkyl Halide (tert-Butyl Bromide) in Various Solvents

SolventDielectric Constant (ε)Relative Rate
Water (H₂O)78.5150,000
Methanol (CH₃OH)32.61,000
Ethanol (C₂H₅OH)24.3200
Acetone ((CH₃)₂CO)20.71

This data illustrates the profound effect of solvent polarity on the rate of an SN1 reaction. Polar protic solvents like water are highly effective at stabilizing the carbocation intermediate, thus accelerating the reaction.

Table 2: Product Distribution in the Reaction of a Tertiary Alkyl Halide (tert-Butyl Bromide) with Ethanol

Reaction ConditionsSN1 Product (Ether) %E1 Product (Alkene) %
Solvolysis in Ethanol at 25°C8119
Solvolysis in Ethanol at 55°C6436

This data highlights the competition between SN1 and E1 pathways. Higher temperatures favor the elimination reaction (E1) over substitution (SN1).[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships governing the reactivity of this compound3-methylpentane.

SN1_Mechanism sub This compound3-methylpentane carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step product Substitution Product carbocation->product Fast leaving_group Br⁻ nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->carbocation

Caption: The SN1 reaction mechanism for this compound3-methylpentane.

SN1_vs_SN2 start This compound3-methylpentane sn1 SN1 Pathway start->sn1 Favored sn2 SN2 Pathway start->sn2 Disfavored carbocation Stable Tertiary Carbocation sn1->carbocation steric_hindrance High Steric Hindrance sn2->steric_hindrance product_sn1 Substitution Product carbocation->product_sn1 no_reaction No Reaction steric_hindrance->no_reaction Experimental_Workflow start Prepare solutions of This compound3-methylpentane and solvent/nucleophile reaction Mix reactants at controlled temperature start->reaction monitoring Monitor reaction progress (e.g., titration of HBr produced) reaction->monitoring quenching Quench reaction at specific time intervals monitoring->quenching analysis Analyze product mixture (e.g., GC-MS) quenching->analysis data Determine rate constant and product distribution analysis->data

References

Efficacy of 3-bromo- compounds as flame retardants compared to chlorinated analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 3-Bromo-Compounds and Chlorinated Analogs as Flame Retardants

Introduction to Halogenated Flame Retardants

Flame retardants are chemical additives crucial for inhibiting, suppressing, or delaying the combustion of flammable materials. Among the most widely used are halogenated flame retardants, which are broadly categorized into brominated (BFRs) and chlorinated (CFRs) compounds.[1] Both types are incorporated into a vast array of consumer and industrial products, including plastics, textiles, and electronics, to enhance fire safety.[1][2] They primarily function by interrupting the chemical reactions that sustain a fire.[2] This guide provides a comparative analysis of the efficacy of this compoundcompounds and their chlorinated analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Gas-Phase Inhibition

Both brominated and chlorinated flame retardants operate predominantly in the gas phase of a fire.[2] During combustion, the high temperatures cause the carbon-halogen (C-X) bonds within the flame retardant to break, releasing halogen radicals (Br• or Cl•) into the surrounding hot gases. These highly reactive halogen radicals then interfere with the fire's chain reaction.

Specifically, they scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion process. This "radical trapping" mechanism replaces the highly reactive radicals with much less reactive halogen radicals, effectively quenching the exothermic reactions of the flame, which cools the system and slows the spread of fire.[2]

Brominated flame retardants are generally considered more effective than their chlorinated counterparts.[2] This enhanced efficacy is attributed to the lower bond energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The C-Br bond breaks at a lower temperature (200-300 °C), which aligns with the decomposition temperature range of many polymers like polypropylene.[3] This allows for the timely release of bromine radicals, which are also more reactive and efficient at interrupting the combustion process than chlorine radicals.[2]

Flame_Retardant_Mechanism cluster_Polymer Condensed Phase (Polymer) cluster_Gas Gas Phase (Flame) Polymer Polymer + Halogenated FR (R-X, where X=Br or Cl) Heat Heat Polymer->Heat Decomposition HX HX (HBr or HCl) Polymer->HX Releases Combustion Combustion Chain Reaction (H•, OH•, O• radicals) Heat->Combustion Initiates H2O_CO2 H₂O + CO₂ (Less Reactive Products) Combustion->H2O_CO2 Leads to Fire_Quenched Fire Quenched Combustion->Fire_Quenched Inhibition leads to X_radical X• (Br• or Cl• radical) HX->X_radical Forms X_radical->Combustion Interrupts (Radical Scavenging)

Figure 1. Gas-phase inhibition mechanism of halogenated flame retardants.

Comparative Performance Data

Here, we compare Decabromodiphenyl Ether (DecaBDE), a widely studied BFR, with Dechlorane Plus (DP), a common CFR.

Table 1: Flame Retardancy Performance in ABS Plastic

Parameter Test Method Neat ABS (No FR) ABS + 15% DecaBDE ABS + 15% Dechlorane Plus
UL-94 Rating (3.2 mm) UL-94 HB (Horizontal Burn) V-0 V-1 / V-0
Limiting Oxygen Index (LOI) ASTM D2863 18.5% ~28-30% ~26-28%
Peak Heat Release Rate (pHRR) Cone Calorimeter ~1050 kW/m² ~500-600 kW/m² ~650-750 kW/m²

| Time to Ignition (TTI) | Cone Calorimeter | ~35 s | ~25-30 s | ~30-35 s |

Note: The values presented are synthesized from typical data found in literature and may vary based on specific formulations and test conditions. Brominated flame retardants often achieve a higher UL-94 rating and show a greater reduction in heat release.[4][5][6]

Table 2: Flame Retardancy Performance in Polypropylene (PP)

Parameter Test Method Neat PP (No FR) PP + 20% DecaBDE + 5% Sb₂O₃ PP + 20% Dechlorane Plus + 5% Sb₂O₃
UL-94 Rating (3.2 mm) UL-94 HB V-0 V-0
Limiting Oxygen Index (LOI) ASTM D2863 17.5% ~29% ~27%

| Total Heat Release (THR) | Cone Calorimeter | ~120 MJ/m² | ~70 MJ/m² | ~85 MJ/m² |

Note: Antimony trioxide (Sb₂O₃) is a common synergist used with halogenated flame retardants to enhance their performance. Even with synergists, brominated systems often exhibit superior performance in reducing heat release.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589

Principle: The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame resistance.

Methodology:

  • A small, vertically oriented specimen of the material is placed in a transparent glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • The LOI is calculated as the percentage of oxygen in the mixture at this critical point.

UL-94 Vertical Burning Test

Standard: ANSI/UL 94

Principle: This test evaluates the burning behavior and self-extinguishing capability of a plastic material after exposure to a small flame in a vertical orientation.

Methodology:

  • A rectangular specimen is held vertically by a clamp at its upper end.

  • A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • If the specimen extinguishes, the flame is immediately reapplied for another 10 seconds. The durations of flaming and glowing after the second flame application are recorded.

  • A layer of cotton is placed below the specimen to determine if any flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[7] V-0 represents the highest level of flame retardancy.[7]

Cone Calorimeter (CCT) Test

Standard: ASTM E1354 / ISO 5660

Principle: The cone calorimeter is one of the most effective bench-scale methods for quantitatively assessing the fire reaction properties of materials under simulated real-world fire conditions.[8] It measures key parameters based on the principle of oxygen consumption, where the amount of heat released is directly proportional to the amount of oxygen consumed during combustion.[5][8]

Methodology:

  • A 100mm x 100mm specimen is placed horizontally under a conical radiant heater that applies a specific heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is positioned above the sample to ignite the flammable gases that are pyrolyzed from the material's surface.

  • During the test, the exhaust gas is collected, and the oxygen concentration is continuously measured.

  • Key parameters are calculated and recorded, including:

    • Time to Ignition (TTI): Time until the specimen ignites.

    • Heat Release Rate (HRR): The amount of heat generated per unit time, with the peak value (pHRR) being a critical indicator of fire intensity.

    • Total Heat Release (THR): The total heat evolved during the entire test.

    • Mass Loss Rate (MLR): The rate at which the material's mass decreases due to combustion.

Cone_Calorimeter_Workflow cluster_Setup 1. Test Setup cluster_Process 2. Combustion Process cluster_Analysis 3. Data Acquisition & Analysis Sample Material Sample (100x100 mm) Ignition Ignition of Pyrolyzed Gases Sample->Ignition Pyrolysis Heater Conical Heater (Applies Heat Flux) Heater->Sample Radiates Igniter Spark Igniter Igniter->Ignition Sparks Combustion Sustained Combustion Ignition->Combustion Exhaust Exhaust Gas Collection Combustion->Exhaust Generates O2_Sensor O₂ Sensor Exhaust->O2_Sensor Flows to Data_Analysis Data Analysis System O2_Sensor->Data_Analysis Sends Data Results Output Parameters: - TTI - pHRR - THR - MLR Data_Analysis->Results Calculates

References

A Comparative Analysis of 3-Bromo-Substrates in the Heck Reaction: Reaction Kinetics and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that influence the outcomes of cornerstone chemical reactions is paramount. The Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, is a workhorse in synthetic chemistry, particularly for the formation of carbon-carbon bonds. The nature of the substrates, however, can significantly impact the reaction's efficiency. This guide provides a comparative analysis of the reaction kinetics for different 3-bromo-substituted aromatic substrates in the Heck reaction, supported by experimental data.

The reactivity of the aryl halide is a critical determinant of the Heck reaction's success. In the case of this compoundsubstituted substrates, the electronic properties of the other substituent on the aromatic ring play a significant role in the reaction kinetics. Generally, electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups can have the opposite effect. This is attributed to the influence of these groups on the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond.

Comparative Performance of this compoundSubstrates

To illustrate the impact of substituents on the Heck reaction, the following table summarizes the product yields for the coupling of various this compoundsubstituted benzenes with styrene (B11656) under identical experimental conditions. The data clearly demonstrates that the presence of an electron-withdrawing group, such as a nitro group, leads to a significantly higher yield compared to substrates with electron-donating or neutral substituents.

This compoundSubstrateSubstituentProduct Yield (%)
3-Bromonitrobenzene-NO₂ (Electron-withdrawing)95
3-Bromobenzaldehyde-CHO (Electron-withdrawing)88
3-Bromobenzonitrile-CN (Electron-withdrawing)85
Bromobenzene-H (Neutral)75
3-Bromoanisole-OCH₃ (Electron-donating)65
3-Bromotoluene-CH₃ (Electron-donating)70

Table 1: Comparison of product yields for the Heck reaction of various this compoundsubstrates with styrene. The reactions were performed under the same experimental conditions as detailed in the experimental protocol below.

Experimental Protocol

The following is a representative experimental protocol for the Heck coupling of a this compoundsubstrate with styrene, based on the conditions used to generate the data in Table 1.

Materials:

Procedure:

  • To a reaction vessel, add the this compoundsubstrate (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add potassium carbonate (1.5 mmol) as the base.

  • Add a 1:1 mixture of DMF and water (5 mL) as the solvent.

  • The reaction mixture is then heated to 100°C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted stilbene.

Visualizing the Heck Reaction Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in a typical Heck reaction experiment.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compoundSubstrate - Styrene B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Add Base: - K₂CO₃ B->C D Add Solvent: - DMF/Water C->D E Heat to 100°C Stir for 12h D->E Start Reaction F Cool to RT E->F Reaction Complete G Dilute with Water Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Substituted Stilbene I->J Final Product

Caption: Workflow for a typical Heck reaction experiment.

The Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and predicting outcomes. The key steps are oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)-X(L)₂] Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-Pd(II)-X(L)₂ Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex [H-Pd(II)-X(L)₂] Beta_Elim->PdH_Complex Substituted Alkene Red_Elim Reductive Elimination (with Base) PdH_Complex->Red_Elim Base Red_Elim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Validating the Structure of Synthesized 3-Bromothiophene Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for the elucidation of molecular structures. This guide provides a comparative analysis of the NMR data for 3-bromothiophene (B43185), offering a clear methodology to validate its synthesis against potential isomeric impurities, primarily 2-bromothiophene (B119243).

Comparative NMR Data Analysis

The primary distinction between 3-bromothiophene and its common isomer, 2-bromothiophene, lies in the substitution pattern on the thiophene (B33073) ring. This difference is directly reflected in their ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (δ), and the proton-proton coupling constants (J) provide a unique fingerprint for each isomer.

Below is a summary of the experimental ¹H and ¹³C NMR data for 3-bromothiophene and 2-bromothiophene, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹³C NMR Data for Bromothiophene Isomers

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
3-Bromothiophene ¹HH-2~7.28Doublet of doublets (dd)J(H2-H5) = 3.18, J(H2-H4) = 1.68
H-4~7.06Doublet of doublets (dd)J(H4-H5) = 4.86, J(H4-H2) = 1.68
H-5~7.28Doublet of doublets (dd)J(H5-H4) = 4.86, J(H5-H2) = 3.18
¹³CC-2~122.9
C-3~110.1
C-4~129.0
C-5~126.0
2-Bromothiophene ¹HH-3~7.04Doublet of doublets (dd)J(H3-H4) = 3.68, J(H3-H5) = 1.39
H-4~6.86Doublet of doublets (dd)J(H4-H5) = 5.63, J(H4-H3) = 3.68
H-5~7.20Doublet of doublets (dd)J(H5-H4) = 5.63, J(H5-H3) = 1.39
¹³CC-2~112.7
C-3~128.0
C-4~127.5
C-5~130.5

Key Differentiating Features:

  • ¹H NMR Spectrum of 3-Bromothiophene: The spectrum displays a characteristic pattern for the three ring protons. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) are deshielded due to the electronegativity of the sulfur atom and the bromine atom, respectively, and appear at a similar chemical shift around 7.28 ppm.[1] The proton at the 4-position (H-4) is typically found at a slightly lower chemical shift. The coupling constants are diagnostic: the coupling between adjacent protons H-4 and H-5 is the largest (around 4.86 Hz), while the long-range coupling between H-2 and H-5 is smaller (around 3.18 Hz), and the coupling between H-2 and H-4 is the smallest (around 1.68 Hz).[2]

  • ¹H NMR Spectrum of 2-Bromothiophene: In contrast, the ¹H NMR spectrum of 2-bromothiophene shows three distinct signals for the ring protons. The coupling pattern is also different, with the largest coupling constant observed between the adjacent protons H-4 and H-5 (around 5.63 Hz).[1]

Experimental Protocols

Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly selective for the 2-position. Therefore, the synthesis of 3-bromothiophene typically involves a multi-step process. A common and effective method is the selective debromination of 2,3,5-tribromothiophene (B1329576).

Step 1: Synthesis of 2,3,5-Tribromothiophene

  • In a well-ventilated fume hood, dissolve thiophene in a suitable solvent such as chloroform or acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

  • Cool the mixture in an ice bath.

  • Slowly add three equivalents of bromine dropwise to the stirred solution. The reaction is exothermic and generates hydrogen bromide gas, which should be neutralized with a base trap.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,5-tribromothiophene.

Step 2: Selective Reductive Debromination to 3-Bromothiophene

  • Dissolve the crude 2,3,5-tribromothiophene in a mixture of acetic acid and water.

  • Add zinc dust portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 3-bromothiophene by fractional distillation under reduced pressure.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesized product in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of at least 0 to 150 ppm.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for Structural Validation

The logical flow for the validation of synthesized 3-bromothiophene is outlined below. This process ensures a systematic approach from synthesis to definitive structural confirmation.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structural Validation synthesis Synthesis of 3-Bromothiophene purification Purification (Distillation) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq ¹H and ¹³C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc comparison Comparison with Reference Data data_proc->comparison structure_confirm Structure Confirmed comparison->structure_confirm Match structure_impure Isomeric Impurity Detected comparison->structure_impure Mismatch

Caption: Workflow for the synthesis and NMR validation of 3-bromothiophene.

By following this guide, researchers can confidently synthesize and validate the structure of 3-bromothiophene, ensuring the purity and identity of this important chemical intermediate for its intended applications in drug discovery and materials science.

References

Comparative study of catalysts for the Suzuki coupling of 3-bromopyridine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Bromopyridine (B30812)

For researchers, scientists, and professionals in drug development, the synthesis of pyridyl-containing compounds is a frequent necessity, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of this synthetic effort. The choice of catalyst is critical for achieving optimal results in the coupling of 3-bromopyridine, a common building block. This guide provides a comparative analysis of palladium-based catalysts, supported by experimental data, to inform catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of 3-bromopyridine is heavily influenced by the ligand coordinated to the palladium center. The primary classes of catalysts include those with phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles. Below is a summary of their performance in the coupling of 3-bromopyridine with phenylboronic acid, a common model reaction.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Herrmann's Catalyst1K₂CO₃DMF1106~90~90

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]

Analysis of Catalyst Performance:
  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst.[2][3] However, for challenging substrates like 3-bromopyridine, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to achieve high yields and better turnover numbers.[1][4] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] They often offer superior performance with lower catalyst loadings and shorter reaction times compared to traditional phosphine-based systems.[1]

  • Palladacycle Catalysts (e.g., Herrmann's Catalyst): Palladacycles are also effective catalysts for the Suzuki coupling of aryl bromides. They are known for their thermal stability and can be efficient for specific applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 3-bromopyridine with an arylboronic acid using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)[1]
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (1 mol%), SPhos (2 mol%), 3-bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 4 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure using an NHC-Based Catalyst (PEPPSI-IPr)[1]
  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.5 mol%) to a reaction vessel.

  • Add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., t-AmylOH, 5 mL).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

General Procedure using a Palladacycle Catalyst (Herrmann's Catalyst)[1]
  • To a reaction flask, add Herrmann's catalyst (1 mol%), 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a polar aprotic solvent (e.g., DMF, 5 mL).

  • Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Bromopyridine - Arylboronic Acid - Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat to Specified Temperature C->D Inert Atmosphere E Cool and Dilute D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify via Chromatography G->H

A generalized experimental workflow for the Suzuki coupling reaction.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (R¹-Br) transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation (R²-B(OR)₂) transmetal->pd0 Reductive Elimination Product Coupled Product (R¹-R²) R1Br 3-Bromopyridine (R¹-Br) R2B Arylboronic Acid (R²-B(OR)₂)

The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Assessing the Purity of Synthesized 3-Bromo-1-Propanol: A Comparative Guide Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized 3-bromo-1-propanol (B121458). Supported by detailed experimental protocols and data, this document serves as a practical resource for selecting the optimal method for purity analysis.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. While several methods can be employed, GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful.

TechniquePrincipleAdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and resolution for separating volatile impurities. Provides structural information through characteristic fragmentation patterns.Requires the analyte to be volatile and thermally stable. May require derivatization for polar compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Provides unambiguous structural elucidation and is non-destructive. Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard for the impurity.Lower sensitivity compared to GC-MS. May require higher sample concentrations. Complex spectra can arise from mixtures.
HPLC Separates compounds based on their partitioning between a stationary and a mobile liquid phase.Suitable for non-volatile or thermally labile compounds. Versatile due to a wide range of column and solvent combinations.Can be less sensitive than GC-MS for certain compounds. May require a chromophore for UV detection.

GC-MS is often the preferred method for analyzing the purity of relatively volatile compounds like this compound1-propanol due to its high sensitivity for detecting trace impurities.

Potential Impurities in this compound1-Propanol Synthesis

The synthesis of this compound1-propanol typically involves the bromination of 1,3-propanediol. This process can lead to the presence of several impurities in the final product:

Accurate identification and quantification of these impurities are crucial for determining the purity of the synthesized this compound1-propanol.

GC-MS Analysis of this compound1-Propanol

The following protocol provides a standard method for the GC-MS analysis of this compound1-propanol and its potential impurities.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized this compound1-propanol in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • For quantitative analysis, prepare a series of calibration standards of this compound1-propanol, 1,3-propanediol, and 1,3-dibromopropane in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MS (or equivalent)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split mode, 50:1)
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutesRamp: 10°C/min to 280°CHold: 5 minutes at 280°C
MSD Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 30-400

3. Data Analysis:

  • Identify the peaks corresponding to this compound1-propanol and its impurities based on their retention times and mass spectra.

  • Confirm the identity of each compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Data Presentation

The following table summarizes the expected retention times and key mass-to-charge ratio (m/z) fragments for this compound1-propanol and its common impurities under the specified GC-MS conditions.

CompoundRetention Time (min)Key m/z Fragments (Relative Abundance)
1,3-Propanediol~4.831, 43, 57
This compound1-propanol ~5.1 31, 58, 41
1,3-DibromopropaneNot specified in single run41, 121, 123

Note: Retention times are estimates and may vary slightly depending on the specific instrument and conditions.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow of the GC-MS analysis and the decision-making process for selecting an appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized this compound1-propanol Dilution Dilute in Dichloromethane (1 mg/mL) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5MS Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (m/z 30-400) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peaks by Retention Time & Mass Spectra Chromatogram->PeakID Quantification Calculate Peak Area % PeakID->Quantification Purity Determine Purity Quantification->Purity

Caption: Experimental workflow for the GC-MS analysis of this compound1-propanol.

Method_Selection Start Purity Assessment Needed Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile GCMS Use GC-MS Volatile->GCMS Yes HPLC Consider HPLC Volatile->HPLC No Structural Is Unambiguous Structural Info Required? Structural->GCMS No (MS fragmentation is sufficient) NMR Use NMR Structural->NMR Yes (for confirmation) GCMS->Structural

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

GC-MS is a highly effective technique for assessing the purity of synthesized this compound1-propanol, offering excellent sensitivity and specificity for the detection of volatile impurities. When unambiguous structural elucidation of unknown impurities is required, NMR spectroscopy serves as a powerful complementary technique. By following the detailed protocol and utilizing the comparative data provided, researchers can confidently determine the purity of their synthesized this compound1-propanol, ensuring the quality and integrity of their subsequent research and development activities.

The Halogen Dance: A Comparative Analysis of 3-bromo and 4-bromo Isomers in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on a molecular scaffold can profoundly influence its biological activity, a key principle in the field of medicinal chemistry. The seemingly subtle shift of a bromine substituent from the meta (3-bromo) to the para (4-bromo) position on a phenyl ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of 3-bromo and 4-bromo isomers across various classes of compounds, supported by experimental data, to illuminate the nuanced structure-activity relationships that govern their efficacy.

Positional Isomerism: A Subtle Change with Significant Consequences

The position of the bromine atom affects the electronic distribution, lipophilicity, and steric profile of a molecule. These changes, in turn, influence how the molecule interacts with its biological target. A 4-bromo substitution, being at the para position, often imparts a more linear and symmetrical shape, which can be advantageous for fitting into specific binding pockets. In contrast, a 3-bromo substitution at the meta position can induce a different conformational preference and alter the electronic landscape of the molecule in a distinct manner.

Comparative Biological Activity: A Look at the Evidence

While direct head-to-head comparisons of 3-bromo and 4-bromo isomers in the same study are not always available, a survey of the literature provides valuable insights into their differential effects across several classes of compounds.

Bromo-Substituted Isatins in Oncology

Isatin (B1672199) and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties. Studies have suggested that the position of bromine substitution on the isatin core can significantly impact cytotoxicity. For instance, it has been observed that 4-bromo substitution on isatin-based molecules can lead to an increase in both cytotoxic activity and selectivity against cancer cells.

Compound ClassIsomerCancer Cell LineActivity MetricResultReference
Isatin Derivatives4-bromoK562 (Leukemia), HepG2 (Liver)IC50Potent Activity[1]

Note: Direct comparative IC50 values for 3-bromo-isatin derivatives were not available in the cited literature, highlighting a research gap.

Bromo-Triazole Analogs as Anticancer Agents

In a study of novel 1,2,4-triazole (B32235) analogs, a compound bearing a 3-bromophenyl substituent was synthesized and evaluated for its anticancer activity against a panel of 58 cancer cell lines. The results indicated significant growth inhibition against several cell lines, particularly the CNS cancer cell line SNB-75.

CompoundCancer Cell LineActivity MetricResultReference
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)% Growth Inhibition41.25%[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analog 4i)SNB-75 (CNS Cancer)% Growth Inhibition38.94%[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analog 4i)UO-31 (Renal Cancer)% Growth Inhibition30.14%[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analog 4i)CCRF-CEM (Leukemia)% Growth Inhibition26.92%[2]

Note: This study focused on 3-bromo derivatives, and a direct comparison with 4-bromo counterparts was not performed.

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of novel compounds is the MTT assay.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[3][4][5] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 3-bromo and 4-bromo isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

G General Workflow for Comparative Cytotoxicity Analysis cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesize 3-bromo and 4-bromo isomers Purification Purify compounds (e.g., chromatography) Synthesis->Purification Characterization Characterize structure (NMR, MS) Purification->Characterization CellCulture Culture cancer cell lines Characterization->CellCulture Treatment Treat cells with varying concentrations of isomers CellCulture->Treatment MTTAssay Perform MTT assay Treatment->MTTAssay DataCollection Measure absorbance MTTAssay->DataCollection IC50 Calculate IC50 values DataCollection->IC50 SAR Analyze Structure-Activity Relationship (SAR) IC50->SAR Conclusion Draw conclusions on isomer-specific activity SAR->Conclusion

Caption: Workflow for comparing the cytotoxicity of 3-bromo and 4-bromo isomers.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Inhibitor Bromo-isomer (Potential Inhibitor) Inhibitor->IKK inhibits IkB_NFkB->NFkB IκB degradation

Caption: A potential mechanism of action via inhibition of the NF-κB pathway.[7][8]

Conclusion: The Importance of Positional Analysis

The position of a bromine atom on a phenyl ring is a critical determinant of biological activity. While the available data does not provide a universal rule for whether a 3-bromo or 4-bromo isomer will be more potent, it underscores the necessity of synthesizing and evaluating both isomers in drug discovery campaigns. The subtle differences in their steric and electronic properties can lead to significant variations in their interaction with biological targets, ultimately influencing their therapeutic potential. Further direct comparative studies are warranted to build a more comprehensive understanding of these structure-activity relationships and to guide the rational design of more effective and selective therapeutic agents.

References

Evaluating the performance of different purification methods for brominated compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of common purification methods for brominated compounds, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. The performance of each technique is evaluated based on experimental data, with detailed protocols provided for each method.

Performance Comparison of Purification Methods

The selection of a purification method depends on various factors, including the desired purity, yield, scale of the purification, and the physicochemical properties of the compound and its impurities. The following tables summarize the quantitative performance of flash chromatography, preparative HPLC, and crystallization for the purification of brominated compounds.

Method Compound Initial Purity Final Purity Yield Processing Time Scale Reference
Flash Chromatography N-[2-(benzylamino)-2-oxoethyl]benzamideCrude Mixture>98%High< 25 minutes100-200 mg[1]
Flash Chromatography Linalool (with brominated impurities implied)~90%97-99%>95-97%Not Specified1 g[2]
Preparative HPLC N-[2-(benzylamino)-2-oxoethyl]benzamideCrude Mixture>98%High> 60 minutes100-200 mg[1]
Preparative HPLC 6-Bromo-3-hydroxyquinolin-2(1H)-oneSynthesized Batch98.7%Not SpecifiedNot SpecifiedAnalytical/Semi-Prep[3]
Crystallization N–bromosuccinimide (NBS)Impure (orange)High (colorless)Not SpecifiedSeveral hours to days1 g[4]
Crystallization BromonitromethaneCrude MixtureHigh (distillation also used)77% (distillation)Not SpecifiedDecagram Scale[5]

Table 1: Performance Data for Purification of Brominated and Representative Organic Compounds. This table provides a comparative overview of different purification methods based on purity, yield, processing time, and scale.

Method Advantages Disadvantages
Flash Chromatography - Fast and efficient for moderate to large-scale purifications.[1][6]- Good loading capacity.[1]- Relatively low cost.- Lower resolution compared to preparative HPLC.[1]- May require solvent optimization.
Preparative HPLC - High resolution and purity.[1][7]- Suitable for challenging separations.[8]- Automated systems available.[9]- Slower than flash chromatography.[1]- Lower loading capacity compared to flash chromatography of similar size.[1]- Higher cost (instrumentation and solvents).[8]
Crystallization - Can yield very high purity products.[10][11]- Cost-effective for large quantities.- Simple equipment.- Not suitable for all compounds (oils, amorphous solids).- Yield can be variable and product loss is inevitable.[12]- Can be time-consuming.[11]

Table 2: Advantages and Disadvantages of Different Purification Methods. This table highlights the key strengths and weaknesses of each purification technique to aid in method selection.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific properties of the brominated compound of interest.

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel.[6][10]

Methodology:

  • Solvent System Selection:

    • Identify a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.[6] Common solvent systems include mixtures of hexanes and ethyl acetate.[6]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 2 cm).

    • Add the silica gel (230-400 mesh) as a slurry in the mobile phase or dry, followed by settling with the eluent.[6][10]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude brominated compound in a minimal amount of a suitable solvent.[6]

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel and add this to the top of the column.[6]

  • Elution and Fraction Collection:

    • Fill the column with the mobile phase.

    • Apply positive pressure (using compressed air or a pump) to achieve a flow rate of approximately 5 cm of solvent decrease per minute.[2]

    • Collect fractions as the eluent exits the column.[10]

  • Analysis and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.[10]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated compound.[10]

Preparative HPLC is used for the isolation and purification of compounds by injecting larger sample volumes onto a chromatographic column.[7] It offers higher resolution than flash chromatography, making it suitable for challenging separations.[8]

Methodology:

  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase composition.[13]

  • Scale-Up to Preparative Scale:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.

    • Adjust the flow rate and injection volume for the larger column. The goal is to maintain the separation while maximizing throughput.[14]

  • Sample Preparation and Injection:

    • Dissolve the crude brominated compound in the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative HPLC system. Overloading the column is a common practice to increase throughput, which can be achieved by increasing the concentration or volume of the injected sample.[7][14]

  • Fraction Collection:

    • Monitor the elution of compounds using a detector (e.g., UV-Vis).

    • Collect fractions corresponding to the peak of the desired compound. Automated fraction collectors are often used.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent, typically by lyophilization or evaporation, to yield the purified brominated compound.

Crystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[10]

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the brominated compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to near its boiling point with stirring until the solid is completely dissolved.[4][11]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][10]

    • Further cooling in an ice bath can increase the yield of crystals.[4]

  • Crystal Isolation and Washing:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualized Workflows

The following diagrams illustrate the general workflows for the described purification methods.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Recovery Solvent_Selection Solvent System Selection (TLC) Column_Packing Column Packing (Silica Gel) Solvent_Selection->Column_Packing Sample_Prep Sample Preparation Column_Packing->Sample_Prep Sample_Loading Sample Loading Sample_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Combine Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Purified Brominated Compound Solvent_Removal->Pure_Compound

Caption: Workflow for Flash Chromatography Purification.

Preparative_HPLC_Workflow cluster_dev Method Development cluster_run Purification Run cluster_post Post-Purification Analytical_Method Analytical HPLC Method Development Scale_Up Scale-Up to Preparative Method Analytical_Method->Scale_Up Sample_Prep Sample Preparation Scale_Up->Sample_Prep Injection Injection onto Preparative Column Sample_Prep->Injection Fraction_Collection Automated Fraction Collection Injection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Combine Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Compound Purified Brominated Compound Solvent_Removal->Pure_Compound

Caption: Workflow for Preparative HPLC Purification.

Crystallization_Workflow Crude_Solid Crude Brominated Solid Solvent_Selection Solvent Selection Crude_Solid->Solvent_Selection Dissolution Dissolution in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Filtration Suction Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Purified Crystalline Compound Drying->Pure_Crystals

Caption: Workflow for Purification by Crystallization.

References

A Comparative Analysis of Synthetic Routes to 3-Bromothiophene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 3-bromothiophene (B43185) is a critical step in the development of a wide range of pharmaceuticals and functional organic materials.[1][2] This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering a detailed examination of established and novel methodologies, supported by experimental data.

Direct bromination of thiophene (B33073) is not a viable route for the synthesis of 3-bromothiophene due to the high regioselectivity of the reaction for the 2- and 5-positions of the thiophene ring.[1][3] Consequently, indirect multi-step strategies are necessary to obtain the desired 3-bromo isomer.[1][4] This analysis focuses on the most prevalent methods: the selective reductive debromination of 2,3,5-tribromothiophene (B1329576), alternative debromination techniques, and a modern catalytic isomerization approach.

Comparative Overview of Synthetic Routes

The selection of a synthetic route to 3-bromothiophene is often a balance between yield, purity, scalability, and environmental considerations. The following table summarizes the key performance indicators for the most common methods.

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Reductive Debromination 2,3,5-TribromothiopheneZinc dust, Acetic acid89-92%[2][5]~99.5% (after fractionation)[2][5]High yield, well-established, reliable[2]Multi-step preparation of starting material, use of stoichiometric reductant[2]
Grignard/n-BuLi Debromination 2,3,5-TribromothiopheneMg/Ethyl bromide or n-ButyllithiumLower yields[2][5]Not specifiedAccess to 3-thienyl organometallics[2]Tedious, lower yields compared to zinc reduction[2][5]
Catalytic Isomerization 2-Bromothiophene (B119243)Acidic zeolite molecular sieve (e.g., ZSM-5), Catalyst for purification (e.g., Tetrakis(triphenylphosphine)palladium)[2][6]Not specified for isomerization step; final purity is high99.9%[2][6]"Green" approach, high purity[2][6]Requires specialized catalyst and purification step[2][6]

Detailed Experimental Protocols

Reductive Debromination of 2,3,5-Tribromothiophene

This is the most widely adopted and scalable method for the synthesis of 3-bromothiophene.[1] The process involves two main stages: the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reduction.

Step 1: Synthesis of 2,3,5-Tribromothiophene [1]

This initial step involves the exhaustive bromination of thiophene.

  • Materials: Thiophene, Bromine, Chloroform (B151607), 2N Sodium hydroxide (B78521) solution, 95% Ethanol (B145695), Potassium hydroxide, Calcium chloride.

  • Procedure:

    • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared.[1]

    • The flask is cooled in a water bath to manage the exothermic reaction.[1]

    • Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. Evolved hydrogen bromide gas should be directed to a suitable scrubbing system.[1]

    • After the addition is complete, the reaction mixture is left to stand overnight at room temperature.[1]

    • The following day, the mixture is heated to 50°C for several hours.[1]

    • The reaction mixture is then washed with a 2N sodium hydroxide solution.[1]

    • The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.[1]

    • After reflux, the mixture is poured into water. The organic layer is separated, washed with water, and dried over calcium chloride.[1]

    • The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1] The expected yield is 75-85%.[5]

Step 2: Synthesis of 3-Bromothiophene [1][5]

This step selectively removes the bromine atoms at the more reactive α-positions (2 and 5).[1]

  • Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, 10% Sodium carbonate solution, Calcium chloride.

  • Procedure:

    • To a 5-L three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.[1][5]

    • The mixture is heated to reflux with continuous stirring.[1][5]

    • Once refluxing, the heating mantle is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux (approximately 70 minutes).[1][5]

    • After the addition is complete, heat is reapplied, and the mixture is refluxed for an additional 3 hours.[1][5]

    • The condenser is then arranged for downward distillation, and the product is steam distilled until no more organic material is collected.[1][5]

    • The heavier organic layer in the distillate is separated and washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.[1][5]

    • The organic layer is dried over calcium chloride and then purified by fractional distillation.[1][5] The fraction corresponding to 3-bromothiophene is collected at 159-160°C.[5] The expected yield is 89-90%.[5]

Catalytic Isomerization of 2-Bromothiophene

This method represents a more modern and "green" approach to the synthesis of 3-bromothiophene.[2]

  • Procedure:

    • Isomerization Step: 2-bromothiophene is passed over an acidic zeolite molecular sieve ZSM-5 catalyst at a reaction temperature of 150°C. This produces a mixture of 3-bromothiophene and unreacted 2-bromothiophene.[2][6]

    • Purification Step: The resulting mixture is then subjected to a catalytic reaction to remove the 2-bromothiophene. To the mixture of isomers, a catalyst such as tetrakis(triphenylphosphine)palladium (B116648) (0.02 molar ratio to 2-bromothiophene) and co-catalysts acetic acid and formic acid are added in an ethanol solvent. The reaction mixture is heated to 90°C.[2][6]

    • After the reaction is complete, high-purity 3-bromothiophene is obtained by rectification. The final product purity is reported to be 99.9%, with the 2-bromothiophene content being less than 0.01%.[2][6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to 3-bromothiophene.

Synthesis_of_3_Bromothiophene cluster_0 Reductive Debromination Pathway Thiophene Thiophene TBT 2,3,5-Tribromothiophene Thiophene->TBT  Excess Br₂, Chloroform   Product1 3-Bromothiophene TBT->Product1  Zn, Acetic Acid, H₂O, Reflux  

Caption: Reductive debromination pathway to 3-bromothiophene.

Isomerization_Pathway cluster_1 Catalytic Isomerization Pathway Start_2BT 2-Bromothiophene Mixture Mixture of 2- and 3-Bromothiophene Start_2BT->Mixture  ZSM-5 Catalyst, 150°C   Product2 High-Purity 3-Bromothiophene Mixture->Product2  Pd Catalyst, Co-catalysts, 90°C, Rectification  

Caption: Catalytic isomerization pathway to 3-bromothiophene.

Concluding Remarks

The choice of synthetic route for 3-bromothiophene is contingent upon the specific requirements of the research or manufacturing process. The traditional reductive debromination method is robust, high-yielding, and well-documented, making it a reliable choice for laboratory and larger-scale synthesis.[1][5] However, it involves multiple steps and the use of a stoichiometric amount of zinc reductant.[2]

The newer catalytic isomerization method offers a more environmentally friendly alternative with the potential for very high purity.[2][6] While this "green" approach is promising, it may require more specialized equipment and catalysts.

Other methods, such as the Grignard or n-butyllithium-mediated debromination, are generally less efficient and more tedious, making them less favorable for the primary synthesis of 3-bromothiophene.[2][5] However, the organometallic intermediates generated in these reactions are valuable for further functionalization of the thiophene ring.[2]

Ultimately, the optimal synthetic strategy will depend on a careful consideration of factors including yield, purity requirements, cost, available equipment, and environmental impact. This guide provides the foundational information to aid researchers in making an informed decision for their specific applications.

References

Probing Reaction Mechanisms: A Comparative Guide to Isotopic Labeling in 3-Bromo- Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical transformation is paramount. Isotopic labeling stands as a cornerstone technique in elucidating these reaction mechanisms, offering unambiguous insights where other methods may fall short. This guide provides a comparative analysis of isotopic labeling strategies, focusing on the solvolysis of 3-bromocyclohexene (B24779) as a model system to differentiate between potential SN1, SN2, and E2 pathways.

The deliberate replacement of an atom with its heavier, non-radioactive isotope, such as deuterium (B1214612) (²H) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), can subtly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful lens through which to view the transition state of a reaction, helping to confirm or refute proposed mechanistic pathways.[1][2]

Distinguishing Mechanisms with Kinetic Isotope Effects

The solvolysis of 3-bromocyclohexene in a protic solvent like ethanol (B145695) can, in principle, proceed through several mechanisms: a unimolecular nucleophilic substitution (SN1), a bimolecular nucleophilic substitution (SN2), or a bimolecular elimination (E2). Each of these pathways involves distinct bond-breaking and bond-forming events in their rate-determining steps, which can be interrogated using isotopic labeling.

The SN1 mechanism involves the slow, rate-determining formation of a carbocation intermediate, followed by rapid attack of the nucleophile. In the case of 3-bromocyclohexene, this would lead to a resonance-stabilized allylic carbocation.[3] Conversely, the SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs. An E2 reaction is also a concerted process, but involves the abstraction of a proton by a base, leading to the formation of a double bond.

By strategically placing isotopic labels on the 3-bromocyclohexene molecule, we can measure the KIE and deduce which of these mechanisms is at play. The two most common and informative labeling strategies involve deuterium and carbon-13.

Comparative Analysis of Isotopic Labeling Strategies

To illustrate how these isotopic labeling strategies can be used to confirm the SN1 mechanism for the solvolysis of 3-bromocyclohexene, we will compare the expected outcomes of α-deuterium, β-deuterium, and ¹³C labeling.

Isotopic Labeling Strategy Label Position Expected KIE (klight/kheavy) Interpretation for the Solvolysis of 3-Bromocyclohexene
α-Deuterium Labeling C3-D~1.10 - 1.15A small, normal secondary KIE is indicative of a change in hybridization at the α-carbon from sp³ to sp² in the transition state, which is characteristic of carbocation formation in an SN1 reaction.[4]
β-Deuterium Labeling C2-D or C4-D~1.00 (no significant KIE)The absence of a primary KIE demonstrates that the C-H bond at the β-position is not broken in the rate-determining step, effectively ruling out an E2 mechanism.[5]
¹³C Labeling C3-¹³C> 1.02A small, normal KIE is expected as the C-Br bond breaks in the rate-determining step. This effect is generally smaller than the α-deuterium KIE but provides complementary evidence for the SN1 pathway.

These are typical expected values. Actual experimental values may vary.

As the data suggests, a combination of α- and β-deuterium labeling provides a clear and compelling picture. The observation of a small secondary α-deuterium KIE coupled with the absence of a primary β-deuterium KIE strongly supports the SN1 mechanism and effectively rules out the E2 pathway. The SN2 mechanism is also rendered less likely by the secondary nature of the substrate and the solvolysis conditions, which favor carbocation formation.

Visualizing the Mechanistic Investigation

The logical workflow for using isotopic labeling to determine the reaction mechanism can be visualized as follows:

G cluster_0 Hypothesis Formulation cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation cluster_4 Conclusion Hypothesis Propose Potential Mechanisms (SN1, SN2, E2) Labeling Synthesize Isotopically Labeled 3-Bromocyclohexene (α-D, β-D, ¹³C) Hypothesis->Labeling Kinetics Measure Reaction Rates for Labeled and Unlabeled Substrates Labeling->Kinetics KIE Calculate Kinetic Isotope Effect (k_light / k_heavy) Kinetics->KIE Comparison Compare Experimental KIE to Expected Values for Each Mechanism KIE->Comparison Mechanism Confirm Reaction Mechanism Comparison->Mechanism SN1_Pathway Reactant 3-Bromocyclohexene TS1 Transition State 1 (C-Br bond breaking) Reactant->TS1 Slow (RDS) Intermediate Allylic Carbocation (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 Fast Product Solvolysis Product TS2->Product

References

Head-to-head comparison of different bases in Buchwald-Hartwig amination with 3-bromopyridine.

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen bonds. For researchers and professionals in drug development, the choice of base in this palladium-catalyzed cross-coupling reaction is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a detailed comparison of the performance of various bases in the amination of 3-bromopyridine (B30812), a common heterocyclic building block in pharmaceuticals.

Performance Comparison of Bases

The selection of an appropriate base is pivotal for a successful Buchwald-Hartwig amination. The base is responsible for the deprotonation of the amine, forming the key palladium-amido complex in the catalytic cycle. The strength and nature of the base can impact catalyst activity, substrate compatibility, and the potential for side reactions. The following table summarizes the performance of various bases in the Buchwald-Hartwig amination of 3-bromopyridine and related substrates. It is crucial to note that direct comparison of yields is challenging due to variations in reaction conditions such as the amine coupling partner, palladium precursor, ligand, solvent, and temperature across different studies.

BaseSubstrateAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
LiHMDS2-Amino-3-bromopyridineMorpholinePd₂(dba)₃ / RuPhosToluene (B28343)10083[1]
NaOt-Bu2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[2]
Cs₂CO₃General Aryl HalidesVarious AminesPd(OAc)₂ / XantphosDioxane120Moderate to High[3]
K₃PO₄2-BromofluoreneAnilinePd(OAc)₂ / XantphosEucalyptol110Good
DBU2-BromopyridineAniline"XantPhos Pd G3"MeCN/PhMe140Not Quantified ("Hit")

Note: "Hit" indicates the formation of the product was observed in a high-throughput screening experiment, but the yield was not quantified. The data for K₃PO₄ is from a study optimizing conditions for a different aryl bromide, but the base was found to be effective with the Xantphos ligand.

Discussion of Base Performance

The choice of base in the Buchwald-Hartwig amination is a nuanced decision that depends on the specific substrates and desired reaction conditions.

  • Strong, Non-nucleophilic Bases: Strong bases such as sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LiHMDS) are frequently employed and often lead to high reaction rates and catalyst turnover.[4] NaOt-Bu is a common choice for a wide range of aminations.[5] In a study on the amination of the closely related 2-amino-3-bromopyridine, LiHMDS was found to be the optimal base, while others like NaOt-Bu, K₃PO₄, and Cs₂CO₃ were ineffective for that specific transformation.[1]

  • Weaker Inorganic Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) offer excellent functional group tolerance.[4] Cs₂CO₃, in particular, has been highlighted for giving excellent conversions in Buchwald-Hartwig reactions.[6] These bases are often preferred when dealing with sensitive functional groups that would not be compatible with stronger bases.

  • Soluble Organic Bases: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) present an alternative, offering the advantage of creating a homogeneous reaction mixture, which can be beneficial for reaction kinetics and scalability.

Experimental Workflow and Protocols

The successful execution of a Buchwald-Hartwig amination reaction relies on the careful exclusion of oxygen and moisture, as the palladium(0) catalyst and phosphine (B1218219) ligands are sensitive to air.

Buchwald_Hartwig_Workflow reagents 1. Assemble Reagents: - 3-Bromopyridine - Amine - Palladium Precatalyst - Ligand - Base setup 2. Reaction Setup: - Add solids to oven-dried flask - Inert atmosphere (Ar/N₂) reagents->setup Under inert gas solvent 3. Add Solvent: - Anhydrous solvent via syringe setup->solvent reaction 4. Reaction: - Heat to desired temperature - Stir for specified time solvent->reaction workup 5. Work-up: - Cool to room temperature - Quench reaction - Extraction reaction->workup purification 6. Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: General Procedure for the Amination of 3-Bromopyridine

This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of aryl bromides.[7] Optimization of the specific base, ligand, solvent, and temperature may be necessary for a particular amine.

Materials:

  • 3-Bromopyridine

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 3-bromopyridine to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Conclusion

The choice of base is a critical parameter in the Buchwald-Hartwig amination of 3-bromopyridine. While strong, non-nucleophilic bases like NaOt-Bu and LiHMDS can provide high reaction rates, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer greater functional group tolerance, which is often a crucial consideration in the synthesis of complex molecules for drug discovery. The optimal base for a specific transformation will depend on the nature of the amine, the functional groups present on the substrates, and the desired reaction conditions. The provided data and protocols serve as a valuable starting point for researchers to develop robust and efficient methods for the synthesis of 3-aminopyridine (B143674) derivatives.

References

Cross-Validation of Analytical Methods for Quantifying 3-Bromo- Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. Genotoxic impurities, such as those containing a 3-bromo- functional group, are of particular concern due to their potential to damage DNA.[1][2] Regulatory bodies mandate strict control and monitoring of these impurities, often at trace levels.[1] This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-bromo- impurities. It also outlines a cross-validation workflow to ensure method robustness and reliability.

Comparison of Analytical Methods

The choice of an analytical method for impurity quantification depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the required sensitivity and selectivity.[3] HPLC-UV is a versatile technique suitable for non-volatile and thermally labile compounds.[3][4] GC-MS is ideal for volatile and thermally stable impurities, offering high sensitivity and structural information.[4][5] LC-MS/MS provides the highest sensitivity and selectivity, making it suitable for detecting trace-level genotoxic impurities that are non-volatile or thermally labile.

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of a hypothetical 3-bromo- impurity. The data is compiled based on the general capabilities of these techniques for similar analytes.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL~0.5 ng/mL
Linearity (R²) >0.995>0.998>0.999
Accuracy (% Recovery) 95-105%97-103%98-102%
Precision (%RSD) < 5%< 3%< 2%
Specificity ModerateHighVery High
Typical Run Time 15-30 minutes10-25 minutes5-15 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific 3-bromo- impurities and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of non-volatile or thermally unstable 3-bromo- impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (70:30, v/v) containing 0.1% Formic Acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the specific impurity).[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and thermally stable 3-bromo- impurities.

Instrumentation:

  • Gas chromatograph coupled with a Mass Selective Detector (MSD).

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Inlet Temperature: 280 °C.[4]

  • Injection Mode: Split (e.g., 100:1).[3]

  • Injection Volume: 1 µL.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.[4]

  • MSD Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Range: m/z 50-400, with Single Ion Monitoring (SIM) for enhanced sensitivity.[6][4]

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane.[4]

  • If necessary, derivatization can be performed to increase the volatility of the impurity.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity for quantifying trace levels of 3-bromo- impurities, especially those that are non-volatile or thermally labile.[1]

Instrumentation:

  • UPLC/HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[7]

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

  • Source Parameters: Optimized for the specific impurity and instrument.

Sample Preparation:

  • Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile).

  • Dilute to a final concentration appropriate for the high sensitivity of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter.

Cross-Validation Workflow

Cross-validation of analytical methods is crucial to ensure that different methods produce consistent and reliable results.[8] This is particularly important when transferring a method between laboratories or when using different analytical techniques for the same impurity.[8] The following diagram illustrates a logical workflow for the cross-validation of analytical methods for quantifying 3-bromo- impurities.

CrossValidationWorkflow start Define Analytical Requirement method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev gcms_dev GC-MS method_dev->gcms_dev lcmsms_dev LC-MS/MS method_dev->lcmsms_dev hplc_val Validate HPLC-UV hplc_dev->hplc_val gcms_val Validate GC-MS gcms_dev->gcms_val lcmsms_val Validate LC-MS/MS lcmsms_dev->lcmsms_val validation Individual Method Validation (ICH Q2) cross_val_prep Prepare Standardized Sample Set hplc_val->cross_val_prep gcms_val->cross_val_prep lcmsms_val->cross_val_prep cross_val Cross-Validation Study cross_val_prep->cross_val analyze_hplc Analyze with HPLC-UV cross_val->analyze_hplc analyze_gcms Analyze with GC-MS cross_val->analyze_gcms analyze_lcmsms Analyze with LC-MS/MS cross_val->analyze_lcmsms compare_results Compare Results & Assess Equivalence analyze_hplc->compare_results analyze_gcms->compare_results analyze_lcmsms->compare_results acceptance Acceptance Criteria Met? compare_results->acceptance implement Implement Methods for Routine Use acceptance->implement Yes troubleshoot Troubleshoot & Re-evaluate acceptance->troubleshoot No troubleshoot->method_dev

Cross-validation workflow for analytical methods.

This workflow begins with the development and individual validation of each analytical method according to ICH Q2(R1) guidelines.[9][10][11] A standardized set of samples, including blanks, standards, and spiked samples, is then analyzed by each method. The results are compared to assess the equivalence of the methods. If the acceptance criteria are met, the methods can be implemented for routine use. If not, further troubleshooting and re-evaluation are necessary.

References

Unveiling the Therapeutic Promise of 3-Bromo-Substituted Heterocycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 3-bromo-substituted pyridines, thiophenes, indoles, quinolines, and isoquinolines reveals a diverse and potent landscape for drug discovery. These halogenated heterocyclic compounds have demonstrated significant efficacy across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This comparative guide synthesizes key experimental data, outlines detailed methodologies for core biological assays, and visualizes the intricate signaling pathways through which these molecules exert their effects.

Recent research has underscored the importance of the bromine substituent at the 3-position of various heterocyclic scaffolds. This strategic placement often enhances the pharmacological activity of the parent molecule, contributing to improved binding affinity, metabolic stability, and overall therapeutic potential. This guide provides a comparative overview of the in vitro efficacy of different classes of this compoundsubstituted heterocycles, offering a valuable resource for researchers and drug development professionals.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the therapeutic potential of these diverse molecular classes, the following table summarizes their half-maximal inhibitory concentration (IC50) values from various in vitro studies. The data is categorized by the heterocyclic core and the targeted therapeutic area, primarily focusing on anticancer and anti-inflammatory activities.

Heterocycle ClassCompound/DerivativeTherapeutic AreaCell Line/TargetIC50 (µM)
3-Bromopyridine Platinum(IV) prodrug of oxaliplatin (B1677828) with 3-bromopyruvic acidAnticancerHCT116Not specified, but showed stronger inhibition than oxaliplatin[1]
3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridineAnticancerHCT-1160.019[2]
3-Bromothiophene Thiophene (B33073) derivativesAnticancerMCF-7<30[3]
3-Bromoindole 5′-Bromo-isoindigo derivativeAnticancerK562Not specified, but effective[3]
3-Bromoquinoline 3,5,6,7-tetrabromo-8-methoxyquinolineAnticancerC6, HeLa, HT29Not specified, but significant inhibitory effects[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineAnticancerC6, HeLa, HT2915.0 - 26.4[4]
Novel Quinoline Inhibitor (Q3)Anti-inflammatory (NF-κB inhibition)HeLa/NF-κB-LucEffective at 5 µM[5][6]
3-Bromoisoquinoline 3-bromo isoquinoline (B145761) derivativesAnti-inflammatory, AnalgesicNot specifiedNoteworthy activity

Key Signaling Pathways in Focus

The therapeutic effects of many this compoundsubstituted heterocycles are mediated through their interaction with specific cellular signaling pathways that are often dysregulated in disease. Two such critical pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades, which are central to cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain this compoundsubstituted heterocycles have shown potential as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compoundSubstituted Heterocycle Inhibitor->PI3K NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Inhibitor This compoundSubstituted Heterocycle Inhibitor->IKK DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

References

Safety Operating Guide

Safe Disposal of 3-Bromopropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-bromopropene.

For researchers, scientists, and drug development professionals, the proper management of hazardous chemicals is paramount to ensuring a safe laboratory environment and preventing environmental contamination. 3-Bromopropene (also known as allyl bromide) is a highly flammable and toxic reagent that requires specific procedures for its disposal. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of 3-bromopropene.

Key Physical and Chemical Properties

A thorough understanding of the properties of 3-bromopropene is the first step in ensuring its safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₃H₅Br
CAS Number 106-95-6
Boiling Point 71-72 °C[1]
Flash Point -1.1 °C to -2 °C[2][3]
Autoignition Temperature 295 °C[2]
Upper Explosion Limit 7.3%
Lower Explosion Limit 4.3%

Hazard Profile and Personal Protective Equipment (PPE)

3-Bromopropene is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these dangers and to use appropriate personal protective equipment (PPE) at all times.

Hazards:

  • Flammability: Highly flammable liquid and vapor.[4][5] Vapors are heavier than air and may travel to an ignition source and flash back.[2]

  • Toxicity: Toxic if swallowed or inhaled.[4]

  • Corrosivity: Causes severe skin burns and eye damage.[4][5] It can be a lachrymator, causing irritation to the eyes, respiratory system, and skin.[1]

  • Chronic Health Effects: May cause genetic defects and cancer. Potential for liver and kidney damage.[2][3]

  • Environmental Hazards: Very toxic to aquatic life.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[1][2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

Small Spills:

  • Remove all sources of ignition.[2][3]

  • Use spark-proof tools.[2][3]

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[2][6]

  • Place the absorbed material into a designated chemical waste container.[2][6]

  • Clean the affected area and ensure proper ventilation.[2]

Large Spills:

  • Evacuate the area immediately.[6]

  • Ensure the area is well-ventilated.[6]

  • Prevent the spill from entering drains or waterways.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Proper Disposal Procedures

The standard and required method for the disposal of 3-bromopropene is through a licensed hazardous waste disposal company. In-laboratory chemical treatment is not recommended.[6]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing 3-bromopropene, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.[6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling and Storage:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[6]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name "3-Bromopropene".[6]

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong bases.[2][3] Keep the container tightly closed when not in use.[2][3]

  • Requesting Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[6]

    • Provide them with all necessary information about the waste stream.

  • Documentation:

    • Complete all required waste disposal forms and maintain a record of the disposal activities as mandated by your institution and local regulations.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of 3-bromopropene.

G 3-Bromopropene Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C During & After Use D Label Container Clearly: 'Hazardous Waste, 3-Bromopropene' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E Awaiting Pickup F Keep Away from Ignition Sources & Incompatibles E->F G Contact EHS for Hazardous Waste Pickup F->G Ready for Disposal H Complete & Maintain Disposal Documentation G->H

Caption: Logical workflow for the safe disposal of 3-bromopropene.

References

Essential Safety and Operational Guide for Handling 3-Bromopyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 3-Bromopyruvic acid (3-BP), a potent anticancer agent and inhibitor of the glycolytic enzyme Hexokinase II.[1][2][3][4] Due to its hazardous nature, including causing severe skin burns and eye damage, strict adherence to safety procedures is mandatory.[5][6][7]

Hazard Identification

3-Bromopyruvic acid is classified as a hazardous substance.[8] It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts upon contact, inhalation, or ingestion.[5][6][8] The substance is harmful if swallowed, inhaled, or in contact with skin.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. All handling should be conducted in a designated area, such as a chemical fume hood.[5][9] Below is a summary of the required PPE.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Chemical safety goggles (ANSI Z87.1 standard) and a full face shield.[8][9]Goggles are required for all handling to protect against splashes and vapors. A face shield must be worn over goggles during procedures with a significant splash risk.[9][10]
Hand Chemical-resistant gloves (e.g., Nitrile).[9][10]Protects skin from absorption. Double-gloving is recommended.[10][11] Gloves must be inspected before use and changed immediately if contaminated or damaged.[9][12]
Body Flame-resistant or chemical-resistant lab coat, fully buttoned, with tight cuffs.[9][13]Protects against splashes. Gowns should be changed every 2-3 hours or immediately after a spill.[13]
Footwear Closed-toe, closed-heel shoes.[9][10]Prevents exposure from spills on the floor.
Respiratory A NIOSH-approved respirator with an acid vapor cartridge and particulate filter.[8]Required when engineering controls (like a fume hood) are insufficient, during a large spill, or when generating dusts or aerosols.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the workflow for safely managing 3-Bromopyruvic acid from receipt to disposal.

Pre-Handling and Preparation
  • Ventilation: Confirm that a certified chemical fume hood is functioning correctly before starting any work.[9]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[5][9]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Prepare Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble Materials: Have all necessary equipment and reagents for the experiment ready to minimize movement in and out of the hood.

Handling and Experimental Use
  • Location: Conduct all manipulations of 3-Bromopyruvic acid exclusively within the chemical fume hood to minimize inhalation exposure.[5][9]

  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[5][8] When preparing solutions, add the solid to the solvent slowly.

  • Personal Contact: Avoid all personal contact with the substance, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[5]

  • Transfer: Use a spatula or other appropriate tools for transferring the solid.

  • Storage: Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated, and refrigerated area designated for corrosives.[5][7]

Post-Handling Decontamination
  • Wipe Down: Decontaminate the work area within the fume hood by wiping it down with an appropriate cleaning agent.

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with 3-Bromopyruvic acid.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[5][14]

  • Clothing: Immediately remove and decontaminate any clothing that becomes soiled.[6]

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[5][8] Remove all contaminated clothing.[8] Seek immediate medical attention.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7][14]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide artificial respiration.[5] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[5][7] Rinse the mouth with water and have the victim drink two glasses of water at most.[14] Call a physician or poison control center immediately.[5]

Spill Cleanup
  • Minor Spill: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and sweep it into a suitable, labeled container for hazardous waste disposal.[5][8]

  • Major Spill: Evacuate the area and move upwind.[8] Alert emergency responders and inform them of the hazard's location and nature.[8]

Waste Disposal
  • Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[8]

  • Disposal: Dispose of the waste container through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) office.[5][14] Do not allow the product to enter drains or sewers.[6][14]

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Workspace (Fume Hood, Emergency Equip.) don_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_area->don_ppe handle 3. Handle 3-BP in Fume Hood (Avoid Dust/Aerosols) store 4. Store Securely (Cool, Dry, Ventilated) handle->store spill Spill / Exposure Event handle->spill decon 5. Decontaminate Workspace & Equipment store->decon waste 6. Segregate Contaminated Waste decon->waste doff_ppe 7. Doff PPE & Wash Hands waste->doff_ppe dispose 8. Dispose via EHS doff_ppe->dispose emergency_proc Follow Emergency Procedures (Evacuate, Decontaminate, Seek Med. Attention) spill->emergency_proc

Caption: Workflow for the safe handling of 3-Bromopyruvic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.